Rosmarinic Acid

Catalog No.
S541832
CAS No.
20283-92-5
M.F
C18H16O8
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosmarinic Acid

CAS Number

20283-92-5

Product Name

Rosmarinic Acid

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1

InChI Key

DOUMFZQKYFQNTF-WUTVXBCWSA-N

SMILES

Array

solubility

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL

Synonyms

Rosmarinic acid; Labiatic acid; RM 21A; NPLC 0542; NPLC-0542; NPLC0542;

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

The exact mass of the compound Rosmarinic acid is 360.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, dmso or dimethyl formamide to approximately 25 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Depsides - Supplementary Records. It belongs to the ontological category of rosmarinic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Soothing. However, this does not mean our product can be used or applied in the same or a similar way.

rosmarinic acid biosynthesis pathway phenylalanine tyrosine

Author: Smolecule Technical Support Team. Date: February 2026

Core Enzymes in Rosmarinic Acid Biosynthesis

The biosynthesis of RA relies on a well-orchestrated sequence of enzymatic reactions. The key enzymes, their functions, and regulatory insights are summarized in the table below.

Enzyme (Abbreviation) EC Number Function in RA Pathway Key Characteristics & Regulatory Notes
Phenylalanine Ammonia-Lyase (PAL) EC 4.3.1.5 The entry-point enzyme for the phenylpropanoid pathway; deaminates L-phenylalanine to form cinnamic acid [1] [2]. A key regulatory point; expression is spatially and temporally controlled and can be induced by elicitors like methyl jasmonate and graphene/silver nanocomposites [3] [1].
Cinnamate 4-Hydroxylase (C4H) EC 1.14.13.11 Hydroxylates cinnamic acid to form 4-coumaric acid [4]. A cytochrome P450 monooxygenase that operates in the early phenylpropanoid steps [1] [5].
4-Coumarate:CoA Ligase (4CL) EC 6.2.1.12 Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA [4]. Prepares the caffeic acid precursor for esterification [2].
Tyrosine Aminotransferase (TAT) EC 2.6.1.5 The entry-point enzyme for the tyrosine-derived pathway; transaminates L-tyrosine to form 4-hydroxyphenylpyruvate (4-HPP) [6] [4]. Biochemical characterization confirms its crucial role and preference for L-tyrosine. Its expression strongly correlates with increased RA accumulation [3] [6].
Hydroxyphenylpyruvate Reductase (HPPR) Not specified in sources Reduces 4-HPP to 4-hydroxyphenyllactate [4]. Commits the tyrosine-derived carbon skeleton toward RA biosynthesis.
This compound Synthase (RAS) Not specified in sources The central conjugating enzyme; catalyzes the ester bond formation between caffeoyl-CoA and 3,4-dihydroxyphenyllactate (DHPL) to form RA [5]. Elicitation and metabolic engineering key targets for increasing RA yield [3] [1].

Key Experimental Approaches and Protocols

To study and manipulate the RA pathway, several well-established experimental methodologies are employed. Key approaches include:

  • Gene Expression Analysis via qRT-PCR: This is a fundamental protocol for quantifying changes in the expression of RA biosynthetic genes. The process involves:

    • RNA Extraction: Using a kit like RNX-Plus to extract total RNA from plant tissues (e.g., ~100 mg of powdered leaf) [5].
    • cDNA Synthesis: Reverse transcribing the RNA to cDNA using a kit such as the one from Thermo Fisher Scientific [5].
    • Quantitative PCR: Running reactions with gene-specific primers on a Real-Time PCR system. The expression data is normalized to a reference gene (e.g., Actin) and analyzed using the 2^(-ΔΔCt) method to determine fold-changes in gene expression under different conditions [3] [5].
  • Elicitation Treatments: Applying abiotic or biotic elicitors to trigger the plant's defense responses and upregulate secondary metabolite pathways.

    • Methyl Jasmonate (MeJA) Treatment: A widely used biotic elicitor. A common protocol involves treating plant seedlings or cell cultures with a solution of 100 mM MeJA for 12 to 24 hours [5]. This treatment has been shown to induce the expression of key genes like PAL, TAT, and RAS.
    • Nanoparticle Elicitation: Using engineered nanomaterials as novel elicitors. For example, in Melissa officinalis, applying graphene/silver nanocomposites at 40 mM and 60 mM concentrations significantly increased the transcript levels of TAT and RAS, leading to higher RA accumulation [3].
  • Metabolic Engineering via Hairy Root Cultures: This is a powerful tool for producing RA and validating gene function.

    • Transformation: Hairy roots are induced by infecting plant tissue with Agrobacterium rhizogenes [6].
    • Genetic Manipulation: The A. rhizogenes system is used to introduce sense (overexpression) or antisense (knockdown) constructs of target genes (e.g., TAT) [6].
    • Validation: Transgenic hairy root lines are analyzed for gene expression (qRT-PCR), enzyme activity, and RA content (HPLC). Studies in Prunella vulgaris confirmed that sense-PvTAT lines showed a 1.3 to 1.8-fold increase in RA, while antisense lines saw a 36% to 91% decrease [6].
  • Biochemical Characterization of Enzymes: To confirm the function of a putative enzyme like TAT.

    • Heterologous Expression: The candidate gene is cloned and expressed in E. coli as a fusion protein (e.g., with a His-tag) for purification [6].
    • Kinetic Assays: The purified enzyme is incubated with substrates (L-Tyrosine and phenylpyruvate) and a cofactor (pyridoxal-5′-phosphate). Reaction products are analyzed to determine kinetic parameters (e.g., Km, Vmax). For PvTAT, apparent Km values of 0.40 mM for L-tyrosine and 0.48 mM for phenylpyruvate were reported [6].
    • Functional Complementation: The gene is expressed in an E. coli tyrosine auxotrophic mutant (DL39). Restoration of growth in the absence of tyrosine confirms the enzyme's in vivo aminotransferase activity [6].

Advanced Research and Engineering Perspectives

The regulatory and metabolic network controlling RA biosynthesis is complex. System biology approaches and synthetic biology are at the forefront of unlocking higher yields, as shown in this network analysis:

f RA This compound (RA) Accumulation PAL PAL PAL->RA TAT TAT TAT->RA RAS RAS RAS->RA C4H C4H C4H->RA MYB MYB TFs MYB->RA Elicitors Elicitor Treatment (Methyl Jasmonate, Nanocomposites) Elicitors->PAL Elicitors->TAT Elicitors->RAS Elicitors->MYB MetabolicEng Metabolic Engineering (Gene Overexpression, CRISPR) MetabolicEng->PAL MetabolicEng->TAT MetabolicEng->RAS SysBio Systems Biology (Network Analysis, WGCNA) SysBio->PAL SysBio->TAT SysBio->RAS SysBio->MYB SynBio Synthetic Biology (Microbial Production in Yeast) SynBio->RA Express plant genes in microbial hosts

Key factors and strategies for enhancing this compound production. Green nodes are core pathway enzymes; red nodes are regulatory factors.

References

Biosynthesis Pathway in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Rosmarinic acid is biosynthesized in plants through two parallel metabolic branches originating from L-phenylalanine and L-tyrosine, which converge through the action of a key enzyme, this compound synthase (RAS) [1] [2]. This pathway has evolved independently in different plant families, such as Lamiaceae and Boraginaceae [3].

The diagram below illustrates the key enzymatic steps in the biosynthesis of this compound.

rosmarinic_acid_biosynthesis This compound Biosynthesis Pathway cluster_legend Key to Enzymes L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL RA_Precursor RA_Precursor p_Coumaroyl_CoA->RA_Precursor RAS L_Tyrosine L_Tyrosine pHPP pHPP L_Tyrosine->pHPP TAT pHPL pHPL pHPP->pHPL HPPR pHPL->RA_Precursor RAS Rosmarinic_Acid Rosmarinic_Acid RA_Precursor->Rosmarinic_Acid CYP98A P450s PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase 4 4 CL 4CL: 4-Coumarate-CoA Ligase TAT TAT: Tyrosine Aminotransferase HPPR HPPR: Hydroxyphenylpyruvate Reductase RAS RAS: This compound Synthase CYP98A CYP98A: Cytochrome P450 Hydroxylases

Figure 1: The biosynthetic pathway of this compound, showing the convergence of the L-phenylalanine and L-tyrosine branches. Key enzymes are abbreviated and explained in the key.

Pharmacological Activities and Mechanisms

This compound exhibits a wide spectrum of biological activities, underpinned by its antioxidant chemistry and ability to modulate key cellular signaling pathways [1].

Antioxidant and Anti-inflammatory Actions

RA possesses two catechol moieties in its structure, which are excellent hydrogen atom donors, allowing it to effectively neutralize free radicals [4]. Its anti-inflammatory effects are often linked to the inhibition of key signaling pathways like NF-κB [5].

Gastrointestinal Protection and Cancer

Research highlights RA's potential in managing gastrointestinal cancers and conditions like ulcerative colitis. A 2025 study elucidated a novel mechanism for its protective effects in colitis [6].

The diagram below illustrates the molecular pathway through which this compound improves intestinal barrier integrity.

ra_signaling RA in Intestinal Barrier Integrity RA RA PI3K_AKT_Inhibition Inhibits PI3K/AKT Activation RA->PI3K_AKT_Inhibition Nrf2_Upregulation Enhances Nrf2 Expression PI3K_AKT_Inhibition->Nrf2_Upregulation LPS_Stimulus LPS_Stimulus PI3K_AKT_Activation LPS Stress LPS_Stimulus->PI3K_AKT_Activation TJP_Expression Upregulates Tight Junction Proteins Nrf2_Upregulation->TJP_Expression Barrier_Integrity Improved Intestinal Barrier Integrity TJP_Expression->Barrier_Integrity ZO-1 Occludin Claudin-1

Figure 2: this compound protects the intestinal barrier by inhibiting the PI3K/AKT pathway and enhancing Nrf2-mediated tight junction protein expression [6].

Furthermore, RA shows promise in combating various gastrointestinal cancers through multiple mechanisms [7]. The table below summarizes its key anti-cancer activities.

Activity Proposed Mechanism of Action
Anti-proliferative Induces cell cycle arrest and inhibits proliferation in liver cancer (HepG2) and colon carcinoma (Ls174-T) cells [7] [5].
Anti-invasive & Anti-metastatic Inhibits migration, adhesion, and invasion of human colon carcinoma cells; suppresses matrix metalloproteinase-9 (MMP-9) activity in gastric adenocarcinoma [7] [4].
Chemopreventive Acts as a scavenger of the carcinogenic aflatoxin B1 metabolite (AFBO), preventing DNA adduct formation and reducing genotoxicity in HepG2 cells [4].
Chemosensitizing & Protective Reverses cancer resistance to first-line chemotherapeutics and protects against chemotherapy- and radiotherapy-induced toxicity [7].
Antimicrobial Activity

RA and its esterified derivatives (e.g., methyl and propyl rosmarinate) demonstrate antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. Esterification can significantly enhance this activity [8].

Experimental Protocols for Research

For researchers aiming to work with this compound, here are key methodologies from recent studies.

Purification from Rosemary Extract

This protocol describes an efficient method to obtain high-purity RA from a water-soluble rosemary extract [8].

  • Starting Material: Water-soluble rosemary extract containing 10.46% RA.
  • Liquid-Liquid Extraction: Dissolve the extract in water (pH optimized to 1-7). Add an equal volume of ethyl acetate, mix, and collect the upper organic phase. Dry under vacuum.
  • Silica Gel Chromatography: Dissolve the dried powder in ethyl acetate and load onto a silica gel column (200-300 mesh). Perform isocratic elution with ethyl acetate containing 0-2.5% formic acid. Collect eluents in bed volume (BV) units at a flow rate of 2 BV/h.
  • Analysis: Monitor fractions by HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid in water 40:60 v/v, detection at 330 nm). Combine RA-rich fractions and vacuum-dry to obtain a powder with >92% purity [8].
Synthesis of Ester Derivatives

Esterification can enhance RA's biological activity and modify its physicochemical properties [8].

  • Methyl Rosmarinate (RA-me): Dissolve 50 mg RA in 2.07 mL methanol containing 1% HCl. React at room temperature for 24 hours. Dilute the solution with 4.14 mL water and extract three times with 4.14 mL diethyl ether. Wash the combined ether solution with water, 5% NaHCO₃, and saturated saline. Dry the ether phase under vacuum.
  • Propyl Rosmarinate (RA-pro): Dissolve 50 mg RA in 6.05 mL 1-propanol containing 1% HCl. React at room temperature for 72 hours. Dilute with 12.1 mL water and extract three times with 12.1 mL diethyl ether. Follow the same washing and drying steps as for RA-me [8].
In Vitro Antibacterial Assay

The disk diffusion method is a standard way to evaluate antimicrobial activity [8].

  • Bacterial Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton (MH) agar. Inoculate a single colony into MH broth and incubate to create a culture.
  • Sample Application: Spread 75 μL of the bacterial culture on the surface of MH agar plates. Create 5 mm wells in the agar and add 20 μL of RA or its derivatives dissolved in ethanol (e.g., 0.1, 1, and 10 mg/mL).
  • Incubation and Analysis: Incubate plates at 37°C for 12 hours. Measure the width of the inhibition zone around the wells. Use ampicillin (1 mg/mL) as a positive control and ethanol as a negative control [8].
  • Minimum Inhibitory Concentration (MIC): Determine using the broth dilution technique in 96-well plates with serial dilutions of the sample [8].

Current Research and Future Perspectives

Research on this compound is rapidly advancing, with several promising and novel areas of investigation.

  • Novel Therapeutic Mechanisms: Recent studies continue to uncover new molecular targets, such as RA's role in improving intestinal barrier integrity via the PI3K/AKT/Nrf2 pathway, offering new avenues for treating ulcerative colitis [6].
  • Advanced Production Techniques: Due to the difficulty of obtaining high quantities from plants, biotechnological methods are being heavily investigated. These include plant cell tissue cultures, hairy root cultures, and metabolic engineering in microbial hosts like yeast (Saccharomyces cerevisiae) for fermentative production [1].
  • Drug Delivery Systems: To overcome limitations like a short half-life (approximately one hour), research is focusing on encapsulation using cyclodextrin, chitosan, and lipid nanoparticles to improve stability, bioavailability, and in vivo efficacy [4].

References

Comprehensive Technical Guide: Rosmarinic Acid from Lamiaceae Species - Natural Sources, Analysis, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Rosmarinic acid (RA) is a valuable polyphenolic compound with demonstrated multi-target biological activities that has gained significant attention in pharmaceutical and nutraceutical research. This caffeic acid ester, first isolated from Rosmarinus officinalis L., is widely distributed throughout the plant kingdom but reaches particularly high concentrations in the Lamiaceae family, especially the Nepetoideae subfamily. RA exhibits a broad spectrum of therapeutic properties including potent antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer activities, supported by numerous in vitro and in vivo studies. The compound's complex biosynthesis from tyrosine and phenylalanine precursors involves eight enzymatic steps, presenting opportunities for biotechnological optimization. Current research focuses on overcoming RA's bioavailability limitations and developing efficient extraction protocols to enhance its pharmaceutical application. This comprehensive technical guide provides researchers and drug development professionals with detailed experimental methodologies, quantitative distribution data across Lamiaceae species, and mechanistic insights into RA's therapeutic potential, supporting future research and development efforts in natural product-based drug discovery.

Natural Sources and Quantitative Distribution in Lamiaceae

This compound serves as an important chemotaxonomic marker for the Lamiaceae family, particularly the Nepetoideae subfamily, though it also appears in Boraginaceae, Apiaceae, and other plant families [1]. Within Lamiaceae, RA distribution shows significant interspecies variability and chemotypic variations influenced by genetic factors, environmental conditions, and extraction methodologies. The compound's presence has been confirmed in over 160 plant species, with the genus Salvia representing the largest source with 20 documented species containing RA [1].

Recent comparative studies have quantified RA content across multiple Lamiaceae species, revealing substantial variations that inform source selection for research and commercial applications:

Table 1: this compound Content in Various Lamiaceae Species

Plant Species RA Content (mg/g dried plant) Plant Part Analyzed Reference
Origanum vulgare 12.40 Aerial parts [2]
Mentha spicata 58.50 Aerial parts [3]
Melissa officinalis 9.10 Leaves [3]
Salvia officinalis 14.60 Leaves [3]
Rosmarinus officinalis 1.33-7.20 Leaves [2] [3]
Thymus citriodorous 10.30 Aerial parts [3]
Perovskia artemisoides 9.70 Aerial parts [3]
Lepechinia meyenii 46.10 Aerial parts [4]
Lepechinia floribunda 14.30 Aerial parts [4]
Ocimum basilicum Variable (method-dependent) Leaves [5]

Notably, research indicates that Mentha spicata (spearmint) possesses the highest RA concentration among tested species, making it a potentially superior alternative to the traditionally used Rosmarinus officinalis (rosemary) for commercial extraction [3]. This quantitative variability extends to different accessions of the same species, with bioclimatic factors including temperature serving as biogenetic factors leading to chemical differentiation among populations [6]. Further intraspecies variation has been documented in Peruvian Lepechinia species, which demonstrate significantly higher RA content compared to other Lamiaceae genera including Salvia, Minthostachys, Clinopodium, and Hedeoma [4]. These quantitative differences highlight the importance of careful species selection and standardization for consistent research and product development outcomes.

Extraction and Analysis Methodologies

Extraction Optimization Protocols

Efficient extraction of this compound requires careful optimization of parameters including extraction technique, solvent composition, temperature, and time to maximize recovery while maintaining compound stability. Comparative studies have demonstrated that acidified aqueous ethanol (EtOH-H₂O-HCl, 70:29:1, v/v/v) significantly enhances RA recovery compared to other solvent systems due to improved compound solubility and stability [7]. The following optimized protocols have been validated for various extraction techniques:

  • MACS (Maceration with Stirring): 120 min extraction at 25°C using acidified aqueous ethanol (70:29:1) with continuous agitation at 200 rpm [7].
  • HRE (Heat Reflux Extraction): 15 min at solvent boiling point using the same acidified ethanol system, providing rapid extraction for heat-stable samples [7].
  • MAE (Microwave-Assisted Extraction): 5 min at 50-80°C, offering the shortest extraction time with reduced solvent consumption [7].

For sample preparation prior to analysis, the optimized protocol involves:

  • Precisely weigh 200 mg of milled, powdered plant material into a 25-ml tube
  • Extract with 25 ml of water:methanol:2-propanol (each containing 0.085% O-phosphoric acid) in ratio 80:10:10
  • Sonicate for 30 min and centrifuge at 4500 rpm for 5 min
  • Transfer supernatant to a 100-ml volumetric flask
  • Repeat extraction twice more with 25 ml fresh solvent each time
  • Combine all supernatants and dilute to 100 ml with the same solvent mixture [3]

This triple extraction protocol ensures >95% recovery of this compound from plant matrices, with the acidic conditions stabilizing the phenolic compounds during processing.

Analytical Quantification Methods
2.2.1 HPLC-DAD Analysis

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) represents the gold standard for RA quantification. The validated method employs:

  • Column: ACE 5 C18 (250 × 4.6 mm) maintained at 30°C
  • Mobile Phase: Gradient of 0.085% O-phosphoric acid in water (A), methanol (B), and 2-propanol (C)
  • Gradient Program: 0 min: 80% A, 10% B, 10% C; 20 min: 30% A, 40% B, 30% C
  • Flow Rate: 1.0 ml/min
  • Detection: 330 nm
  • Injection Volume: 20 μl [3]

This method achieves excellent separation with RA retention time of approximately 11.16 minutes and high linearity (R² = 0.9983) in the concentration range of 1-150 μg/ml.

2.2.2 Advanced Non-Destructive Monitoring

Recent advances in hyperspectral imaging (HSI) coupled with ensemble learning algorithms enable non-destructive RA quantification in living plants, offering significant advantages for quality control during cultivation:

  • Instrumentation: Portable HSI camera (400-850 nm range)
  • Optimal Algorithm: LightGBM with AdaBoost feature selection
  • Spectral Pre-processing: Logarithmic transformation + second derivative
  • Performance: R²P = 0.81, RMSEP = 3.92 [5]

This non-destructive approach allows real-time monitoring of RA distribution in intact plants, enabling selective harvesting of high-potency material and dynamic optimization of cultivation conditions to enhance RA production.

Biosynthesis Pathways

The biosynthesis of this compound represents a convergent metabolic pathway that integrates elements from both the shikimate and phenylpropanoid pathways, utilizing L-tyrosine and L-phenylalanine as primary precursors [8] [9]. This complex enzymatic process involves at least eight distinct reactions catalyzed by specific enzymes, with the pathway first fully elucidated in Coleus blumei cell suspensions [8].

The following diagram illustrates the complete biosynthetic pathway of this compound:

Biosynthetic pathway of this compound showing the convergent routes from L-phenylalanine and L-tyrosine precursors, with key enzymatic transformations.

The pathway begins with two parallel biochemical routes that converge to form the final RA structure:

  • Phenylalanine-derived arm: L-Phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by hydroxylation via cinnamate 4-hydroxylase (C4H) to yield 4-coumaric acid. This intermediate is then activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA [9].

  • Tyrosine-derived arm: L-Tyrosine is transaminated by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvic acid, which is subsequently reduced by hydroxyphenylpyruvate reductase (HPPR) using NADPH as a cofactor to yield 4-hydroxyphenyllactic acid [8].

The final steps involve the esterification of these two intermediates by This compound synthase (RAS) to form 4-coumaroyl-4'-hydroxyphenyllactate, followed by hydroxylation at the 3- and 3'-positions of both aromatic rings by cytochrome P450 monooxygenases to yield the final this compound structure [8] [9]. This sophisticated biosynthetic machinery enables plants to produce RA in response to various environmental stimuli and has been targeted for metabolic engineering approaches to enhance production.

Pharmacological Properties and Therapeutic Potential

This compound demonstrates a remarkable spectrum of biological activities with therapeutic relevance across multiple disease models. Its pleiotropic mechanisms involve modulation of enzymatic activity, receptor signaling, and gene expression, positioning RA as a promising multi-target therapeutic agent.

Table 2: Documented Pharmacological Activities of this compound

Pharmacological Activity Proposed Mechanisms Experimental Models Effective Concentrations/Doses
Anti-inflammatory Inhibition of COX-2, LOX, NO production; Reduction of pro-inflammatory cytokines LPS-induced inflammation models 10-100 μM (in vitro); 5-20 mg/kg (in vivo)
Antioxidant Free radical scavenging; Enhanced endogenous antioxidant enzymes; Lipid peroxidation inhibition DPPH assay; H₂O₂-induced oxidative stress IC₅₀ 1.2-5.3 μM (DPPH)
Neuroprotective Reduction of β-amyloid toxicity; Inhibition of acetylcholinesterase; Anti-apoptotic effects Alzheimer's disease models; Scopolamine-induced memory impairment 10-50 mg/kg (animal studies)
Anticancer Induction of apoptosis; Cell cycle arrest; Inhibition of MMP-2 Breast cancer, hepatoma, colon cancer cell lines IC₅₀ 50-200 μM (varies by cell type)
Antimicrobial Membrane disruption; Inhibition of HIV-1 integrase (IC₅₀ = 4 μM) Bacterial strains; HSV-1, HIV-1 MIC 50-500 μg/ml (bacteria)
Antidiabetic Aldose reductase inhibition (IC₅₀ = 3.91 μM); α-Glucosidase inhibition Streptozotocin-induced diabetic models 10-25 mg/kg (animal studies)

The molecular mechanisms underlying RA's diverse pharmacological activities involve complex interactions with cellular signaling pathways:

G cluster_antioxidant Antioxidant Mechanisms cluster_antiinflammatory Anti-inflammatory Mechanisms cluster_enzymes Enzyme Inhibition RA This compound Scavenging Direct ROS Scavenging RA->Scavenging Nrf2 Nrf2 Pathway Activation RA->Nrf2 NFkB NF-κB Pathway Inhibition RA->NFkB COX2 COX-2 Inhibition RA->COX2 Apoptosis Modulation of Apoptotic Pathways RA->Apoptosis Enzymes Multi-Enzyme Targeting RA->Enzymes ROS Reactive Oxygen Species Scavenging->ROS AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->AntioxidantEnzymes InflammatoryCytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->InflammatoryCytokines subcluster_apoptosis subcluster_apoptosis Caspases Caspase Activation Apoptosis->Caspases CellCycle Cell Cycle Arrest Caspases->CellCycle MMP MMP-2 Inhibition (IC₅₀ = 27.2 μM) Enzymes->MMP AldoseReductase Aldose Reductase Inhibition (IC₅₀ = 3.9 μM) MMP->AldoseReductase

Comprehensive overview of this compound's multifaceted pharmacological mechanisms, highlighting key molecular targets and pathways.

Clinical evidence supporting RA's therapeutic potential is emerging, with several human studies demonstrating benefits:

  • Osteoarthritis Management: Daily supplementation with 280 mg RA (as spearmint tea) for 16 weeks significantly reduced pain and analgesic use in patients with knee osteoarthritis [5].
  • Cognitive Enhancement: Lemon balm extract containing >6% RA (0.3-0.6 g daily) improved cognitive performance and exhibited anti-stress effects in young adults [5].
  • Dermatological Applications: Topical creams containing RA reduced erythema, crusting, edema, and pruritus in patients with moderate atopic dermatitis [5].

These clinical findings, combined with extensive preclinical data, underscore RA's translational potential while highlighting the need for further well-designed human trials to establish optimal dosing regimens and therapeutic applications.

Research Perspectives and Challenges

Despite significant advances in understanding this compound's chemistry and biological activities, several research challenges must be addressed to fully realize its therapeutic potential. The compound's limited bioavailability and rapid metabolism represent major obstacles for clinical development, necessitating innovative formulation strategies such as nanoencapsulation, phospholipid complexes, or prodrug approaches [8]. Additionally, standardization of extraction protocols and quality control measures remain essential for ensuring consistent biological activity across research studies and commercial products.

Future research directions should prioritize:

  • Clinical Translation: Expanding human trials to establish definitive efficacy, optimal dosing, and long-term safety profiles for specific health conditions.
  • Delivery System Optimization: Developing advanced delivery platforms to enhance RA's stability, bioavailability, and target tissue accumulation.
  • Synergistic Combinations: Investigating RA's interactions with other bioactive compounds to identify potential synergistic effects for multi-target therapies.
  • Biosynthetic Engineering: Applying metabolic engineering and synthetic biology approaches to create microbial or plant-based production systems with enhanced yields [9].
  • Structure-Activity Relationship Studies: Designing and testing RA derivatives with improved pharmacological properties and target selectivity.

The biotechnological production of RA through plant cell tissue cultures, hairy root systems, or heterologous expression in microorganisms represents a particularly promising approach to address supply chain limitations and reduce environmental impacts associated with wild harvesting [9]. Recent successes in expressing RA biosynthetic enzymes in Saccharomyces cerevisiae demonstrate the feasibility of fermentative RA production, potentially enabling more sustainable and scalable manufacturing [9].

Conclusion

This compound represents a promising multifunctional compound with diverse therapeutic applications supported by substantial preclinical evidence and emerging clinical validation. Its widespread distribution in Lamiaceae species, particularly members of the Nepetoideae subfamily, provides abundant natural sources, with Mentha spicata identified as containing exceptionally high RA levels. The optimization of extraction methodologies, particularly using acidified ethanol-based solvents with advanced techniques like MAE, enables efficient recovery of RA with preserved biological activity.

References

Comprehensive Technical Guide: Phytochemistry and Therapeutic Potential of Rosmarinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Rosmarinic Acid (RA) is a naturally occurring polyphenolic compound and an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid [1] [2]. First isolated in 1958 from Rosmarinus officinalis L. (rosemary) by Scarpati and Oriente, RA has since been identified in over 160 plant species across multiple families, with highest concentrations typically found in the Lamiaceae (mint) and Boraginaceae (borage) families [1] [3]. Its systematic IUPAC name is (R)-α-[[3-(3,4-dihydroxyphenyl)-1-oxo-2E-propenyl]oxy]-3,4-dihydroxy-benzenepropanoic acid, with a molecular formula of C₁₈H₁₆O₈ and a molar mass of 360.31 g/mol [2] [4]. RA appears as a crystalline solid with a melting point of 171-175°C and a density of 1.54 g/cm³ [2]. Its structure contains two catechol moieties, which contribute to its potent antioxidant activity and ability to chelate metals [4].

Phytochemical Distribution and Plant Sources

RA serves as a chemotaxonomic marker, particularly distinguishing the Nepetoideae subfamily within Lamiaceae [1] [3]. The following table catalogues the extensive phylogenetic distribution of RA across the plant kingdom, with concentration variations depending on plant part, cultivation conditions, and extraction methods.

Table 1: Phylogenetic Distribution of this compound in Plant Families and Genera

Family Genera (Representative Species) Plant Parts Containing RA
Lamiaceae [1] [3] Salvia (20+ species including S. miltiorrhiza, S. officinalis), Mentha, Ocimum, Rosmarinus, Perilla, Lavandula, Thymus, Origanum [1] [3] Leaves, aerial parts, spikes, whole plants [1]
Boraginaceae [1] [2] Anchusa, Cordia, Ehretia, Lithospermum, Symphytum [1] [3] Roots, leaves, barks, aerial parts [1]
Apiaceae [1] Sanicula, Foeniculum, Centella [1] [3] Aerial parts, roots [1]
Other Families (Asteraceae, Plantaginaceae, etc.) [1] [3] Baccharis, Farfugium, Plantago, Helicteres [1] [3] Aerial parts, flowers, fruits, stems [1]

Biosynthetic Pathways in Plants

The biosynthesis of RA is a well-characterized, enzyme-catalyzed process originating from two aromatic amino acids: L-phenylalanine and L-tyrosine [2] [3]. The pathway involves eight enzymatic steps distributed between the cytosol and endoplasmic reticulum.

G cluster_0 Phenylpropanoid Pathway (Cytosol) cluster_1 Tyrosine-Derived Pathway (Cytosol) L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Rosmarinic_Acid Rosmarinic_Acid p_Coumaroyl_CoA->Rosmarinic_Acid RAS L_Tyrosine L_Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate TAT p_Hydroxyphenyllactate p_Hydroxyphenyllactate p_Hydroxyphenylpyruvate->p_Hydroxyphenyllactate HPPR p_Hydroxyphenyllactate->Rosmarinic_Acid RAS Enzyme_Key Enzyme AbbreviationsPAL: Phenylalanine ammonia-lyaseC4H: Cinnamate 4-hydroxylase4CL: 4-coumarate:CoA ligaseTAT: Tyrosine aminotransferaseHPPR: Hydroxyphenylpyruvate reductaseRAS: this compound synthase

Figure 1: Biosynthetic Pathway of this compound in Plants. RA synthesis converges from L-phenylalanine and L-tyrosine precursors through coordinated enzymatic activities.

The pathway begins with the deamination of L-phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid [2] [3]. The enzyme 4-coumarate:CoA ligase (4CL) then activates p-coumaric acid to p-coumaroyl-CoA. Concurrently, L-tyrosine undergoes transamination by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvic acid, which is subsequently reduced by hydroxyphenylpyruvate reductase (HPPR) to 4-hydroxyphenyllactic acid [2]. The final step is catalyzed by This compound synthase (RAS), which esterifies p-coumaroyl-CoA with 4-hydroxyphenyllactic acid to form the ester bond characteristic of RA [3]. Recent cytochrome P450 monooxygenases then hydroxylate the 3 and 3' positions on both aromatic rings to yield the final RA structure with its characteristic catechol groups [2].

Analytical Methods and Purification Protocols

Extraction and Purification

Multiple methods have been developed for RA extraction and purification. One efficient protocol using silica gel column chromatography achieved 92.85% ± 3.18% purity from water-soluble rosemary extract [5]. The process involves:

  • Initial Extraction: Water-soluble rosemary extract is dissolved in water at varying pH conditions (1-7), followed by liquid-liquid extraction with equal volume ethyl acetate [5].
  • Column Chromatography: The extract is further purified using silica gel column chromatography (200-300 mesh) with isocratic elution using ethyl acetate containing 0-2.5% formic acid [5].
  • Fraction Collection: Eluents are collected in bed volume (BV) units at a flow rate of 2 BV/h, with RA concentrations monitored by HPLC [5].

Alternative extraction methods include Soxhlet extraction with optimized aqueous conditions, achieving yields up to 96% from lemon balm (Melissa officinalis) [6]. The process involves sequential extraction with n-hexane (to remove lipids), followed by reflux with 1:1 H₂O/ethanol mixture, and multiple partitioning steps with n-butanol, toluene, and methyl tert-butyl ether (MTBE) at precisely controlled pH levels [6].

Analytical Characterization

Table 2: Standard Analytical Methods for this compound Characterization

Method Conditions Application
HPLC-DAD [5] Column: C18 (250 × 4.6 mm, 5 μm); Mobile phase: Acetonitrile/0.1% TFA in water (40:60); Flow rate: 0.8 mL/min; Detection: 330 nm [5] Quantification, purity assessment
LC-ESI-MS/MS [5] Negative ESI mode; Mass range: m/z 100-1000; [M-H]⁻ ion: m/z 359 Structural confirmation, derivative analysis
NMR Spectroscopy [6] 400 MHz in CD₃OD; Experiments: ¹H, ¹³C, COSY, NOESY, HSQC, HMBC Structural elucidation, stereochemistry
FT-IR Spectroscopy [5] Range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹ Functional group identification

Pharmacological Mechanisms and Molecular Targets

RA exhibits diverse pharmacological activities through modulation of multiple cellular signaling pathways. The table below summarizes its key molecular targets and therapeutic implications.

Table 3: Molecular Targets and Therapeutic Potential of this compound

Target/Pathway Biological Effect Therapeutic Implication Experimental Model
NF-κB Pathway [7] [8] Inhibition of NF-κB activation, reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [8] Anti-inflammatory, arthritis, colitis [8] Collagen-induced arthritis mice, DSS-induced colitis models [8]
MAPK/ERK Pathway [7] Modulation of ERK1/2, p38, JNK signaling Anticancer, neuroprotection Triple-negative breast cancer cells [9]
Nrf2 Pathway [4] Activation of Nrf2, induction of antioxidant response element (ARE) Antioxidant, hepatoprotection HepG2 liver cancer cells [4]
Apoptosis Regulators [10] ↑ Bax, ↓ Bcl-2, mitochondrial pathway activation Anticancer, pro-apoptotic Prostate cancer cells (PC3, LNCaP) [10]
ACE-2 Expression [6] Inhibition of ACE-2, anti-inflammatory cytokine modulation Potential anti-COVID-19 activity In silico and preliminary models [6]
Amyloid Aggregation [6] Inhibition of Tau and Aβ protein aggregation Neuroprotection, Alzheimer's disease In vitro aggregation assays [6]

The intricate relationship between RA's antioxidant properties and its modulation of key signaling pathways underpins its diverse therapeutic effects, as visualized below.

G Rosmarinic_Acid Rosmarinic_Acid Antioxidant Antioxidant Activity (Free radical scavenging) Rosmarinic_Acid->Antioxidant AntiInflammatory Anti-inflammatory Effects (NF-κB, COX-2 inhibition) Rosmarinic_Acid->AntiInflammatory Enzyme_Inhibition Enzyme Inhibition (MMP-2, Aldose reductase) Rosmarinic_Acid->Enzyme_Inhibition Protein_Aggregation Inhibition of Protein Aggregation Rosmarinic_Acid->Protein_Aggregation Neuroprotection Neuroprotection (Alzheimer's, Parkinson's) Antioxidant->Neuroprotection Cardioprotection Cardioprotective Effects Antioxidant->Cardioprotection AntiInflammatory->Neuroprotection Anticancer Anticancer Effects (Apoptosis, Metastasis inhibition) AntiInflammatory->Anticancer AntiInflammatory->Cardioprotection Enzyme_Inhibition->Anticancer Antidiabetic Antidiabetic Activity (Insulin sensitivity) Enzyme_Inhibition->Antidiabetic Protein_Aggregation->Neuroprotection Antimicrobial Antimicrobial Activity

Figure 2: Interconnected Pharmacological Mechanisms of this compound. RA's therapeutic effects result from synergistic actions on multiple cellular pathways.

Experimental Protocols for Key Assays

Antibacterial Activity Assessment

Disk Diffusion Method [5]:

  • Bacterial strains (Gram-positive: Enterococcus faecalis, Staphylococcus aureus; Gram-negative: Pseudomonas aeruginosa, Escherichia coli) are grown on Muller-Hinton (MH) agar for 12-24 h at 37°C [5].
  • Colonies are transferred to MH liquid media and incubated for 8-12 h at 37°C with shaking [5].
  • 75 μL of each culture is spread on MH agar surface, and 5 mm wells are created [5].
  • 20 μL of RA solutions (0.1, 1, and 10 mg/mL in ethanol) are added to wells [5].
  • Plates are incubated for 12 h at 37°C, and inhibition zone diameters are measured [5].
  • Controls: 1 mg/mL ampicillin (positive), ethanol (negative) [5].

Minimum Inhibitory Concentration (MIC) Determination [5]:

  • Two-fold serial dilutions of RA are prepared in 96-well plates using liquid culture media (final concentration range: 1.5625×10⁻² to 4 mg/mL) [5].
  • Bacteria are inoculated and plates incubated for appropriate periods [5].
  • MIC is defined as the lowest concentration showing no visible growth [5].
Tau Protein Aggregation Inhibition Assay [6]
  • Full-length Tau protein (50 μM) is incubated with or without 12.5 μM heparin in 20 mM BES buffer (pH 7.4) with 1 mM DTT for 10 min at 95°C [6].
  • The sample is replenished with 1 mM DTT and protease inhibitor mix [6].
  • RA (100 μM) is added to protein vials and solutions are incubated for 7 days at 37°C [6].
  • Assembly of Paired Helical Filaments (PHFs) is quantitatively measured by fluorescence assay using thioflavin T (ThT) [6].
  • Samples are equilibrated for 30 min at room temperature before fluorescence measurements [6].
Anticancer Activity Assessment (Resazurin Test) [10]
  • Prostate cancer cells (PC3, LNCaP) and normal fibroblast cells (HFF-1) are plated in 96-well plates at 1×10⁴ cells/well and incubated for 24 h [10].
  • Cells are treated with varying concentrations of RA or RA nanocomplex (7.8 to 500 μg/mL) for 24-48 h [10].
  • Medium is discarded and replaced with resazurin solution [10].
  • Fluorescence is measured after incubation, with metabolic activity correlating to fluorescence intensity [10].
  • IC₅₀ values are calculated from dose-response curves [10].

Bioavailability Enhancement Strategies

Despite its promising pharmacological profile, RA faces challenges in clinical applications due to its rapid metabolism and low bioavailability [10]. Several strategies have been developed to overcome these limitations:

Nanotechnology Approaches:

  • Selenium-doped TiO₂-Graphene Oxide Nanocomplex (RA@Se-TiO₂-GO) demonstrated significantly enhanced cytotoxicity against prostate cancer cells compared to free RA, with IC₅₀ values after 24 and 48 h of RA treatment being significantly greater than those for the nanocomplex [10].
  • This nanocomplex showed high entrapment efficiency and loading capacity for RA, with decreased cell viability and increased apoptosis in PC3 and LNCaP cells, while showing minimal effects on normal cell lines at concentrations toxic to cancer cells [10].
  • The mechanism involves increased ROS generation, decreased total antioxidant capacity, elevated Bax gene expression, and reduced Bcl-2 expression [10].

Esterification Derivatives:

  • Methyl rosmarinate (RA-me) and propyl rosmarinate (RA-pro) derivatives showed enhanced antibacterial activity compared to unmodified RA, particularly against Gram-positive bacteria [5].
  • RA-me maintained comparable antioxidant activity to RA, while RA-pro showed slightly reduced antioxidant capacity [5].

Conclusion and Future Perspectives

References

Comprehensive Review of Rosmarinic Acid: Biological Activities, Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Rosmarinic acid (RA) is a naturally occurring caffeic acid ester first isolated from Rosmarinus officinalis L. in 1958 by Scarpati and Oriente. With the chemical name (R)-α-[[3-(3,4-dihydroxyphenyl)-1-oxo-2E-propenyl]oxy]-3,4-dihydroxy-benzenepropanoic acid and molecular formula C₁₈H₁₆O₈, RA features a chiral center with S(-) and R(+) enantiomers [1] [2] [3]. This polyphenolic hydroxyl compound has been identified in over 160 plant species across multiple families, predominantly in the Lamiaceae and Boraginaceae families, with notable sources including rosemary, sage, basil, lemon balm, oregano, thyme, and perilla [2] [3]. In plants, RA functions as a defense compound against pathogens and environmental stresses, while in humans it exhibits a remarkable spectrum of pharmacological activities [4] [2].

The biosynthesis of RA in plants occurs through two parallel pathways originating from the aromatic amino acids L-phenylalanine and L-tyrosine [2] [3]. Phenylalanine ammonia-lyase (PAL) catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid, which is subsequently transformed through several enzymatic steps into 4-coumaroyl-CoA. Simultaneously, L-tyrosine is converted to 4-hydroxyphenyllactic acid via tyrosine aminotransferase and hydroxyphenylpyruvate reductase. The final step involves the conjugation of both precursors by This compound synthase (a BAHD acyltransferase) and cytochrome P450 monooxygenase to form RA [2] [3]. This biosynthetic pathway has been leveraged in biotechnological production approaches, including plant cell tissue cultures and metabolic engineering in yeast [2].

Broad Spectrum of Bioactivities

Research over the past several decades has demonstrated that RA possesses an exceptionally wide range of biological activities with potential therapeutic applications across multiple disease domains [5] [3]. Current evidence indicates RA exhibits neuroprotective, anti-inflammatory, antioxidant, antitumor, antimicrobial, antiviral, metabolic-regulating, hepatoprotective, and cardiovascular-protective properties [5] [2] [3]. The compound's multifunctional nature stems from its diverse mechanisms of action, including direct free radical scavenging, regulation of key signaling pathways, inhibition of pathogenic protein aggregation, and modulation of enzyme activities [5].

Table 1: Comprehensive Summary of this compound's Biological Activities

Biological Activity Observed Effects Experimental Models Key Mechanisms
Neuroprotective Improved cognitive function; Reduced Aβ and p-tau accumulation [6] 3×Tg-AD mouse model [6] JNK signaling downregulation; Reduced neuroinflammation [6]
Anti-inflammatory Reduced arthritis symptoms; Improved colitis [4] Collagen-induced arthritis mice; DSS-induced colitis mice [4] Inhibition of NF-κB, MAPK, STAT3 pathways; Reduced pro-inflammatory cytokines [5] [4]
Antioxidant Enhanced antioxidant enzymes; Reduced oxidative damage [7] [8] HUVEC cells; High-fat diet mice; Fermented milk [7] [8] Free radical scavenging; Activation of Nrf2 pathway; Enhanced endogenous antioxidants [5] [7]
Anticancer Suppressed tumor growth; Induced apoptosis [1] Triple-negative breast cancer cell lines [1] Cell cycle arrest; Apoptosis induction; Inhibition of antiapoptotic proteins [1]
Antimicrobial Antibacterial effects, especially against Gram-positive bacteria [9] Disk diffusion assay; MIC determination [9] Membrane disruption; Enhanced activity in esterified derivatives [9]
Cardioprotective Reduced atherosclerosis; Improved endothelial function [7] High-fat diet-induced C57BL/6J mice; HUVEC cells [7] PI3K/AKT pathway activation; Reduced oxidative stress and apoptosis [7]
Antidiabetic Improved insulin sensitivity [5] Metabolic disease models [5] Reduction of chronic adipose tissue inflammation [5]
Hepatoprotective Attenuated acrylamide-induced apoptosis [7] BRL-3A rat liver cells [7] Inhibition of oxidative and ER stress [7]

The structural basis for RA's diverse bioactivities lies in its catechol groups (ortho-dihydroxyphenyl moieties) that confer potent electron-donating capacity, making it an effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) [5] [3]. Additionally, the conjugated system and phenolic hydroxyl groups enable RA to interact with various enzymes, receptors, and signaling molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking [5] [1]. RA's water solubility and moderate molecular weight contribute to its bioavailability and ability to distribute to various tissues [3].

Elucidating the Mechanisms of Action

Molecular Pathways and Signaling Networks

RA exerts its multifaceted effects through the modulation of key cellular signaling pathways [5] [1]. Network pharmacology and molecular docking studies have identified that RA interacts with several central signaling nodes, including the PI3K/AKT, MAPK, JNK, NF-κB, and Nrf2 pathways [5] [7] [6]. The compound's ability to simultaneously regulate multiple interconnected pathways explains its efficacy in complex multifactorial diseases.

In the context of neurodegeneration, RA has been shown to suppress tau phosphorylation and cognitive decline by downregulating the JNK signaling pathway [6]. In 3×Tg-AD mice, RA feeding reduced hippocampal inflammation and decreased expression of Jnk3, a tau phosphorylation kinase, while upregulating dual-specificity phosphatase (Dusp1), a phosphatase that inactivates JNK [6]. This coordinated regulation resulted in reduced phosphorylation of JNK and its substrate c-Jun, leading to decreased tau pathology and improved cognitive performance in spatial memory and object recognition tests [6].

For cardiovascular protection, RA has been demonstrated to alleviate oxidative stress and atherosclerosis primarily through activation of the PI3K/AKT pathway [7]. In HUVEC cells and high-fat diet-induced atherosclerotic mice, RA treatment increased the phosphorylation of PI3K and AKT, enhancing cell survival and reducing apoptosis. This was accompanied by decreased ROS production, increased antioxidant enzymes (SOD, GSH-Px, CAT), and improved mitochondrial membrane potential [7]. Additionally, RA reduced malondialdehyde (MDA) content and aortic plaque accumulation in vivo, confirming its therapeutic potential for atherosclerosis [7].

The anti-inflammatory effects of RA are mediated through the inhibition of the NF-κB and MAPK pathways [5] [4]. In models of arthritis and colitis, RA suppressed the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the expression of inflammatory enzymes such as COX-2 [4]. RA also attenuated the inflammatory response by modulating pattern-recognition receptors (PRRs) including Toll-like receptors (TLRs), thereby reducing the activation of downstream inflammatory cascades [4].

The following diagram illustrates the key molecular pathways regulated by this compound:

G cluster_pathways Molecular Pathways Regulated by this compound cluster_effects Biological Effects RA RA NFκB NF-κB Pathway RA->NFκB Inhibits MAPK MAPK/ERK Pathway RA->MAPK Modulates JNK JNK Pathway RA->JNK Downregulates PI3K PI3K/AKT Pathway RA->PI3K Activates Nrf2 Nrf2 Pathway RA->Nrf2 Activates STAT3 STAT3 Pathway RA->STAT3 Inhibits AntiInflammatory Anti-inflammatory Response NFκB->AntiInflammatory MAPK->AntiInflammatory Neuroprotection Neuroprotection JNK->Neuroprotection Apoptosis Apoptosis Regulation JNK->Apoptosis PI3K->Apoptosis Cardioprotection Cardioprotection PI3K->Cardioprotection Antioxidant Antioxidant Defense Nrf2->Antioxidant Anticancer Anticancer Effects STAT3->Anticancer

Figure 1: Key molecular pathways regulated by this compound and their associated biological effects.

Neuroprotective Mechanisms Against Alzheimer's Pathology

RA demonstrates multi-target effects against Alzheimer's disease pathology, addressing both amyloid-beta aggregation and tau hyperphosphorylation [6]. In addition to its established role in inhibiting Aβ oligomerization, RA significantly reduces phosphorylated tau accumulation in the hippocampus, particularly in the CA1 region [6]. This effect is mediated through the downregulation of the JNK signaling pathway and reduced expression of inflammatory mediators in both central and peripheral tissues [6]. The compound also modulates gene expression related to nervous system development, memory, and neurotransmission, providing multiple neuroprotective benefits [6].

The following diagram details RA's neuroprotective mechanisms against Alzheimer's pathology:

G cluster_molecular Molecular Targets cluster_effects Neuroprotective Outcomes RA RA JNK3 JNK3 Expression RA->JNK3 Downregulates Dusp1 Dusp1 Phosphatase RA->Dusp1 Upregulates InflammatoryMediators Inflammatory Mediators RA->InflammatoryMediators Suppresses AβAggregation Aβ Aggregation RA->AβAggregation Inhibits pTau Reduced Tau Phosphorylation JNK3->pTau Decreases Dusp1->pTau Reduces InflammatoryMediators->pTau Promotes AβPathology Reduced Aβ Pathology AβAggregation->AβPathology SynapticFunction Improved Synaptic Function pTau->SynapticFunction Cognitive Enhanced Cognitive Performance pTau->Cognitive AβPathology->SynapticFunction AβPathology->Cognitive

Figure 2: Neuroprotective mechanisms of this compound against Alzheimer's disease pathology.

Experimental Protocols and Methodologies

Antioxidant Activity Assessment

The antioxidant capacity of RA can be evaluated through multiple complementary assays that measure different aspects of antioxidant activity [9] [8]. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is commonly employed to measure free radical scavenging ability. In this protocol, various concentrations of RA are mixed with DPPH solution in methanol or ethanol and incubated in darkness for 30 minutes. The absorbance is measured at 517 nm, and the scavenging activity is calculated as:

Scavenging activity (%) = [(A_control - A_sample) / A_control] × 100

where A_control is the absorbance of the DPPH solution without RA, and A_sample is the absorbance with RA [8]. Additional antioxidant assays include the ABTS radical cation decolorization assay, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC) to provide a comprehensive antioxidant profile [9] [8].

In cellular antioxidant assays, RA's protective effects against oxidative stress can be evaluated in HUVEC cells or other cell lines [7]. Cells are pretreated with RA for a specified period (typically 2-24 hours) before induction of oxidative stress with H₂O₂ or other oxidants. Intracellular ROS levels are measured using fluorescent probes such as DCFH-DA, while antioxidant enzyme activities (SOD, GSH-Px, CAT) and lipid peroxidation products (MDA) are quantified using commercial kits [7]. Mitochondrial membrane potential can be assessed using JC-1 staining to evaluate RA's protective effects on mitochondrial function under oxidative stress [7].

Antibacterial Activity Evaluation

The antibacterial activity of RA and its derivatives is typically assessed using disk diffusion assays and minimum inhibitory concentration (MIC) determinations [9]. For the disk diffusion assay, bacterial strains (including both Gram-positive and Gram-negative species) are grown in appropriate broth, standardized to approximately 10⁶ CFU/mL, and spread on Mueller-Hinton agar plates. Sterile filter paper disks (5 mm diameter) are impregnated with RA solutions at various concentrations (0.1, 1, and 10 mg/mL) and placed on the inoculated agar. After incubation at 37°C for 16-24 hours, the diameter of the inhibition zones is measured [9]. Ampicillin (1 mg/mL) serves as a positive control, while the solvent (ethanol) is used as a negative control.

For MIC determination, a broth microdilution method is employed according to CLSI guidelines. RA is serially diluted in broth in 96-well plates, and each well is inoculated with approximately 5 × 10⁵ CFU/mL of the test organism. After incubation at 37°C for 16-20 hours, the MIC is defined as the lowest concentration that completely inhibits visible growth [9]. Studies have demonstrated that RA exhibits more pronounced antibacterial efficacy against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure [9]. Esterified derivatives of RA, such as methyl rosmarinate (RA-me) and propyl rosmarinate (RA-pro), show enhanced antibacterial activity compared to the parent compound [9].

Anticancer Activity in Breast Cancer Models

The antitumor effects of RA have been extensively studied in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 [1]. To evaluate antiproliferative activity, cells are seeded in 96-well plates and treated with various concentrations of RA for 24-72 hours. Cell viability is assessed using the MTT assay, which measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [1]. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from dose-response curves.

Mechanistic studies include cell cycle analysis using flow cytometry with propidium iodide staining. RA treatment induces cell cycle arrest at the G1/S or G2/M checkpoints, depending on the cell type and concentration [1]. Apoptosis induction is evaluated using annexin V-FITC/propidium iodide double staining followed by flow cytometry, which distinguishes early apoptotic, late apoptotic, and necrotic cells. RA has been shown to promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, reducing anti-apoptotic Bcl-2 and Bcl-xL, while increasing pro-apoptotic Bax and Bak [1]. Additionally, RA inhibits key cancer-promoting pathways such as NF-κB and STAT3, reducing the production of inflammatory cytokines and adhesion molecules that support tumor growth and metastasis [1].

Table 2: Experimental Models and Methodologies for Studying this compound Bioactivities

Research Area In Vitro Models In Vivo Models Key Assays and Readouts
Neuroprotection Primary neurons; Neuroblastoma cells [6] 3×Tg-AD mice; Tg2576 mice [6] Y-maze; Novel object recognition; Immunohistochemistry (Aβ, p-tau); Western blot (JNK pathway) [6]
Anti-inflammation Macrophages; Chondrocytes; T cells [4] Collagen-induced arthritis; DSS-induced colitis [4] ELISA (cytokines); Flow cytometry (T cell apoptosis); qPCR (inflammatory genes) [4]
Antioxidant HUVEC cells; Liver cells [7] High-fat diet mice [7] DPPH/ABTS assays; ROS detection; Antioxidant enzyme activities; MDA measurement [7] [8]
Anticancer Breast cancer cells (MDA-MB-231, MDA-MB-468) [1] Xenograft mouse models [1] MTT assay; Cell cycle analysis; Annexin V apoptosis assay; Western blot (apoptotic proteins) [1]
Antimicrobial Bacterial cultures (S. aureus, E. coli) [9] - Disk diffusion; MIC determination; Time-kill assays [9]
Cardiovascular HUVEC cells [7] ApoE-/- mice; High-fat diet mice [7] Histopathology (aortic plaques); Western blot (PI3K/AKT pathway); Echocardiography [7]
Preparation of this compound Formulations

For experimental studies, RA requires proper preparation to ensure solubility and bioavailability [10]. A standard RA stock solution can be prepared by accurately weighing RA and dissolving it in a small volume of ethanol (approximately 150 μL for 6.39 mg RA) followed by the addition of water to achieve the desired volume (e.g., 5 mL total volume) [10]. For higher concentrations, 125 mg of RA can be dissolved in 5 mL of methanol [10].

To enhance delivery and efficacy, liposomal formulations of RA have been developed using the thin film method [10]. Briefly, RA solution, phospholipid stock solution, and cholesterol stock solution are combined in appropriate ratios and the solvent is evaporated under nitrogen gas to form a thin film. The film is kept in a desiccator overnight to remove residual solvent, then hydrated with water and vortexed until completely dispersed. For ultradeformable liposomes, the liposomal dispersion is mixed with Tween 20 and fatty acids, then sonicated in an ice bath using a probe sonicator (e.g., 30 minutes at 20% amplitude and 10,000 Joules) [10]. This method produces nanoscale liposomes that can improve RA's permeability and stability.

Therapeutic Applications and Clinical Translation

Neurological Disorders

RA shows significant promise for the prevention and treatment of neurodegenerative diseases, particularly Alzheimer's disease [6]. In preclinical studies, RA feeding inhibited the progression of AD pathology in 3×Tg-AD mice, reducing both Aβ accumulation and tau phosphorylation in the hippocampus and cortical regions [6]. These pathological improvements were associated with enhanced cognitive performance in spatial memory (Y-maze) and object recognition tests [6]. The neuroprotective effects of RA appear to be mediated through the downregulation of the JNK signaling pathway and reduction of central and peripheral inflammation [6]. Beyond Alzheimer's disease, RA has demonstrated antidepressant and anxiolytic properties in animal models, potentially through modulation of neurotransmitter systems including GABA, serotonin, and dopamine [5] [3].

Cardiovascular Diseases

The cardiovascular protective effects of RA position it as a promising natural compound for preventing and treating atherosclerosis [7]. Through activation of the PI3K/AKT pathway, RA reduces oxidative stress, improves endothelial function, and inhibits apoptosis in vascular endothelial cells [7]. In high-fat diet-induced atherosclerotic mice, RA treatment significantly reduced aortic plaque accumulation and improved the lipid profile [7]. Additionally, RA's anti-inflammatory properties contribute to its cardioprotective effects by reducing the production of pro-inflammatory cytokines and adhesion molecules that drive atherosclerotic progression [7]. The compound's ability to enhance the activity of endogenous antioxidant enzymes (SOD, GSH-Px, CAT) while reducing lipid peroxidation (MDA) further supports its potential in cardiovascular disease management [7].

Inflammatory Conditions

RA demonstrates significant efficacy in various inflammatory disorders, including arthritis, colitis, and atopic dermatitis [4]. In collagen-induced arthritis models, RA treatment reduced the arthritis index, inhibited synovitis, and decreased the frequency of COX-2-expressing cells in synovial tissue [4]. The compound also induced apoptosis in activated T cell subsets from rheumatoid arthritis patients through the mitochondrial pathway, suggesting a mechanism for its immunomodulatory effects [4]. For inflammatory bowel disease, RA improved symptoms in dextran sulfate sodium (DSS)-induced colitis mice, reducing the disease activity index and inhibiting colon shortening and splenomegaly [4]. Clinical evidence supports RA's efficacy in inflammatory conditions, with one study showing that daily consumption of high-RA spearmint tea for 16 weeks significantly improved pain, stiffness, and physical disability scores in adults with knee osteoarthritis [4].

Metabolic Disorders

Emerging research indicates that RA has beneficial effects on metabolic regulation, particularly in improving insulin sensitivity and reducing chronic adipose tissue inflammation [5]. The compound's antioxidant and anti-inflammatory properties contribute to its metabolic benefits by mitigating the low-grade inflammation associated with obesity and type 2 diabetes [5]. RA has been shown to regulate key pathways involved in glucose and lipid metabolism, including AMPK and PPARγ signaling [5] [3]. While the evidence for RA's antidiabetic effects is primarily preclinical, the robust mechanistic data support further investigation in clinical settings.

Conclusion and Future Perspectives

This compound represents a promising multifunctional compound with diverse biological activities and potential applications in preventive and therapeutic medicine. Its effects on multiple key cellular pathways, including PI3K/AKT, JNK, NF-κB, and Nrf2, underlie its efficacy in addressing complex multifactorial diseases such as neurodegeneration, cardiovascular disorders, cancer, and chronic inflammation [5] [1] [7]. The extensive preclinical evidence supporting RA's bioactivities provides a strong foundation for future clinical translation.

Despite the promising findings, several challenges and research gaps remain to be addressed. The bioavailability and pharmacokinetics of RA require further optimization, as the compound may undergo extensive metabolism and have limited blood-brain barrier penetration [3]. Innovative formulation strategies, such as liposomal encapsulation [10] and structural modification through esterification [9], show potential for enhancing RA's delivery and efficacy. Additionally, while RA is generally considered safe with low toxicity, comprehensive toxicological assessments in long-term clinical studies are needed to establish appropriate dosing regimens for therapeutic applications [3].

Future research should focus on well-designed clinical trials to validate RA's efficacy in human subjects, particularly for neurological, cardiovascular, and metabolic disorders where current treatment options remain limited. Exploration of synergistic combinations of RA with other bioactive compounds or conventional therapeutics may unlock enhanced efficacy through multi-target approaches. Advances in biotechnological production methods, including plant cell cultures and metabolic engineering in microorganisms, will help address the supply challenges for high-purity RA required for pharmaceutical applications [2].

References

Rosmarinic Acid Content in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Plant Source Scientific Name Family Rosmarinic Acid Content Reference
Spearmint Mentha spicata Lamiaceae 58.5 mg/g dry weight (max reported) [1]
Peppermint Mentha piperita Lamiaceae Up to 38.6 mg/g dry weight [1]; 1734.28 mg/100g fresh weight [2]
Lemon Balm Melissa officinalis Lamiaceae Up to 6% of dry leaf weight (60 mg/g) [3]
Common Sage Salvia officinalis Lamiaceae 610.25 mg/100g fresh weight (dried) [2]
Rosemary Salvia rosmarinus Lamiaceae 987.20 mg/100g fresh weight (dried) [2]; 7.2 mg/g dry weight (varies) [1]
Common Thyme Thymus vulgaris Lamiaceae 829.00 mg/100g fresh weight (dried) [2]
Oregano Origanum vulgare Lamiaceae 599.00 mg/100g fresh weight (dried) [2]
Sweet Basil Ocimum basilicum Lamiaceae 308.00 mg/100g fresh weight (dried) [2]
Perilla Perilla frutescens Lamiaceae Notable content [4]
Hornworts Anthoceros agrestis Anthocerotophyta Produces RA and its glucoside [4]

Biosynthesis Pathway in Plants

This compound biosynthesis involves coordinated action of the phenylpropanoid and tyrosine-derived pathways. Understanding this pathway is crucial for metabolic engineering and enhancing RA production [5].

rosmarinic_acid_biosynthesis This compound Biosynthesis Pathway L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_4_Hydroxyphenyllactate p_Coumaroyl_4_Hydroxyphenyllactate p_Coumaroyl_CoA->p_Coumaroyl_4_Hydroxyphenyllactate CYP98A? L_Tyrosine L_Tyrosine Hydroxyphenylpyruvate Hydroxyphenylpyruvate L_Tyrosine->Hydroxyphenylpyruvate TAT DHPL DHPL Hydroxyphenylpyruvate->DHPL HPPR Caffeoyl_4_Hydroxyphenyllactate Caffeoyl_4_Hydroxyphenyllactate p_Coumaroyl_4_Hydroxyphenyllactate->Caffeoyl_4_Hydroxyphenyllactate Hydroxylation Rosmarinic_Acid Rosmarinic_Acid Caffeoyl_4_Hydroxyphenyllactate->Rosmarinic_Acid Final Step

Key Enzymes: PAL (Phenylalanine ammonia-lyase), C4H (Cinnamate 4-hydroxylase), 4CL (4-coumarate-CoA ligase), TAT (Tyrosine aminotransferase), HPPR (Hydroxyphenylpyruvate reductase).

Analytical & Extraction Methodologies

HPLC Analysis Protocol

A validated High-Performance Liquid Chromatography (HPLC) method allows for precise quantification [1].

  • Sample Preparation: 200 mg of powdered plant material is extracted using an ultrasonic bath with a solvent mixture of water, methanol, and 2-propanol (each containing 0.085% O-phosphoric acid) in an 80:10:10 ratio. The process is repeated three times, with centrifugation and supernatant combination [1].
  • HPLC Conditions:
    • Column: ACE 5 C18 (250 × 4.6 mm)
    • Mobile Phase: Gradient of 0.085% O-phosphoric acid in water (A), methanol (B), and 2-propanol (C)
    • Flow Rate: 1.0 ml/min
    • Detection: Diode array detector at 330 nm
    • Injection Volume: 20 μl
Advanced Extraction: Subcritical Water Extraction (SWE)

SWE is a green alternative to conventional solvent extraction, using water at high temperatures (100-150°C) and pressure to maintain liquid state [3].

  • Procedure: Ground lemon balm leaves are extracted with subcritical water for 10-20 minutes. Temperature is critical; 100°C is equally efficient as 50% ethanol, while 150°C causes thermal degradation, reducing RA yield by up to 20% [3].
  • Advantages: Reduces or eliminates organic solvents, shorter extraction time, and increased yield from plant cell wall degradation.
Non-Destructive Prediction: Hyperspectral Imaging (HSI)

A portable HSI system combined with machine learning (e.g., LightGBM algorithm) can non-destructively predict and visualize RA distribution in live basil plants [6].

  • Workflow: Capture HSI data (400-850 nm) from plant, extract average spectra, apply spectral pre-processing, and use trained model for RA prediction.
  • Application: Enables real-time quality control during cultivation and screening of high-RA phenotypes.

Therapeutic Mechanisms of Action

This compound exhibits multifaceted pharmacological activities through interaction with specific molecular targets.

ra_mechanisms Key Therapeutic Mechanisms of this compound RA RA Antioxidant_Effects Antioxidant_Effects RA->Antioxidant_Effects Direct & Indirect AntiInflammatory_Effects AntiInflammatory_Effects RA->AntiInflammatory_Effects Inhibition Enzyme_Inhibition Enzyme_Inhibition RA->Enzyme_Inhibition IC50 Values Anticancer_Effects Anticancer_Effects RA->Anticancer_Effects Scavenges_Free_Radicals Scavenges_Free_Radicals Antioxidant_Effects->Scavenges_Free_Radicals Inhibits_Lipid_Peroxidation Inhibits_Lipid_Peroxidation Antioxidant_Effects->Inhibits_Lipid_Peroxidation Chelates_Prooxidant_Ions Chelates_Prooxidant_Ions Antioxidant_Effects->Chelates_Prooxidant_Ions Inhibits_NF_kB Inhibits_NF_kB AntiInflammatory_Effects->Inhibits_NF_kB Reduces_TNFa_IL6 Reduces_TNFa_IL6 AntiInflammatory_Effects->Reduces_TNFa_IL6 Pro-inflammatory Cytokines Suppresses_COX2 Suppresses_COX2 AntiInflammatory_Effects->Suppresses_COX2 Inhibits_MAO_A Inhibits_MAO_A Enzyme_Inhibition->Inhibits_MAO_A 50.1 μM Inhibits_MAO_B Inhibits_MAO_B Enzyme_Inhibition->Inhibits_MAO_B 184.6 μM Inhibits_COMT Inhibits_COMT Enzyme_Inhibition->Inhibits_COMT 26.7 μM Inhibits_IKKb Inhibits_IKKb Enzyme_Inhibition->Inhibits_IKKb 12 μM Induces_Apoptosis Induces_Apoptosis Anticancer_Effects->Induces_Apoptosis Inhibits_PI3K_Akt_mTOR Inhibits_PI3K_Akt_mTOR Anticancer_Effects->Inhibits_PI3K_Akt_mTOR Suppresses_HIF1a Suppresses_HIF1a Anticancer_Effects->Suppresses_HIF1a

Abbreviations: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), TNF-α (Tumor Necrosis Factor alpha), IL-6 (Interleukin 6), COX-2 (Cyclooxygenase-2), MAO (Monoamine oxidase), COMT (Catechol-O-methyltransferase), IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), HIF-1α (Hypoxia-inducible factor 1-alpha).

Conclusion and Research Perspectives

  • Rich Sources: Plants like spearmint, lemon balm, and peppermint are excellent sources, with content varying based on genetics, environment, and processing [1] [3] [2].
  • Advanced Production: Beyond plant extraction, biotechnological approaches like plant cell tissue cultures, hairy root cultures, and metabolic engineering in yeast show promise for industrial-scale RA production [5].

References

Enzymes in Rosmarinic Acid Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme (EC Number) Systematic Name Function in RA Biosynthesis Key Characteristics
Phenylalanine Ammonia-Lyase (PAL) (EC 4.3.1.5) L-phenylalanine ammonia-lyase Converts L-phenylalanine to cinnamic acid [1]. Entry-point enzyme for phenylpropanoid pathway [1].
Cinnamate 4-Hydroxylase (C4H) (EC 1.14.13.11) Cinnamate 4-monooxygenase Hydroxylates cinnamic acid to 4-coumaric acid [2]. Cytochrome P450 monooxygenase [2].
4-Coumarate:CoA Ligase (4CL) (EC 6.2.1.12) 4-coumarate—CoA ligase Activates 4-coumaric acid to form 4-coumaroyl-CoA [2]. Provides activated cinnamic acid derivative [2].
Tyrosine Aminotransferase (TAT) (EC 2.6.1.5) L-tyrosine:2-oxoglutarate aminotransferase Transaminates L-tyrosine to 4-hydroxyphenylpyruvate (4-HPP) [3]. Entry-point enzyme for tyrosine-derived pathway; uses pyridoxal-5'-phosphate cofactor [3].
4-Hydroxyphenylpyruvate Reductase (HPPR) (EC 1.1.1.237) (R)-3-(4-hydroxyphenyl)lactate:NAD(P)+ oxidoreductase Reduces 4-HPP to 4-hydroxyphenyllactic acid (pHPL) [2]. Provides activated tyrosine derivative [2].
Rosmarinic Acid Synthase (RAS) (EC 2.3.1.140) Caffeoyl-CoA:3-(3,4-dihydroxyphenyl)lactate 2'-O-caffeoyltransferase Condenses caffeoyl-CoA and DHPL to form rosmarinate [4] [5]. Key coupling enzyme; determines RA accumulation in some species [6].
Cytochrome P450 Monooxygenase (CYP98A) (e.g., CYP98A14) - Hydroxylates intermediate esters (e.g., 4-coumaroyl-4'-hydroxyphenyllactate) at the 3 and 3' positions to form RA [6]. Introduces final hydroxyl groups; some family members are rate-limiting [6].

This biosynthetic pathway, which involves the coordinated action of enzymes from both the phenylpropanoid and tyrosine-derived pathways, can be visualized as follows:

f This compound Biosynthetic Pathway cluster_phenylpropanoid Phenylpropanoid-Derived Pathway cluster_tyrosine Tyrosine-Derived Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL L_Tyr L-Tyrosine pHPP 4-Hydroxyphenylpyruvate (4-HPP) L_Tyr->pHPP TAT pCoumaric_Acid 4-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA 4-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA Hydroxylation (e.g., C3H) Intermediate_Ester 4-Coumaroyl-4'-hydroxy- phenyllactate pCoumaroyl_CoA->Intermediate_Ester RAS (Alternative Path) RA This compound (RA) Caffeoyl_CoA->RA RAS pHPL 4-Hydroxyphenyllactic Acid (pHPL) pHPP->pHPL HPPR DHPL 3,4-Dihydroxyphenyllactic Acid (DHPL) pHPL->DHPL Hydroxylation pHPL->Intermediate_Ester RAS (Alternative Path) DHPL->RA RAS Intermediate_Ester->RA CYP98A Hydroxylation

The biosynthetic pathway of this compound begins with two parallel branches from L-phenylalanine and L-tyrosine, which converge through the action of this compound synthase (RAS). Final hydroxylation steps, catalyzed by cytochrome P450 enzymes like CYP98A14, complete the synthesis [7] [2] [6].

Key Experimental Methodologies

Studying these enzymes involves specific biochemical and molecular biology techniques.

  • Enzyme Activity Assays: The catalytic activity of This compound Synthase (RAS) is typically measured by incubating protein extracts with its substrates, caffeoyl-CoA and 3,4-dihydroxyphenyllactic acid (DHPL), and monitoring the formation of this compound, often using High-Performance Liquid Chromatography (HPLC) [2]. For Tyrosine Aminotransferase (TAT), activity is determined by following the conversion of L-tyrosine and 2-oxoglutarate to 4-hydroxyphenylpyruvate and glutamate. The product can be detected at 331 nm or by reacting with 2,4-dinitrophenylhydrazine [3].

  • Gene Function Analysis via Hairy Root Cultures: Agrobacterium rhizogenes-mediated transformation is a powerful tool for validating gene function in planta. To investigate the role of TAT in RA biosynthesis, sense and antisense constructs of the TAT gene can be transformed into plant explants. The resulting "hairy roots" are then analyzed. Successful sense overexpression leads to increased TAT transcript levels, higher TAT enzyme activity, and a corresponding 1.3 to 1.8-fold increase in RA content, while antisense suppression results in a dramatic reduction of both TAT and RA [3].

  • Gene Expression Correlations: Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of RA biosynthetic genes (e.g., PAL, C4H, 4CL, TAT, HPPR, RAS) across different tissues, developmental stages, or in response to elicitors. Correlation analysis between gene expression levels and RA accumulation can identify potential rate-limiting enzymes. For example, in Salvia species, the transcript levels of RAS and CYP98A14 in roots show a strong positive correlation with RA content, identifying them as key regulatory points [6].

  • Functional Complementation in Microbes: This method confirms the biochemical activity of a cloned plant enzyme in a heterologous system. For TAT, the gene is expressed in a tyrosine auxotrophic mutant of E. coli (e.g., strain DL39). The mutant cannot grow without tyrosine, but if the transformed plant TAT gene can convert 4-hydroxyphenylpyruvate to tyrosine, it will restore the mutant's ability to grow on a selective medium, proving the enzyme's function in vivo [3].

Future Research and Engineering Perspectives

Current research focuses on overcoming the natural limitations of RA production.

  • Metabolic Engineering: Engineering the RA pathway in microbial systems like E. coli or yeast is a promising alternative. This involves expressing the entire set of plant-derived RA biosynthetic genes in a controlled fermentative environment to produce RA efficiently [1] [8].

  • Elicitation in Plant Cell Cultures: Treating plant cell or hairy root cultures with biotic or abiotic elicitors (e.g., fungal extracts, methyl jasmonate, UV light) can trigger a stress response and significantly upregulate the genes and enzymes of the RA pathway, leading to a substantial boost in RA yields [1] [8].

References

Comprehensive Application Notes and Protocols for Optimized Rosmarinic Acid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosmarinic Acid and Market Context

This compound (RA) is a valuable ester of caffeic acid and 3,4-dihydroxyphenyllactic acid with the molecular formula C₁₈H₁₆O₈, first isolated from Rosmarinus officinalis L. in 1958 [1]. This potent polyphenolic compound has gained significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities [1] [2]. RA is predominantly found in plants of the Lamiaceae family, such as rosemary, sage, thyme, oregano, and lemon balm [1]. The global RA market is projected to grow significantly with a compound annual growth rate (CAGR) of 9.1% from 2025 to 2035, expected to reach a market value of US$ 369.7 million by 2035 [3]. This growing demand is driven by RA's applications in pharmaceutical, cosmetic, and food industries, where it serves as a natural alternative to synthetic additives [1] [3].

Traditional methods for RA production face several limitations, including low extraction yields, environmental concerns associated with organic solvent use, and high production costs [3]. Plant extraction yields are inherently limited as RA content rarely exceeds 1% of dry weight and is influenced by environmental factors, harvest timing, and growth conditions [1]. Furthermore, conventional extraction techniques often require large amounts of solvents, may cause thermal degradation of bioactive compounds, and typically achieve limited extraction efficiency [4]. These challenges have prompted researchers to develop innovative extraction approaches and optimization strategies to improve yield, purity, and sustainability while reducing environmental impact [1] [3] [4].

Table 1: Key Characteristics of this compound

Property Description
Chemical Formula C₁₈H₁₆O₈
IUPAC Name (2R)-3-(3,4-Dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]propanoic acid
Molecular Weight 360.32 g/mol
Main Sources Rosemary, Sage, Lemon Balm, Oregano, Thyme
Solubility Polar solvents (water, ethanol, methanol); low solubility in apolar solvents
Stability Sensitive to high temperatures, light, and prolonged oxidation
Bioactivities Antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, neuroprotective

Extraction Techniques and Performance Comparison

Extraction Method Overview

Various extraction techniques have been developed and optimized for efficient this compound recovery from plant materials, particularly rosemary. Conventional methods like stirring extraction (STE) and Soxhlet extraction have been widely used but present limitations in efficiency, solvent consumption, and potential compound degradation [5] [6]. Green extraction technologies have emerged as sustainable alternatives, offering reduced environmental impact, lower solvent consumption, and enhanced extraction efficiency. These include supercritical fluid extraction, ultrasound-assisted extraction (both probe and bath systems), pulsed electric field extraction, and deep eutectic solvent extraction [1] [4] [5]. Each method exhibits distinct advantages and limitations, making them suitable for different applications and scales of production.

The performance of extraction techniques is typically evaluated based on several parameters, including total polyphenol content (TPC), This compound yield, antioxidant activity (measured by FRAP and DPPH assays), and extraction time. Studies have demonstrated that the choice of extraction method significantly impacts both the quantity and quality of extracted RA. For instance, Soxhlet extraction has been reported to yield exceptionally high concentrations of this compound (33,491.33 ± 86.29 µg/g) along with other valuable compounds like carnosic acid and carnosol [6]. However, this method requires substantial solvent volumes and extended extraction times, which may limit its industrial applicability [6].

Comparative Performance Analysis

Table 2: Extraction Performance Metrics Across Different Techniques

Extraction Method Total Polyphenol Content (mg GAE/g dw) RA Yield (mg/g DM) Antioxidant Activity (FRAP, μmol AAE/g dw) Key Advantages Optimal Conditions
Soxhlet Extraction N/A 33.49 [6] N/A High yield, comprehensive compound extraction Methanol, extended time
Stirring Extraction (STE) 19 [5] Varies with solvent 162 [5] Simple setup, scalable Water/ethanol, optimized ratio
Ultrasound Bath-Assisted 17 [5] Varies with solvent 146 [5] Improved kinetics, moderate efficiency Controlled time/temperature
Ultrasound Probe-Assisted 16 [5] Varies with solvent 128 [5] Enhanced mass transfer Optimized amplitude/duration
Pulsed Electric Field 12 [5] Varies with solvent 102 [5] Minimal heat, cell disruption Specific field strength
Supercritical CO₂ N/A 3.43 (5.78 with Soxhlet coupling) [1] N/A Selective, solvent-free, tunable solubility 150 bar, 80°C, 15% ethanol
Deep Eutectic Solvents 18.50 [4] Varies with DES composition 88-92% inhibition [4] Green, designable solvents Ultrasonic assistance

Recent comparative studies evaluating four extraction techniques—stirring extraction (STE), pulsed electric field-assisted extraction (PEF), ultrasound probe-assisted extraction (UPAE), and ultrasound bath-assisted extraction (UBAE)—revealed significant differences in their effectiveness for recovering bioactive compounds from rosemary [5]. The optimization of each technique using Plackett-Burman design allowed researchers to identify critical parameters influencing extraction efficiency, including solvent composition, solvent-to-solid ratio, extraction time, particle size, temperature, and number of extraction cycles [5]. Among these methods, STE achieved the highest total polyphenol content (~19 mg GAE/g dw) and FRAP antioxidant activity (162 μmol AAE/g dw), while UBAE yielded the highest flavonoid content (~6.5 mg rutin equivalent/g dw) and DPPH radical scavenging activity (~143 μmol AAE/g dw) [5].

Detailed Protocol 1: Supercritical Carbon Dioxide Extraction with Soxhlet Coupling

Principle and Optimization

Supercritical carbon dioxide (scCO₂) extraction represents an advanced green technology that leverages CO₂ in a supercritical state (temperature >31.1°C, pressure >73.9 bar) to achieve efficient extraction of bioactive compounds [1]. In this state, CO₂ exhibits unique properties intermediate between gases and liquids, resulting in high diffusivity, low viscosity, and tunable solvent strength [1]. The principal advantage of scCO₂ for this compound extraction lies in its ability to penetrate plant matrices effectively while selectively solubilizing target compounds. However, since scCO₂ is inherently non-polar and RA is a polar compound, the addition of a polar co-solvent (typically ethanol) is necessary to enhance RA solubility through dipole-dipole interactions and hydrogen bonding [1].

Optimization of scCO₂ extraction for this compound has been systematically investigated using response surface methodology (RSM) with a Box-Behnken design focusing on three critical parameters: pressure (150-350 bar), temperature (40-80°C), and co-solvent percentage (5-15% ethanol) [1]. This experimental design allowed researchers to model the complex relationships between process variables and responses (total extraction yield and RA content). The optimal conditions identified were 150 bar pressure, 80°C temperature, and 15% ethanol as co-solvent, yielding a total extract of 21.86 ± 1.55% with an RA content of 3.43 ± 0.13 mg/g dry matter (DM) [1]. Scanning electron microscopy analysis revealed that scCO₂ treatment induces microcracks on the surface of rosemary powder, significantly enhancing the fluid's ability to penetrate the plant matrix and improving extraction efficiency [1].

Step-by-Step Protocol

Materials and Equipment: Dried rosemary leaves (Rosmarinus officinalis L.), electric grinder, analytical sieve (0.2-1 mm particle size), supercritical fluid extraction system (100 mL extractor), CO₂ cylinder (purity >99.99%), HPLC-grade ethanol, analytical balance, HPLC system with C18 column and DAD detector [1].

Sample Preparation:

  • Harvest rosemary leaves and manually separate them from stems
  • Dry leaves in shade to preserve heat-sensitive compounds
  • Grind dried leaves using an electric grinder
  • Sieve powder to obtain particle size fraction between 0.2-1 mm
  • Store prepared powder in airtight container protected from light

Extraction Procedure:

  • Pre-weigh 15 g of rosemary powder and load into 100 mL extractor
  • Set up scCO₂ system according to manufacturer's instructions
  • Set temperature to 80°C and allow system to stabilize
  • Pressurize system to 150 bar using CO₂ pump
  • Set CO₂ flow rate to 15 g/min with static state until target pressure reached
  • Introduce ethanol co-solvent at 15% (w/w) using co-solvent pump
  • Maintain extraction for 3 hours with continuous flow
  • Collect extract in separate vessel and depressurize system gradually
  • Transfer extract to sealed container and store at -20°C until analysis

Soxhlet Coupling for Enhanced Yield:

  • Take residual plant material after scCO₂ extraction
  • Transfer to Soxhlet apparatus with ethanol as solvent
  • Conduct Soxhlet extraction for 6-8 hours
  • Combine with scCO₂ extract or analyze separately
  • This sequential approach increases RA content to 5.78 mg/g DM [1]

G cluster_scco2 scCO₂ Parameters A Plant Material Preparation B Supercritical CO₂ Extraction A->B 15g powder 0.2-1mm C Soxhlet Extraction of Residue B->C Residual matrix P1 Pressure: 150 bar B->P1 P2 Temperature: 80°C B->P2 P3 Co-solvent: 15% EtOH B->P3 P4 Time: 3 hours B->P4 P5 CO₂ flow: 15 g/min B->P5 D Extract Combination C->D Soxhlet extract E Analytical Validation D->E Combined extract F Optimized RA-Rich Extract E->F HPLC verification

Diagram 1: Workflow for Supercritical CO₂ Extraction with Soxhlet Coupling

Detailed Protocol 2: Deep Eutectic Solvent-Based Extraction

Principle and Optimization

Deep eutectic solvents (DES) represent a novel class of green solvents composed of a hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) that form a eutectic mixture with a melting point lower than that of its individual components [4]. DES offer significant advantages for extracting polar bioactive compounds like this compound, including low toxicity, biodegradability, simple preparation, and tunable physicochemical properties based on HBA/HBD selection and ratios [4]. The extraction mechanism involves strong hydrogen bonding interactions between DES components and phenolic compounds in the plant matrix, facilitating efficient dissolution and recovery of target molecules. DES can effectively disrupt plant cell walls and enhance mass transfer, leading to improved extraction yields compared to conventional solvents.

Optimization of DES-based extraction has been conducted using central composite design to evaluate the effects of ultrasonic time, temperature, and plant amount on extraction efficiency [4]. This statistical approach allows for identifying optimal conditions while understanding interaction effects between variables. The results demonstrated that DES extracts exhibit superior antioxidant activity (88-92% inhibition) and potent antimicrobial effects against various microbial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [4]. Notably, DES extracts showed larger inhibition zones compared to conventional methanolic extracts, highlighting their enhanced bioactivity. Cytotoxicity assessments confirmed no adverse effects, supporting the safety profile of DES for extraction applications in pharmaceuticals and food products [4].

Step-by-Step Protocol

DES Preparation:

  • Select appropriate HBA (e.g., choline chloride) and HBD (e.g., glycerol, lactic acid, or urea) based on target compound polarity
  • Mix HBA and HBD in predetermined molar ratio (typically 1:1 to 1:3) in sealed container
  • Heat mixture at 60-80°C with continuous stirring until homogeneous liquid forms
  • Verify absence of crystals and maintain transparency
  • Store prepared DES in sealed container with desiccant to prevent moisture absorption

Extraction Procedure:

  • Prepare rosemary leaves by drying and grinding to fine powder (0.2-0.5 mm)
  • Weigh optimized amount of plant material (typically 0.1-0.5 g per 10 mL DES)
  • Combine plant material with DES in extraction vessel
  • Perform extraction under ultrasonic assistance at optimized time and temperature
  • Centrifuge mixture at 5000 rpm for 10 minutes to separate solids
  • Collect supernatant and filter through 0.45 μm membrane
  • Extract multiple times with fresh DES if necessary (determined by yield analysis)
  • Combine extracts and store at 4°C for further processing

Product Recovery and Analysis:

  • Dilute DES extract with anti-solvent (typically water) to precipitate compounds if needed
  • Centrifuge to recover precipitated compounds
  • Alternatively, use solid-phase extraction or liquid-liquid extraction for compound isolation
  • Analyze extract for total polyphenol content, RA concentration, and antioxidant activity
  • Under optimized conditions, yield of total polyphenols should be 18.50 ± 1.65 mg GAE g⁻¹ [4]

Table 3: Optimization Conditions for Different Extraction Methods

Extraction Method Independent Variables Optimal Values Dependent Variables Experimental Design
Supercritical CO₂ Pressure, Temperature, Co-solvent % 150 bar, 80°C, 15% ethanol Total yield, RA content Box-Behnken Design
Deep Eutectic Solvents Ultrasonic time, Temperature, Plant amount Variable based on DES type Total polyphenols, Antioxidant activity Central Composite Design
Stirring Extraction Solvent, Ratio, Time, Particle size, Temperature Water/ethanol, Optimized ratio TPC, FRAP, DPPH Plackett-Burman Design
Soxhlet Extraction Solvent type, Extraction time, Sample amount Methanol, Extended time RA, Carnosic acid, Carnosol Full factorial

Purification Strategies and Derivative Synthesis

Purification Protocol

Following extraction, purification of this compound is crucial for obtaining high-purity compounds suitable for pharmaceutical and food applications. An efficient purification method has been developed using silica gel column chromatography combined with liquid-liquid extraction [7]. The process begins with a water-soluble rosemary extract containing approximately 10.46% RA, which is dissolved in a 50-fold excess of water at varying pH levels (1-7) [7]. The pH adjustment is critical as it influences the ionization state of RA and other phenolic compounds, thereby affecting their partitioning between aqueous and organic phases. Following pH optimization, an equal volume of ethyl acetate is added for liquid-liquid extraction, where RA preferentially transfers to the organic phase due to its solubility characteristics.

The organic phase containing RA is collected and vacuum-dried to obtain a crude powder, which is subsequently subjected to silica gel column chromatography (200-300 mesh) for further purification [7]. The sample is solubilized in ethyl acetate and loaded onto the column, followed by isocratic elution using ethyl acetate containing formic acid (0-2.5%) as a modifier. The elution process is conducted at a flow rate of 2 bed volume (BV) per hour, with fractions collected in BV units and monitored by HPLC analysis at 330 nm [7]. Fractions with high RA purity are combined and vacuum-dried, yielding RA with a purity of 92.85 ± 3.18% [7]. This purification strategy effectively separates RA from co-extracted compounds such as carnosic acid and carnosol, which are typically more abundant in crude rosemary extracts but exhibit different polarities and chemical behaviors.

Esterification Protocol for Enhanced Bioactivity

To expand the application potential of this compound, particularly as a natural preservative, esterification derivatives can be synthesized with enhanced biological activities [7]. The esterification process involves reacting purified RA with different alcohols to produce more lipophilic derivatives with improved antimicrobial properties and potentially different antioxidant characteristics. Two representative derivatives—methyl rosmarinate (RA-me) and propyl rosmarinate (RA-pro)—can be synthesized following this protocol [7].

Synthesis of Methyl Rosmarinate (RA-me):

  • Dissolve 50 mg of purified RA in 2.07 mL of methanol
  • Add 1% HCl (v/v) as catalyst
  • React at room temperature for 24 hours with occasional stirring
  • Dilute reaction mixture with 4.14 mL of water
  • Extract three times with 4.14 mL of diethyl ether using separatory funnel
  • Combine ether layers and wash with water, 5% NaHCO₃, and saturated saline solution
  • Dry over anhydrous Na₂SO₄ and evaporate under vacuum
  • Characterize product by HPLC, MS/MS, and FT-IR [7]

Synthesis of Propyl Rosmarinate (RA-pro):

  • Dissolve 50 mg of purified RA in 6.05 mL of 1-propanol
  • Add 1% HCl (v/v) as catalyst
  • React at room temperature for 72 hours with occasional stirring
  • Dilute reaction mixture with 12.1 mL of water
  • Extract three times with 12.1 mL of diethyl ether using separatory funnel
  • Combine ether layers and wash with water, 5% NaHCO₃, and saturated saline solution
  • Dry over anhydrous Na₂SO₄ and evaporate under vacuum
  • Characterize product by HPLC, MS/MS, and FT-IR [7]

Biological evaluations have demonstrated that these ester derivatives exhibit enhanced antibacterial activity compared to the parent RA compound, particularly against Gram-positive bacteria, while maintaining strong antioxidant properties [7]. The increased lipophilicity of ester derivatives likely improves their interaction with bacterial cell membranes, explaining their enhanced antimicrobial efficacy. This strategy of derivatization represents a promising approach to develop more effective natural preservatives for food, cosmetic, and pharmaceutical applications.

Conclusion and Future Perspectives

The optimization of this compound extraction has evolved significantly from traditional methods to advanced techniques that offer improved yields, purity, and sustainability. Supercritical CO₂ extraction with Soxhlet coupling represents a particularly promising approach, achieving RA content of 5.78 mg/g DM through the combination of selective scCO₂ extraction and exhaustive Soxhlet recovery [1]. Similarly, deep eutectic solvents offer an environmentally friendly alternative with excellent extraction efficiency for polyphenols (18.50 ± 1.65 mg GAE g⁻¹) and enhanced bioactivities [4]. The purification protocol using silica gel column chromatography with liquid-liquid extraction enables production of high-purity RA (92.85 ± 3.18%), suitable for pharmaceutical applications [7].

Future perspectives in this compound production point toward metabolic engineering strategies as a revolutionary approach to overcome limitations of plant-based extraction [3] [8]. Advanced techniques such as dynamic pathway regulation, cofactor recycling, and microbial co-culture systems show tremendous promise for significantly enhancing RA yields in controlled fermentation systems [3] [8]. These approaches align with principles of green and sustainable chemistry while addressing the growing market demand for this valuable compound. As optimization techniques continue to advance and integrate with biotechnological innovations, this compound production is poised to become more efficient, economical, and environmentally sustainable, further expanding its applications across pharmaceutical, nutraceutical, and cosmetic industries.

References

Comprehensive Application Notes and Protocols: Enzyme-Assisted Extraction of Rosmarinic Acid for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosmarinic Acid and Enzymatic Extraction Principles

This compound (RA) is a naturally occurring polyphenolic compound first isolated from Rosmarinus officinalis L. (rosemary) and is now known to be widely distributed in various plant families, particularly the Lamiaceae family. Chemically, RA is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, and it demonstrates multiple biological activities including potent antioxidant, anti-inflammatory, and antifibrotic properties. Recent studies have illuminated RA's therapeutic potential in mitigating fibrosis across various organ systems through modulation of key signaling pathways including TGF-β, Wnt, and Nrf2 [1]. The growing pharmaceutical interest in RA has driven the development of efficient extraction methodologies that can maximize yield while preserving its bioactive integrity.

Enzyme-assisted extraction (EAE) represents a green alternative to conventional extraction techniques that addresses several limitations of traditional methods. This approach utilizes specific enzymes to catalyze the hydrolysis of plant cell wall components—such as cellulose, hemicellulose, and pectin—that typically encapsulate bioactive compounds like RA. By breaking down these structural barriers, EAE enhances the extraction efficiency and release of intracellular compounds while operating under mild conditions of temperature and pH that help preserve compound stability [2]. The method offers significant advantages including reduced solvent consumption, shorter extraction times, and potentially higher selectivity for target compounds compared to conventional extraction methods [3]. Furthermore, EAE can be strategically combined with other extraction technologies in sequential biorefinery approaches to maximize the value derived from plant biomass [4].

Optimization of Extraction Parameters

Enzyme Selection and Combination Strategies

Table 1: Enzyme Types and Their Applications in this compound Extraction

Enzyme Type Specific Function Effectiveness for RA Extraction Optimal Conditions Commercial Examples
Cellulase Hydrolyzes cellulose components in cell walls High - effectively breaks down structural barriers pH 5.0, 40-47°C Cellic CTec2 [2]
Pectinase Degrades pectin in middle lamella and primary cell wall High - targets pectin-rich regions pH 4-5, 40-50°C Bioprep 3000L [2]
Protease Cleaves peptide bonds in intracellular proteins Moderate - may release protein-bound RA pH 8.0 (alkaline conditions) Alcalase 2.4L FG [2]
Hemicellulase Targets hemicellulose components Moderate - acts synergistically with other enzymes pH 5.0, 50°C Viscozyme L [2] [4]
Multi-enzyme Blends Combined cell wall degradation Very high - synergistic effect enhances yield Varies by specific blend Cellulase:Pectinase (1:2 ratio) [5]

The selection of appropriate enzymes is fundamental to establishing an efficient EAE process for RA. Research indicates that enzyme combinations often yield superior results compared to single-enzyme approaches due to their synergistic effects on plant cell wall degradation. For instance, a combination of cellulase and pectinase in a 1:2 ratio has been successfully employed for extracting polysaccharides from Potentilla anserina L., resulting in extraction yields of approximately 19.8% [5]. Similarly, studies on rosemary leaf extraction have demonstrated that pretreatment with pectinolytic enzymes prior to conventional extraction significantly enhances both the antioxidant activity and total phenolic content of the resulting extracts [2]. The enzyme specificity plays a crucial role in determining which cellular components are targeted, thereby influencing the profile of extracted compounds beyond just RA itself.

Single-Factor Parameter Optimization

Table 2: Key Parameters for Enzyme-Assisted Extraction of this compound

Extraction Parameter Optimal Range Influence on Extraction Efficiency Research Findings
Enzyme Concentration 1.5-2.5% (w/w) Increased enzyme-substrate interaction; excessive amounts may cause saturation 1.6% cellulase optimal for rosemary essential oil extraction [3]
pH 4.0-5.0 (acidic cellulase/pectinase); 8.0 (protease) Affects enzyme activity and stability through 3D conformation changes pH 5.0 optimal for cellulase activity in REO extraction [3]
Temperature 40-50°C Enhances reaction kinetics; excessive heat causes enzyme denaturation 46.5°C optimal for REO extraction; 60°C used for PAPs extraction [3] [5]
Extraction Time 1.5-2.5 hours Must balance complete extraction with potential enzyme degradation 1.7 hours optimal for REO; extended times may not improve yield [3]
Solid-Liquid Ratio 1:15 to 1:20 Affects mass transfer and viscosity; higher ratios improve extraction until solvent saturation 1:15 ratio provided optimal yield for PAPs extraction [5]
Particle Size 50-60 mesh Smaller particles increase surface area but may complicate filtration 50-60 mesh rosemary powder optimal for REO extraction [3]

Systematic optimization of extraction parameters is essential for maximizing RA yield while maintaining bioactivity. Single-factor experiments represent the foundational approach for identifying appropriate ranges for each critical parameter before employing more sophisticated statistical optimization techniques. Research on enzyme-assisted extraction of rosemary essential oil demonstrated that enzyme amount, digestion pH, temperature, and time all significantly influence extraction efficiency [3]. Similarly, studies on mulberry extraction have shown that even brief extraction times (as short as 5 minutes) can be sufficient when the other parameters are properly optimized [6]. The interdependent nature of these parameters necessitates a systematic approach to optimization, as changes in one factor may influence the optimal range for others.

Statistical Optimization Using Response Surface Methodology

For advanced optimization, Response Surface Methodology (RSM) with Box-Behnken Design (BBD) has been successfully employed to model complex interactions between extraction parameters and identify optimal conditions. This statistical approach allows researchers to efficiently explore multiple factors simultaneously while requiring fewer experimental runs than full factorial designs. In one study focusing on rosemary essential oil extraction, RSM revealed that the interactive effects between enzyme amount, pH, temperature, and time followed a quadratic relationship, enabling the identification of precise optimal conditions [3]. The model predicted optimal yields of 4.10% for rosemary essential oil under the following conditions: enzyme amount 1.60%, digestion pH 5.0, temperature 46.50°C, and time 1.7 hours [3]. The predictive capability of properly calibrated RSM models allows researchers to extrapolate beyond experimentally tested conditions with reasonable confidence, accelerating process development.

Standard Operating Protocol for Enzyme-Assisted Extraction

Materials and Equipment
  • Plant Material: Dried rosemary leaves (Rosmarinus officinalis L.) or other RA-rich plant material, ground to 50-60 mesh particle size
  • Enzymes: Cellulase (>10,000 U/g) and pectinase preparations, stored at 4°C
  • Chemicals: Ethanol (food grade, 95%), citrate-phosphate buffer components (citric acid and disodium phosphate), anhydrous sodium sulfate
  • Equipment: Analytical balance, pH meter, temperature-controlled water bath with shaking capability, laboratory oven, centrifuge, freeze dryer, Clevenger apparatus for hydrodistillation (optional)
Sample Preparation Protocol
  • Raw Material Processing: Begin with fresh rosemary leaves washed with distilled water to remove surface contaminants. Air-dry the plant material for 6 days in a dark, well-ventilated room at ambient temperature (approximately 25°C) to preserve heat-sensitive compounds [2].

  • Size Reduction: Grind the dried leaves using a mechanical grinder to achieve a homogeneous particle size of 50-60 mesh. This optimal particle size increases surface area for enzyme interaction while maintaining manageable filtration properties [3].

  • Defatting (Optional): For some applications, particularly when targeting polar compounds like RA, a defatting step may be incorporated using non-polar solvents such as hexane (5:1 solvent-to-solid ratio, 3 hours at 20°C with continuous stirring) [5].

Enzyme-Assisted Extraction Procedure
  • Buffer Preparation: Prepare citrate-phosphate buffer (0.1 M, pH 5.0) by mixing appropriate volumes of citric acid (0.1 M) and disodium phosphate (0.2 M) solutions. For 1 L of buffer at pH 5.0, mix approximately 62% citric acid and 38% disodium phosphate solutions [6].

  • Enzyme Solution Preparation: Dissolve acidic cellulase enzyme in the pre-prepared buffer to achieve a concentration of 1.6% (w/v). Gently agitate the solution to ensure complete dissolution without frothing, which could denature the enzyme [3].

  • Extraction Setup: Combine 100 g of prepared plant material with 500 mL of enzyme solution (1:15 solid-to-liquid ratio) in an Erlenmeyer flask. Place the mixture in a temperature-controlled water bath set at 46.5°C with continuous shaking at 150-200 rpm for 1.7 hours [3].

  • Enzyme Inactivation: After the extraction period, transfer the flask to a 90°C water bath for 5 minutes to denature the enzymes and terminate the reaction, then immediately cool on ice [5].

  • Solid-Liquid Separation: Centrifuge the mixture at 4,500 rpm for 15 minutes to separate the solid residue from the liquid extract. Carefully decant and filter the supernatant through Whatman No. 1 filter paper [5].

  • Post-Processing: The resulting extract can be concentrated under reduced pressure at 40°C or lyophilized for long-term storage. For essential oil-containing preparations, subsequent hydrodistillation in a Clevenger apparatus for 4 hours may be employed [3].

Analytical Methods for Quantification and Characterization

This compound Quantification
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 μm particle size) at 25°C. Use a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-100% B; 30-35 min, 100% B. Set flow rate at 1.0 mL/min and detection wavelength at 330 nm. Compare retention times and UV spectra with authentic RA standards for quantification [2].

  • Total Phenolic Content (TPC): Determine TPC using the Folin-Ciocalteu method. Mix 0.1 mL of appropriately diluted extract with 0.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water) and incubate for 5 minutes. Add 0.4 mL of sodium carbonate (7.5%, w/v) and incubate for 60 minutes in the dark. Measure absorbance at 765 nm and express results as mg gallic acid equivalents per g of dry plant material [2].

Antioxidant Activity Assessment
  • DPPH Radical Scavenging Assay: Prepare a 0.025 g/L DPPH solution in ethanol. Mix 0.1 mL of extract with 3.9 mL of DPPH solution and incubate in the dark for 30 minutes. Measure absorbance at 515 nm and calculate percentage inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100. Determine IC50 values (concentration providing 50% inhibition) from dose-response curves [2].

  • Cellular Antioxidant Activity: For cell-based assays, use A549 human lung carcinoma cells. Pre-treat cells with RA extracts (12.5-50 μg/mL) for 24 hours, then expose to H2O2 (200 μM) for 2 hours to induce oxidative stress. Measure intracellular ROS levels using DCFH-DA fluorescence, antioxidant enzyme activities (SOD, CAT, GSH) via commercial kits, and lipid peroxidation through MDA content [3].

Mechanistic Insights and Therapeutic Potential

Molecular Mechanisms of Action

G This compound Antifibrotic Mechanisms cluster_pathways Signaling Pathways Modulated by RA cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes RA RA TGFb TGF-β Pathway RA->TGFb Suppresses Wnt Wnt/β-catenin Pathway RA->Wnt Inhibits Nrf2 Nrf2 Antioxidant Pathway RA->Nrf2 Activates PDGF PDGF Signaling RA->PDGF Modulates EMT Inhibition of EMT TGFb->EMT ECM Reduced ECM Accumulation TGFb->ECM Wnt->EMT OxStress Oxidative Stress Reduction Nrf2->OxStress PDGF->ECM Inflammation Anti-inflammatory Effects OxStress->Inflammation Fibrosis Attenuated Fibrosis OxStress->Fibrosis Inflammation->Fibrosis EMT->ECM ECM->Fibrosis Protection Organ Protection Fibrosis->Protection

Diagram 1: Molecular mechanisms through which this compound exerts its antifibrotic effects, modulating multiple signaling pathways to reduce fibrosis and protect organ function.

Research has elucidated that RA exerts its therapeutic effects through modulation of several key signaling pathways involved in fibrosis and oxidative stress. As illustrated in Diagram 1, RA simultaneously suppresses pro-fibrotic pathways (TGF-β and Wnt) while activating protective pathways (Nrf2), resulting in comprehensive antifibrotic activity. The multitarget mechanism of RA makes it particularly promising for treating complex fibrotic disorders that typically involve multiple pathological pathways. Specifically, RA has been shown to inhibit TGF-β1-induced phosphorylation of SMAD2 and SMAD3, key mediators in the canonical TGF-β signaling cascade that drives fibroblast activation and extracellular matrix production [1]. Concurrently, RA activates Nrf2, a master regulator of antioxidant response elements, leading to upregulated expression of cytoprotective enzymes including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [3].

Experimental Evidence for Organ Protection

The antifibrotic efficacy of RA and RA-rich plant extracts has been demonstrated across multiple organ systems in experimental models. In hepatic fibrosis models, RA treatment significantly reduced collagen deposition and markers of hepatic stellate cell activation, the primary drivers of liver fibrosis [1]. For renal fibrosis, RA administration attenuated kidney structural damage and functional impairment in models of chronic kidney disease, with studies suggesting particular efficacy in suppressing TGF-β1-mediated EMT in renal tubular cells [1]. In pulmonary systems, RA demonstrated protective effects against lung fibrosis induced by various insults, with mechanisms including inhibition of inflammatory cell infiltration and reduction of profibrotic cytokine production [1]. Additionally, research in cardiac fibrosis models revealed that RA can ameliorate excessive ECM accumulation in myocardial tissue, potentially through interference with angiotensin II signaling and reduction of oxidative stress [1]. The consistency of benefits across these diverse organ systems underscores the fundamental role that RA's target pathways play in fibrotic processes throughout the body.

Application Notes and Implementation Guidelines

Scale-Up Considerations
  • Enzyme Cost Optimization: For industrial-scale applications, enzyme costs become a significant factor. Consider enzyme recovery and reuse strategies, such as enzyme immobilization on solid supports, to improve economic viability.

  • Process Integration: EAE can be effectively integrated as a pretreatment step before conventional extraction methods. Research shows that enzymatic pretreatment for 1 hour prior to conventional solvent extraction significantly enhances both extraction yield and bioactivity of the final product [2].

  • Quality Control: Implement rigorous quality control measures for incoming plant material, as seasonal variations, growing conditions, and plant age can significantly impact RA content and extract composition.

Troubleshooting Guide
  • Low Extraction Yield: Verify enzyme activity through appropriate assays, ensure proper pH maintenance throughout extraction, and confirm that temperature remains within the optimal range for the specific enzymes used.

  • Precipitation Issues: If encountering precipitation during extraction or concentration, adjust ethanol:water ratios or consider mild heating with stirring to redissolve precipitated compounds.

  • Variable Biological Activity: Standardize extracts based on RA content rather than just crude yield to ensure consistent pharmacological effects across different batches.

Conclusion

Enzyme-assisted extraction represents a highly efficient approach for obtaining this compound-rich extracts with enhanced biological activity. Through strategic optimization of key parameters including enzyme selection, concentration, pH, temperature, and extraction time, researchers can achieve significantly improved yields compared to conventional extraction methods. The comprehensive protocol detailed in these application notes provides a robust foundation for implementing EAE in both research and industrial settings. This compound's multifaceted mechanisms of action—particularly its simultaneous modulation of TGF-β, Wnt, and Nrf2 pathways—underscore its therapeutic potential for treating fibrotic disorders across multiple organ systems. As research continues to elucidate additional molecular targets and therapeutic applications, enzyme-assisted extraction will play an increasingly important role in producing high-quality RA extracts for pharmaceutical development and clinical applications.

References

Application Notes: HPLC Analysis of Rosmarinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Rosmarinic acid (RA) is a prominent polyphenolic compound with demonstrated antioxidant, anti-inflammatory, and potential anticancer properties [1] [2]. Its quantification is crucial for quality control of herbal medicines and advanced pharmaceutical formulations. This note summarizes developed and validated HPLC methods for quantifying RA in various matrices, from raw plant material to complex biological samples.

Method Development and Optimization

A modern approach to HPLC method development employs Analytical Quality by Design (QbD) principles to ensure robustness and reliability. A key study systematically developed a reverse-phase (RP-)HPLC method for the simultaneous quantification of RA and EGCG [1].

  • Critical Method Parameters: The % organic phase (methanol), flow rate, and column temperature were identified as critical factors [1].
  • Systematic Optimization: A Box-Behnken design was used to optimize these parameters, with the outputs (responses) being retention time, tailing factor, and theoretical plates for both analytes [1].
  • Final Chromatographic Conditions: The optimized method used a Phenomenex Luna C18 column (4.6 × 250 mm, 5 μm) with an isocratic mobile phase of methanol and 0.1% formic acid (60:40) at a flow rate of 1 mL/min [1].
Summary of HPLC Methods for RA Quantification

The table below consolidates chromatographic conditions from various studies for different applications.

Table 1: HPLC Conditions for this compound Analysis from Various Studies

Application / Plant Material Column Mobile Phase (Gradient/Gradient) Flow Rate (mL/min) Detection Wavelength (nm) Reference
Lipid-based nanocarriers & Biological fluids Phenomenex Luna C18 Methanol : 0.1% Formic Acid (60:40, Isocratic) 1.0 Not Specified [1]
Orthosiphon spiralis Ascentis C8 Acetonitrile : 0.1% Formic Acid (Gradient) 0.6 329 [3]
T. laurifolia Supelcosil LC-18 Acetonitrile : 0.1% TFA (Gradient) 0.8 280 / 320 [4]
Method Validation Data

For any analytical method to be reliable, it must undergo rigorous validation. The following table summarizes validation parameters reported in the literature.

Table 2: Validation Parameters for HPLC Methods Quantifying this compound

Validation Parameter Results for RA in Nanocarriers/Fluids [1] Results for RA in T. laurifolia [4]
Linearity Range 2 - 10 µg/mL Not Specified (100 ppm standard used)
Correlation Coefficient (R²) 0.999 Not Specified
LOD 0.35 µg/mL Not Specified
LOQ 1.07 µg/mL Not Specified
Precision (% RSD) < 2% Intermediate Precision assessed via % RSD
Accuracy (% Recovery) 96.2 - 102.1% (in nanocarriers, plasma, urine) Assessed via % Recovery (standard addition)
Application to Plant Material Analysis

Validated HPLC methods are essential for evaluating the quality of herbal drugs. An study on Perilla frutescens highlighted significant variation in RA content across different plant parts: Perillae Folium (leaves) consistently showed the highest RA content, up to 14,978.65 mg/kg in some samples, compared to the stems (Perillae Caulis) and fruits (Perillae Fructus) [5]. Furthermore, an analysis of Melissa officinalis (lemon balm) found the RA content to range from 1.03% to 3.30% of the dried herb [6].

Detailed Experimental Protocols

Protocol 1: Simultaneous Quantification of RA and EGCG using a QbD Approach

This protocol is adapted from the green RP-HPLC method for analyzing lipid-based nanocarriers and biological fluids [1].

1. Sample Preparation

  • Lipid-based nanocarriers: Dissolve an appropriate amount in methanol.
  • Biological fluids (e.g., plasma, urine): Incorporate a protein precipitation step (e.g., using acetonitrile) followed by centrifugation and filtration.
  • Filter all samples through a 0.45 μm nylon or PVDF syringe filter before injection.

2. Instrumentation and Conditions

  • Column: Phenomenex Luna C18 (4.6 × 250 mm, 5 μm) or equivalent.
  • Mobile Phase: Methanol and 0.1% formic acid in water (60:40, v/v), isocratic.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature (optimized via BBD, e.g., 25-40°C).
  • Injection Volume: 10-20 μL.
  • Detection: PDA or UV-Vis detector. Wavelength should be selected based on the analyte's UV spectrum (e.g., 320-330 nm for RA).

3. System Suitability Test

  • Before analysis, inject a standard solution to ensure the system meets criteria (e.g., % RSD for peak areas < 2%, tailing factor < 2.0, and theoretical plates > 2000).

4. Quantification

  • Prepare a series of standard RA solutions within the linear range (e.g., 2-10 µg/mL).
  • Construct a calibration curve by plotting the peak area against concentration.
  • Use the regression equation to calculate the RA concentration in unknown samples.
Protocol 2: Determination of RA in Plant Material

This protocol is a general method adapted from analyses of Perilla frutescens, Orthosiphon spiralis, and Melissa officinalis [5] [6] [3].

1. Sample Preparation (Plant Extraction)

  • Dry the plant material (leaves, stems, etc.) and grind it into a fine powder.
  • Weigh accurately approximately 1.0 g of the powder.
  • Extract the powder with a suitable solvent (e.g., 10-20 mL of 70% methanol) using sonication for 30-60 minutes or reflux extraction.
  • Centrifuge the extract and collect the supernatant.
  • Make up the volume to a known capacity (e.g., 25 mL) with the extraction solvent.
  • Filter a portion of the solution through a 0.45 μm syringe filter before HPLC injection.

2. Instrumentation and Conditions

  • Column: A reverse-phase C18 column (250 × 4.6 mm, 5 μm) is standard.
  • Mobile Phase: Typically a gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid (TFA).
  • Example Gradient:
    • 0–50 min: 5% to 80% Acetonitrile
    • 50–60 min: 80% Acetonitrile (hold)
    • 60–61 min: 80% to 5% Acetonitrile
    • 61–100 min: 5% Acetonitrile (re-equilibration) [4]
  • Flow Rate: 0.6 - 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection: UV detection at 329 nm [3] or 320 nm [4] is common for RA.
  • Injection Volume: 10-20 μL.

3. Method Validation (for in-house validation)

  • Precision (Intermediate Precision): Analyze the same sample extract in triplicate over two different days. Calculate the % Relative Standard Deviation (% RSD), which should ideally be < 2-5% [4].
  • Accuracy (% Recovery): Use a standard addition method. Spike a known amount of RA standard (e.g., 100 ppm) into a pre-analyzed sample and re-analyze. Calculate % Recovery as (Amount Found - Original Amount) / Amount Spiked × 100%. Recovery of 95-105% is typically acceptable [4].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical workflow for developing and applying an HPLC method for this compound analysis, integrating QbD principles.

Start Method Development (QbD Approach) A Risk Assessment (Ishikawa Diagram, Risk Priority Number) Start->A B Screening of Parameters (Taguchi Orthogonal Array) A->B C Systematic Optimization (Box-Behnken Design) B->C D Final Method Conditions (Column, Mobile Phase, Flow Rate, Temp.) C->D E Method Validation (Per ICH Guidelines) D->E F Application to Real Samples E->F G Analysis of Results F->G

Forced Degradation and Green Assessment

  • Forced Degradation Studies: To demonstrate the method's stability-indicating capability, forced degradation studies are performed. The method should effectively separate RA from its degradation products formed under acidic, basic, oxidative, and photolytic stress conditions [1].
  • Greenness Assessment: The environmental impact of an analytical method is increasingly important. The greenness of the developed RP-HPLC method was assessed using various tools, aligning with the principles of Green Chemistry [1].

References

Comprehensive Application Notes: Rosmarinic Acid Extraction, Analysis, and Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosmarinic Acid

This compound (RA) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, a bioactive polyphenol first isolated from rosemary (Rosmarinus officinalis L.) in 1958 [1] [2]. It is widely distributed in plants of the Lamiaceae family, including rosemary, sage, basil, lemon balm, and perilla, where it functions as a defensive phytoalexin [3] [4]. RA exhibits a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and antifibrotic activities [5] [1] [2]. Its therapeutic potential is driving increased demand for efficient, scalable production and purification methods for pharmaceutical and nutraceutical applications.

Extraction and Isolation Protocols

Supercritical CO₂ Extraction (ScCO₂)

ScCO₂ extraction is a sustainable, efficient method ideal for thermolabile compounds like RA. Its parameters can be optimized using a Box-Behnken Design (BBD) to maximize yield [4].

  • Plant Material Preparation: Dry and grind rosemary leaves to a uniform particle size.
  • Optimal ScCO₂ Parameters:
    • Pressure: 150 bar
    • Temperature: 80 °C
    • Co-solvent: 15% (w/w) Ethanol
    • CO₂ Flow Rate: 20.01 L/h (or as per system capacity)
    • Extraction Time: 2 hours [4]
  • Procedure:
    • Load the prepared plant material into the extraction vessel.
    • Set the reactor to the specified temperature and pressure.
    • Pump CO₂ and the ethanol co-solvent at the predetermined flow rates.
    • Maintain dynamic extraction for the set duration.
    • Collect the extract from the separator. The expected yield is approximately 21.86%, with an RA content of about 3.43 mg/g dry matter (DM) [4].
ScCO₂-Soxhlet Coupling for Enhanced Yield

A sequential ScCO₂-Soxhlet coupling can significantly increase RA content in the final extract by disrupting the plant matrix and facilitating subsequent solvent extraction [4].

  • Workflow:
    • Perform initial ScCO₂ extraction under the optimal conditions listed above.
    • Subject the resulting plant residue to Soxhlet extraction using a polar solvent like ethanol or methanol for 6-8 hours.
  • Outcome: This combined method increased RA content to 5.78 mg/g DM, demonstrating its effectiveness for producing RA-enriched extracts [4].
Conventional Solvent Extraction

While less advanced, conventional methods remain useful for initial screening.

  • Hydrodistillation Water Residue Analysis: The water residue from rosemary hydrodistillation is a rich source of RA. HPLC analysis shows RA concentration peaks at around 2.5 hours of distillation, providing a valuable, RA-rich by-product [6].
  • Soxhlet Extraction: Using ethanol or methanol, this method is exhaustive but may co-extract a higher quantity of other compounds, such as carnosol and carnosic acid, compared to optimized ScCO₂ protocols [4].

Analytical Quantification and Characterization

Rigorous quantification is essential for standardizing extracts.

  • HPLC Analysis:
    • Column: Eclipse XDB C18 (4.6 mm × 150 mm, 5 μm)
    • Mobile Phase: (A) Deionized water with 0.1% phosphoric acid; (B) Acetonitrile
    • Gradient Program: Vary from 10% B to 90% B over 30-40 minutes.
    • Flow Rate: 1 mL/min
    • Detection: UV-Vis at 330 nm
    • Identification: Compare retention times and UV spectra with an RA standard (purity >97%) [4] [7].
  • Antioxidant Activity (DPPH Assay): Measure the free radical scavenging activity of the extract and compare it to pure RA and standards like Trolox [6].

The table below summarizes quantitative data from different extraction methods.

Table 1: Quantitative Comparison of this compound Extraction Methods

Extraction Method Optimal Conditions Total Extract Yield (%) RA Content (mg/g Dry Matter) Key Advantages
Supercritical CO₂ (ScCO₂) 150 bar, 80 °C, 15% EtOH [4] 21.86 ± 1.55 [4] 3.43 ± 0.13 [4] Solvent-free, high purity, preserves thermolabile compounds.
ScCO₂-Soxhlet Coupling ScCO₂ pre-treatment + Soxhlet [4] Not Specified 5.78 [4] Highest RA content; maximizes yield from biomass.
Hydrodistillation Residue 2.5 hours distillation [6] Not Specified Maximum concentration at 2.5h [6] Valorizes waste streams from essential oil industry.

Pharmacological Applications and Mechanisms of Action

RA's therapeutic effects are mediated through modulation of critical signaling pathways. The following diagram illustrates the key molecular pathways through which this compound exerts its antifibrotic and antioxidant effects.

ra_pathways cluster_fibrosis Antifibrotic Mechanisms cluster_antioxidant Antioxidant & Anti-Atherosclerotic Mechanism RA RA TGFβ TGF-β Signal RA->TGFβ Suppresses Wnt Wnt/β-catenin Signal RA->Wnt Suppresses PPARγ PPARγ RA->PPARγ Activates NRF2 NRF2 RA->NRF2 Activates AMPK AMPK RA->AMPK Activates OxidativeStress Oxidative Stress RA->OxidativeStress Reduces PI3K PI3K/AKT Pathway RA->PI3K Activates Profibrotic Profibrotic Gene Expression (α-SMA, Collagen) TGFβ->Profibrotic Induces Wnt->Profibrotic Induces Antifibrotic Antifibrotic Response PPARγ->Antifibrotic Promotes Antioxidants Antioxidant Enzyme Production NRF2->Antioxidants Induces EnergyHomeostasis Metabolic Homeostasis AMPK->EnergyHomeostasis Improves AntioxidantEnzymes SOD, GSH-Px, CAT PI3K->AntioxidantEnzymes Upregulates Atherosclerosis Atherosclerosis Progression AntioxidantEnzymes->Atherosclerosis Inhibits

Antifibrotic Activity

Fibrosis, characterized by excessive collagen deposition and tissue hardening, is a hallmark of chronic diseases in the liver, kidneys, lungs, and heart. RA and plant extracts containing it demonstrate potent antifibrotic effects across experimental models [3].

  • Primary Molecular Targets:
    • Suppression of Profibrotic Pathways: RA attenuates the key drivers of fibrosis, namely the TGF-β/SMAD and Wnt/β-catenin signaling pathways. This leads to reduced expression of fibrogenic genes like α-smooth muscle actin (α-SMA) and collagen [3].
    • Activation of Beneficial Pathways: RA activates PPARγ, AMPK, and NRF2, which promote an antifibrotic environment, mitigate oxidative stress, and improve cellular energy homeostasis [3].
  • Cellular Effects: The net result of this pathway modulation is the inhibition of critical processes in fibrosis development, including oxidative stress, inflammation, activation of hepatic stellate cells (HSCs), and epithelial-mesenchymal transition (EMT) [3].
Antioxidant and Anti-Atherosclerotic Activity

RA's potent antioxidant property underlies its protective effects against oxidative stress-induced pathologies like atherosclerosis.

  • Mechanism of Action:
    • RA reduces cellular levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation [5].
    • It activates the PI3K/AKT signaling pathway, leading to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) [5].
    • This enhancement of the cellular antioxidant defense system protects vascular endothelial cells (HUVECs) from apoptosis and reduces aortic plaque accumulation in high-fat diet-induced atherogenic mouse models [5].
Anticancer Activity

Research highlights RA's potential as a chemopreventive and therapeutic agent, particularly against aggressive cancers like triple-negative breast cancer (TNBC).

  • Key Mechanisms:
    • Induction of Apoptosis: RA modulates the expression of Bcl-2 family proteins, promoting programmed cell death in cancer cells [1].
    • Inhibition of Metastasis: It interferes with signaling pathways that upregulate metastasis, such as those involving transcription factors NF-κB and AP-1 [1].
    • Antiangiogenic Effects: RA inhibits the formation of new blood vessels that supply tumors, thereby limiting their growth [2].

Conclusion and Future Perspectives

This compound is a multifaceted natural product with significant and validated therapeutic potential. The application of advanced extraction techniques like optimized ScCO₂ allows for the sustainable production of high-quality RA-enriched extracts. Its well-documented mechanisms, particularly in combating fibrosis, atherosclerosis, and cancer, provide a strong scientific foundation for further drug development.

Future efforts should focus on:

  • Biotechnological Production: Scaling up RA production through plant cell tissue cultures, hairy root cultures, and metabolic engineering in microbial hosts like yeast [2].
  • Formulation Strategies: Addressing RA's bioavailability limitations through advanced delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) [8] [4].
  • Clinical Translation: Moving beyond preclinical models to conduct rigorous human clinical trials that can confirm the efficacy and safety of RA for specific disease indications.

References

Comprehensive Application Notes and Protocols for Rosmarinic Acid in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosmarinic Acid and Its Cell Culture Applications

This compound (RA) is a valuable caffeic acid ester naturally found in plants of the Lamiaceae and Boraginaceae families, with demonstrated therapeutic potential across multiple disease areas. Recent advances have revealed its significant utility in cell culture systems, both for enhancing production of secondary metabolites in plant cell cultures and for improving productivity and proliferation in mammalian cell lines used for biopharmaceutical manufacturing. As a multifunctional phenolic compound, RA exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it valuable for pharmaceutical, cosmetic, and food industries. The global RA market is projected to grow at a compound annual growth rate of 9.1% from 2025 to 2035, expected to reach a market value of US$ 369.7 million by 2035, driving increased interest in optimized production methodologies [1].

The growing commercial importance of RA has stimulated research into biotechnological production strategies that overcome the limitations of traditional extraction methods, including low yields, environmental variability, and high purification costs. This document presents comprehensive application notes and detailed protocols for RA utilization in cell culture systems, drawing from recent scientific advances in plant cell suspension cultures, metabolic engineering, and mammalian cell culture optimization. These protocols provide researchers with standardized methodologies for implementing RA strategies in both production and therapeutic investigation contexts [1] [2].

Protocols for this compound Production in Plant Cell Cultures

Plant Cell Suspension Culture Establishment

Plant cell suspension cultures provide a controlled system for consistent RA production independent of environmental variables. The following protocol has been optimized for multiple species including Lavandula vera, Ehretia asperula, and various Salvia species:

  • Medium Preparation: Use modified Linsmayer-Skoog (LS) medium or Gamborg (B5) medium supplemented with 1.5 mg/L naphthalene acetic acid (NAA) as auxin source. The optimal nutrient concentrations for RA production in Lavandula vera are: NH₄NO₃ at 0.09 g/L, KNO₃ at 3.02 g/L, and KH₂PO₄ at 0.170 g/L. This specific combination has demonstrated 27-fold higher RA production compared to standard LS medium [3] [4].

  • Culture Conditions: Maintain cultures at 25±2°C under a 16-hour photoperiod with light intensity of 35-50 μmol/m²/s using cool white fluorescent lamps. Agitate cultures at 100-120 rpm in orbital shakers with a subculture interval of 14-21 days based on growth kinetics [4] [5].

  • Inoculum Density: Standardize inoculum at 150-200 g/L fresh weight or approximately 15-20 g/L dry cell weight for consistent growth patterns and metabolite production [4].

Elicitation Strategies for Enhanced RA Production

Elicitor application significantly enhances RA accumulation in plant cell cultures by stimulating defense responses and secondary metabolite pathways:

  • Yeast Extract Elicitation: Prepare yeast extract solution in sterile distilled water, filter-sterilize (0.2 μm), and add to cultures during late exponential growth phase (typically day 10-12). The optimal concentration is 1.0 g/L with exposure duration of 12 hours. This treatment has demonstrated significant increases in both total phenolic content and specific RA accumulation [4].

  • Precursor Feeding: Supplement culture medium with L-tyrosine (0.5 mg/L) as primary precursor. Add during inoculation phase to provide substrate for RA biosynthetic pathway. L-tyrosine has proven more effective than L-phenylalanine for enhancing RA yield in multiple species [4].

  • Methyl Jasmonate Elicitation: Prepare stock solution in ethanol and dilute to working concentration of 50-100 μM. Add to cultures during active growth phase (day 7-10) for exposure period of 24-48 hours [6].

In Vitro Shoot Culture for RA Production

Shoot culture systems provide an alternative to cell suspensions for RA production, particularly in species where organized tissue enhances metabolite accumulation:

  • Culture Establishment: Surface-sterilize nodal segments (1-1.5 cm) from healthy mother plants and culture on Murashige and Skoog (MS) medium supplemented with 0.1 mg/L IAA and 1 mg/L meta-topolin (mTOP) as cytokinin source [5].

  • Cytokinin Optimization: For enhanced shoot proliferation and RA production, supplement with 1 mg/L 6-benzylaminopurine (BAP), which provides the optimal balance between proliferation ratio (6.3), biomass accumulation, and RA content (16 mg/g dry weight) [5].

  • Harvest Timing: Monitor culture growth and harvest at 50 days for maximum RA accumulation, reaching up to 19.25 mg/g dry weight in Salvia atropatana systems. Note that extended culture duration may induce morphological changes including apical necrosis [5].

This compound Application in CHO Cell Cultures

Protocol for RA Supplementation in Bioreactor Systems

Chinese hamster ovary (CHO) cell cultures for monoclonal antibody production demonstrate significantly enhanced productivity with RA supplementation:

  • RA Preparation: Prepare RA stock solution at 10-20 mM concentration in DMSO or cell culture-grade water with gentle heating if necessary. Filter-sterilize (0.2 μm) and store protected from light at -20°C for up to 3 months [7] [8].

  • Supplementation Protocol: Add RA to basal media at 36 mg/L (100 μM) concentration prior to bioreactor inoculation. For fed-batch processes, include RA only in basal media, not in feed concentrates, to maintain consistent exposure throughout culture duration [8].

  • Bioreactor Conditions: Maintain standard CHO culture parameters at 37°C initially, shifting to 35°C when viable cell density (VCD) reaches ≥10 × 10⁶ cells/mL. Control pH at 7.1 and dissolved oxygen at 50% of air saturation. These conditions with RA supplementation typically yield up to two-fold increase in antibody production [7] [8].

  • Monitoring Parameters: Track viable cell density, viability, metabolite profiles (glucose, lactate, glutamine, glutamate, ammonia), and product titer daily. RA-supplemented cultures typically demonstrate extended culture longevity and enhanced specific productivity [8].

Mechanism-Based Assessment of RA Effects in CHO Cells

To confirm RA mechanism of action in CHO cultures, implement the following analytical assessments:

  • Pathway Analysis: Monitor unfolded protein response (UPR) activation through XBP1 splicing analysis and mTOR pathway activation via phospho-assays at days 2 and 6 of culture [7].

  • Productivity Assessment: Calculate integrated viable cell density (IVCD) and specific productivity (qP) to quantify RA-induced enhancements. RA typically increases qP by 50-100% while maintaining product quality attributes [7] [8].

  • Cell Cycle Analysis: Perform flow cytometry to assess RA effects on cell cycle progression. RA supplementation typically induces G1 phase accumulation while reducing apoptotic populations [7].

Quantitative Data Summary

Table 1: Optimization of Nutrient Medium Components for RA Production in Lavandula vera Cell Suspensions

Component Standard LS Medium Optimized Concentration Effect on RA Production
NH₄NO₃ Variable 0.09 g/L 27-fold increase vs standard
KNO₃ Variable 3.02 g/L Maximal yield: 1786.74 mg/L
KH₂PO₄ Variable 0.170 g/L Enhanced biosynthetic flux
Resulting RA Yield ~66 mg/L 1786.74 mg/L 27-fold enhancement

Table 2: RA Effects on CHO Cell Culture Performance Parameters

Parameter Control Conditions RA Supplementation Enhancement
Antibody Titer Baseline Up to 2-fold increase 100% improvement
Viable Cell Density Baseline 10-30% increase Extended culture longevity
Specific Productivity (qP) Baseline 50-100% increase More efficient production
Optimal Concentration N/A 36-100 μM Dose-dependent effect
Key Pathways Affected N/A UPR, mTOR, MAPK, PI3K/Akt Reduced ER stress

Table 3: Elicitor Effects on RA Production in Plant Cell Cultures

Elicitor/Precursor Optimal Concentration Exposure Duration Enhancement Effect
Yeast Extract 1.0 g/L 12 hours Significant increase in phenolics & RA
L-Tyrosine 0.5 mg/L Entire culture period Superior to phenylalanine
Methyl Jasmonate 50-100 μM 24-48 hours Enhanced biosynthetic genes
Salicylic Acid 50-100 μM 24-72 hours Moderate improvement

Mechanisms of Action in Cell Culture Systems

Molecular Pathways in Mammalian Cells

RA exerts multifaceted effects on CHO cells through several key molecular pathways. Transcriptomics analysis reveals that RA treatment modifies gene expression and strongly affects both MAPK and PI3K/Akt signaling pathways, which regulate critical processes of cell survival and cell death decisions. Additionally, RA increases reactive oxygen species (ROS) levels, stimulates endoplasmic reticulum (ER) stress, and activates the unfolded protein response (UPR), paradoxically leading to enhanced productivity despite these stressful events. The mTOR pathway activation appears crucial for RA-mediated improvements, with both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) stimulated in RA-supplemented cultures. This crosstalk between mTOR activation and UPR upregulation directly correlates with enhanced antibody production, potentially obviating the need for labor-intensive genetic engineering approaches [7] [8].

G RA This compound (36-100 µM) MAPK MAPK Pathway RA->MAPK PI3K_Akt PI3K/Akt Pathway RA->PI3K_Akt UPR Unfolded Protein Response (UPR) RA->UPR mTOR mTOR Pathway (C1 & C2) RA->mTOR ROS ROS Modulation RA->ROS Proliferation ↑ Cell Proliferation MAPK->Proliferation Viability ↑ Culture Viability PI3K_Akt->Viability Productivity ↑ Antibody Production UPR->Productivity mTOR->Productivity ER_Stress ER Stress Activation ROS->ER_Stress ER_Stress->UPR Induces

Figure 1: Signaling Pathways Mediating RA Effects in CHO Cells - RA influences multiple signaling pathways leading to enhanced bioproduction outcomes. The MAPK and PI3K/Akt pathways regulate proliferation and viability, while UPR and mTOR activation directly enhance protein production capacity. Interestingly, RA-induced ROS and ER stress activate adaptive responses that ultimately improve productivity [7] [8].

Biosynthetic Pathways in Plant Systems

In plant cell cultures, RA biosynthesis originates from two aromatic amino acids: phenylalanine and tyrosine. The pathway involves multiple enzyme-catalyzed steps beginning with deamination of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL), a key regulatory enzyme. Simultaneously, tyrosine is transformed via transamination to 4-hydroxyphenylpyruvic acid, which is subsequently reduced to 4-hydroxyphenyllactic acid. The ester linkage between the caffeic acid derivative and hydroxyphenyllactic acid is catalyzed by This compound synthase (RAS), with final hydroxylations performed by cytochrome P450 monooxygenases. Elicitors like methyl jasmonate and yeast extract enhance RA production by upregulating transcription and activity of these key biosynthetic enzymes, particularly PAL and RAS [2] [9].

G cluster_intermediates Key intermediates cluster_enzymes Key Enzymes Phe Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL Tyr Tyrosine HPLA 4-Hydroxyphenyllactic Acid Tyr->HPLA TAT, HPPR Coumaric 4-Coumaric Acid Cinnamic->Coumaric C4H Coumaroyl_CoA 4-Coumaroyl-CoA Coumaric->Coumaroyl_CoA RA This compound Coumaroyl_CoA->RA RAS HPLA->RA RAS PAL PAL C4H C4H RAS RAS

Figure 2: this compound Biosynthetic Pathway in Plant Cells - RA biosynthesis originates from two distinct amino acid precursors that converge through the action of this compound synthase (RAS). Key regulatory enzymes include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and RAS itself, all of which are upregulated by elicitor treatment [2] [9].

Applications and Future Perspectives

The applications of RA in cell culture systems continue to expand as research reveals new mechanisms and optimization strategies. Current primary applications include:

  • Biopharmaceutical Production: RA supplementation significantly enhances monoclonal antibody production in CHO cells, potentially reducing manufacturing costs for biologics. The two-fold increase in titer achieved through RA addition represents substantial economic benefits for industrial bioreactor processes [7] [8].

  • Sustainable Metabolite Production: Plant cell suspension cultures optimized for RA production provide a reliable, consistent source of this valuable compound independent of agricultural constraints. This approach supports the growing demand for RA in pharmaceutical and cosmetic applications while avoiding supply chain uncertainties associated with field cultivation [1] [5].

  • Metabolic Engineering Platforms: Advanced metabolic engineering strategies enable reconstruction of RA biosynthetic pathways in microbial systems like Saccharomyces cerevisiae. These approaches include pathway modification, cofactor engineering, and modular co-culture strategies to optimize production yields and efficiency [1] [9].

Future development areas include integration of omics technologies for comprehensive understanding of RA effects on cellular metabolism, development of next-generation elicitors for plant culture systems, and engineering of RA-analogs with enhanced bioactivity for specific applications. The continuing elucidation of RA's mechanisms of action will further refine its application across diverse cell culture platforms.

References

Anti-Inflammatory Applications of Rosmarinic Acid: Mechanisms and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosmarinic Acid

This compound (RA) is a naturally occurring polyphenolic compound, first isolated from Rosmarinus officinalis L. (rosemary) in 1958. It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid and is found in many plants of the Lamiaceae and Boraginaceae families [1] [2]. RA has garnered significant scientific interest due to its wide range of pharmacological activities, particularly its potent anti-inflammatory effects, which have been demonstrated in both in vitro and in vivo models of various inflammatory diseases [3] [2].

This document provides a detailed overview of the molecular mechanisms of RA and standardized experimental protocols for assessing its anti-inflammatory activity, tailored for researchers and drug development professionals.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways and transcription factors involved in the immune response. The primary mechanisms are summarized in the diagram below and detailed thereafter.

rosmarinic_acid_mechanisms cluster_pathway_inhibition Pathway Inhibition & Inflammatory Mediator Suppression cluster_antioxidant Antioxidant & Nrf2 Pathway Activation RA RA NFkB Inhibition of NF-κB (Reduces nuclear translocation of p65) RA->NFkB MAPK Inhibition of MAPK (Suppresses p38, JNK, ERK) RA->MAPK NLRP3 Inhibition of TLR4-NLRP3 Inflammasome RA->NLRP3 Nrf2 Activation of Nrf2 RA->Nrf2 Mediators Suppression of: - iNOS/NO - COX-2/PGE2 - TNF-α, IL-6, IL-1β NFkB->Mediators MAPK->Mediators NLRP3->Mediators AntioxidantEnzymes Upregulation of: - HO-1, NQO1 - SOD, CAT, GSH Nrf2->AntioxidantEnzymes

Suppression of Pro-Inflammatory Transcription Factors

RA directly targets central hubs of inflammation. It inhibits the NF-κB pathway by preventing the phosphorylation and degradation of IκB, thereby reducing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes [4] [3]. Furthermore, RA suppresses the activation of the MAPK pathway (including p38, JNK, and ERK), which is a crucial regulator of inflammation and cell stress responses [4]. In models of endometritis, RA was shown to inhibit the TLR4-NLRP3 inflammasome pathway, leading to reduced caspase-1 activation and decreased production of mature IL-1β and IL-18 [5].

Inhibition of Inflammatory Mediators

Through these pathway inhibitions, RA significantly reduces the production of key inflammatory mediators:

  • Enzymes: It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively [4] [6].
  • Cytokines: RA potently suppresses the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) [4] [3] [6].
Activation of Antioxidant Defense Systems

RA exerts strong antioxidant effects, which are intrinsically linked to its anti-inflammatory action. It activates the Nrf2 signaling pathway, a master regulator of antioxidant response. This activation leads to the upregulation of cytoprotective enzymes including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others like superoxide dismutase (SOD) and catalase (CAT) [6] [7]. By mitigating oxidative stress, RA indirectly suppresses inflammation triggered by reactive oxygen species (ROS).

Experimental Models & Quantitative Data

The anti-inflammatory efficacy of RA has been validated across diverse experimental models. The table below summarizes key quantitative findings from preclinical studies.

Experimental Model Inducing Agent RA Dosage / Concentration Key Outcomes & Efficacy Primary Mechanisms Implicated
Macrophages (RAW 264.7) [4] LPS 0 - 200 µM (non-cytotoxic) ↓ NO, PGE2, TNF-α, IL-6, IL-1β; ↓ iNOS, COX-2 protein expression NF-κB, MAPK inhibition
Acute Liver Injury (Mice) [6] [7] CCl~4~ 10, 20, 40 mg/kg (oral, 28 days) ↓ Serum ALT, ALP, TG, TC; ↓ Hepatic ROS, MDA, TNF-α, IL-6; ↑ GSH, SOD, CAT Nrf2 pathway activation (↑ Nrf2, HO-1, NQO1)
Endometritis (Mice) [5] LPS 10 mg/kg (RA-loaded exosomes) ↓ Histopathological damage, MPO; ↓ TNF-α, IL-1β, IL-6; ↓ TLR4, NLRP3, Caspase-1 TLR4-NLRP3 inflammasome suppression
Collagen-Induced Arthritis (Mice) [3] Bovine Type II Collagen 10 mg/kg (intraperitoneal) ↓ Arthritis index, paw swelling; ↓ synovitis; ↓ COX-2 expressing cells Immune cell apoptosis (mitochondrial pathway)
Osteoarthritis (Rat Chondrocytes) [3] IL-1β Not specified (in vitro) ↓ IL-6 secretion; ↓ ADAMTS-4, ADAMTS-5 gene/protein; ↑ ACAN, COL2A1 Inhibition of ECM degradation

Detailed Experimental Protocols

Protocol: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol assesses the efficacy of RA in suppressing inflammation in LPS-stimulated RAW 264.7 murine macrophages, a standard model for screening anti-inflammatory compounds [4].

Workflow Overview:

macrophage_assay CellPlating Seed RAW 264.7 cells (1×10^6 cells/mL) PreTreatment Pre-treat with RA (1-200 µM, 1-2 hr) CellPlating->PreTreatment LPSStimulation Stimulate with LPS (0.1-1 µg/mL, 24 hr) PreTreatment->LPSStimulation AssayHarvesting Harvest supernatants and cell lysates LPSStimulation->AssayHarvesting Analysis Analysis AssayHarvesting->Analysis

Materials:

  • Cell Line: RAW 264.7 murine macrophage cell line.
  • Test Compound: this compound (≥97% purity). Prepare a stock solution in DMSO or methanol; ensure final solvent concentration is ≤0.1% (v/v).
  • Stimulant: Lipopolysaccharide (LPS) from E. coli.
  • Key Kits/Antibodies: Griess reagent kit for NO; ELISA kits for PGE2, TNF-α, IL-6; Antibodies for iNOS, COX-2, p65, p-p65, IκBα, p-IκBα, and MAPKs.

Procedure:

  • Cell Seeding and Culture: Seed RAW 264.7 cells in appropriate culture plates at a density of (1 \times 10^6) cells/mL and culture overnight in a 37°C, 5% CO₂ incubator.
  • Pre-treatment: Pre-treat cells with a range of RA concentrations (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (solvent only) and a positive control if available.
  • Inflammation Induction: Stimulate the cells with LPS at a concentration of 0.1-1 µg/mL for 24 hours. Maintain an unstimulated control group.
  • Sample Collection:
    • Collect culture supernatants for NO, PGE2, and cytokine analysis.
    • Lyse cells for protein extraction to analyze target proteins by western blot or for RNA extraction for RT-qPCR.
  • Viability Check: Perform an MTT assay in parallel to ensure RA concentrations are non-cytotoxic.

Downstream Analysis:

  • NO Production: Measure nitrite levels in the supernatant using the Griess reaction.
  • Cytokines & PGE2: Quantify TNF-α, IL-6, and PGE2 levels using commercial ELISA kits.
  • Protein Expression: Analyze the expression of iNOS, COX-2, and phosphorylation states of NF-κB and MAPK pathway proteins by western blotting.
  • Nuclear Translocation: Assess NF-κB p65 subunit nuclear translocation using immunocytochemistry or subcellular fractionation followed by western blot.
Protocol: In Vivo Assessment of Hepatoprotective Effect

This protocol evaluates the anti-inflammatory and antioxidant effects of RA in a CCl₄-induced mouse model of acute liver injury [6] [7].

Materials:

  • Animals: Male Kunming mice (18-22 g). All procedures must follow institutional animal care guidelines.
  • Test Compound: RA, suspended in physiological saline or vehicle.
  • Inducing Agent: 1% CCl₄ in peanut oil.

Procedure:

  • Grouping and Dosing: Randomly assign mice to groups (e.g., Normal, Model/CCl₄, RA low/medium/high dose, Positive control). Orally administer RA (e.g., 10, 20, 40 mg/kg body weight) or vehicle daily for 28 consecutive days.
  • Disease Induction: 24 hours after the final RA administration, intraperitoneally inject all groups except the Normal group with 1% CCl₄ (5 mL/kg). The Normal group receives peanut oil alone.
  • Sample Collection: 24 hours post-induction, collect blood serum and liver tissues.
    • Serum: For assessing liver function markers (ALT, AST, ALP, etc.).
    • Liver Tissue:
      • Homogenize part of the tissue for biochemical analysis (MDA, GSH, SOD, CAT, ROS, cytokines).
      • Fix part in formalin for histopathological examination (H&E staining).
      • Flash-freeze part for protein and RNA analysis.

Downstream Analysis:

  • Liver Function: Measure serum ALT, AST, and ALP levels using an automatic biochemical analyzer.
  • Oxidative Stress: Assess levels of hepatic MDA, GSH, SOD, CAT, and ROS using commercial kits.
  • Inflammation: Measure hepatic levels of TNF-α, IL-6, and IL-8 via ELISA.
  • Histopathology: Evaluate liver sections for necrosis, inflammatory cell infiltration, and other damage.
  • Mechanistic Study: Analyze protein expression of Nrf2, HO-1, and NQO1 in liver tissues by western blot.

Formulation Strategies to Enhance Efficacy

A significant challenge in RA application is its low aqueous solubility and bioavailability. Advanced formulation strategies can overcome this limitation:

  • Exosome Encapsulation: Loading RA into serum-derived exosomes (size ~95 nm) significantly enhanced its anti-inflammatory effect in a mouse model of endometritis, effectively suppressing the TLR4-NLRP3 pathway at a dose of 10 mg/kg [5].
  • Nanoformulations: Other promising carriers include nanostructured lipid carriers (NLCs), chitosan conjugates, and gold nanoparticles (AuNPs), which can improve stability, solubility, and targeted delivery [8].

Critical Considerations for Research Applications

  • Dosage and Cytotoxicity: While RA is generally safe, conduct dose-response and cytotoxicity studies (e.g., MTT assay) for each new model system. In RAW 264.7 cells, it was non-cytotoxic up to 200 µM [4].
  • Metabolites and Stability: Be aware that RA can be metabolized in vivo to compounds like caffeic acid and coumaric acid, which may also contribute to the observed biological effects [2].
  • Positive Controls: Always include appropriate positive controls in experiments (e.g., known NF-κB or Nrf2 activators/inhibitors) to validate your experimental system.

Conclusion

This compound is a versatile natural product with multi-targeted anti-inflammatory mechanisms, making it a promising candidate for therapeutic development. The protocols provided herein offer a robust framework for screening and characterizing its efficacy in preclinical models. Future work should focus on optimizing delivery systems to enhance its bioavailability and conducting detailed pharmacokinetic and toxicological studies to translate these findings into clinical applications.

References

Comprehensive Application Notes and Protocols: DPPH Antioxidant Assay of Rosmarinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Background

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound widely distributed in plants of the Lamiaceae family, including rosemary, sage, mint, and basil. As an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, it possesses two catechol moieties in its chemical structure that confer potent antioxidant capabilities [1] [2]. The growing interest in this compound stems from its diverse biological activities, including anti-inflammatory, anti-mutagenic, photoprotective, and potential neuroprotective effects, which correlate strongly with its ability to scavenge free radicals and mitigate oxidative stress [1] [2]. Consequently, accurate assessment of this compound's antioxidant capacity is essential for researchers in pharmaceutical development, food science, and cosmetic applications.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay represents one of the most widely employed methods for evaluating the free radical scavenging activity of antioxidants due to its simplicity, reproducibility, and cost-effectiveness [3] [4]. This spectrophotometric assay measures the ability of antioxidant compounds to reduce the stable free radical DPPH• by donating hydrogen atoms or electrons, converting the purple-colored DPPH• to a yellow-colored diphenylpicrylhydrazine derivative [3]. The degree of color change correlates directly with the antioxidant potential of the tested compound. For this compound specifically, the DPPH assay has demonstrated exceptional radical scavenging capabilities, with studies reporting activity greater than 95% at concentrations of 100 μg/mL [5]. These application notes provide detailed protocols and methodological considerations for conducting DPPH assays on this compound, along with key experimental data and advanced applications relevant to drug development and natural product research.

Experimental Protocols

DPPH Radical Scavenging Assay
2.1.1 Reagents and Equipment
  • DPPH solution: Prepare fresh 0.04 mg/mL solution in methanol or ethanol (molecular formula: C₁₈H₁₂N₅O₆; CAS No. 1898-66-4) [4]
  • This compound standard (≥90% purity, available from Sigma-Aldrich, Yuanye Biotechnology) [6]
  • Trolox standard (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for calibration curve [3]
  • Methanol or ethanol (HPLC grade)
  • UV-Visible spectrophotometer with capability to measure at 517 nm
  • Microplate reader (optional for high-throughput analysis)
  • Analytical balance, pH meter, vortex mixer
  • Volumetric flasks, pipettes, and test tubes
2.1.2 Standard Procedure
  • Sample Preparation: Prepare this compound stock solution at 1 mg/mL in methanol. Serially dilute to obtain concentrations ranging from 1.95 to 1000 μg/mL [4].

  • Reaction Mixture: Combine 150 μL of each sample concentration with 150 μL of DPPH solution (0.04 mg/mL) in duplicate or triplicate [4].

  • Incubation: Allow the reaction to proceed in darkness at room temperature for 30-90 minutes. Monitor reaction progress at 15-minute intervals to determine optimal reaction time [5] [4].

  • Absorbance Measurement: Measure absorbance at 517 nm against a blank consisting of sample solution without DPPH.

  • Controls: Include a negative control (solvent + DPPH solution) and positive control (Trolox or other standard antioxidants).

  • Calculation: Calculate DPPH radical scavenging activity using the formula:

    Inhibition (%) = [1 - (Abs_sample - Abs_blank)/(Abs_control)] × 100 [4]

    where Abs_sample is the absorbance of the test sample with DPPH, Abs_blank is the absorbance of the sample without DPPH, and Abs_control is the absorbance of DPPH solution without sample.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the regression line of concentration versus inhibition percentage. Alternatively, express results as Trolox Equivalent Antioxidant Capacity (TEAC) using the formula: TEAC = IC₅₀(Trolox)/IC₅₀(sample) [3].

The following workflow diagram illustrates the key steps in the DPPH assay procedure:

G A Prepare RA Stock Solution (1 mg/mL) B Prepare Serial Dilutions (1.95-1000 µg/mL) A->B C Mix with DPPH Solution (0.04 mg/mL) B->C D Incubate in Darkness (30-90 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Values E->F

Purification of this compound from Natural Sources

For researchers requiring high-purity this compound from plant materials, the following protocol has demonstrated efficacy:

  • Extraction: Begin with dried plant material (e.g., rosemary, mint). Perform methanolic extraction under reflux conditions (1:50 solid-to-solvent ratio) for 2-4 hours [5].

  • Liquid-Liquid Extraction: Dissolve the crude extract in water adjusted to pH 2-3 using HCl. Add equal volume of ethyl acetate, separate the organic phase, and evaporate under reduced pressure [6].

  • Column Chromatography: Purify further using silica gel column chromatography (200-300 mesh). Employ isocratic elution with ethyl acetate containing 0-2.5% formic acid at a flow rate of 2 bed volumes/hour [6].

  • Analysis: Verify purity (>92%) using HPLC with C18 column, mobile phase acetonitrile:0.1% trifluoroacetic acid in water (40:60), and detection at 330 nm [6].

Data Analysis and Interpretation

Quantitative Results of this compound Antioxidant Activity

Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds

Compound IC₅₀ Value (μM) DPPH Scavenging at 100 μg/mL TEAC Value Reference
This compound 10.09 ± 0.92 >95% 1.0 (reference) [5] [7]
Methyl rosmarinate 12.5 ± 1.43 ~90% 0.81 [7]
Ethyl rosmarinate 16.5 ± 1.60 ~85% 0.61 [7]
Trolox (standard) 10.09 (by definition) ~50% at 10 μM 1.0 [3]

Table 2: Comparison of Antioxidant Activities Across Different Assay Systems

Assay Method Results for this compound Experimental Conditions Reference
DPPH IC₅₀ = 10.09 μM Methanol, 30 min incubation [7]
H₂O₂ scavenging 87.83% at 100 μg/mL Phosphate buffer, pH 7.4 [5]
FRAP 643.87 μmol/L 30 min incubation [7]
TEAC High correlation with DPPH ABTS•+ decolorization [2]
Structure-Activity Relationship Analysis

The potent antioxidant activity of this compound stems from its unique molecular architecture. The presence of two catechol moieties (3,4-dihydroxyphenyl groups) in its structure enables efficient hydrogen atom transfer to radical species [1]. The caffeoyl moiety contributes significantly to radical stabilization through resonance delocalization of the unpaired electron. Research has identified that the primary antioxidation product is an unstable quinone derivative formed on the 2-oxyphenylpropanoyl moiety of this compound [1]. This mechanism involves:

  • Hydrogen atom transfer from phenolic OH groups to DPPH radical
  • Formation of semiquinone radicals stabilized through resonance
  • Rearrangement to quinone derivatives identified through HPLC and NMR analysis
  • Potential adduct formation with thiol compounds when present [1]

The following diagram illustrates the antioxidation mechanism of this compound against radical species:

G A This compound (Two Catechol Moieties) C Hydrogen Atom Transfer A->C Electron/Proton Donation B DPPH Radical (Purple Color) B->C Radical Quenching D Unstable Quinone Derivative Formed on 2-Oxyphenylpropanoyl Moiety C->D E Reduced DPPH (Yellow Color) C->E

Advanced Applications and Modification Studies

Ester Derivatives of this compound

Structural modification of this compound through esterification has shown significant effects on both antioxidant activity and biological properties:

  • Antibacterial enhancement: Propyl and methyl esters of this compound demonstrate improved antibacterial activity against Gram-positive bacteria compared to the parent compound [6].

  • Lipophilicity adjustment: Ester derivatives with medium alkyl chains (methyl, ethyl) maintain strong antioxidant activity while altering solubility profiles for different application matrices [7].

  • Food matrix effects: The antioxidant efficacy of this compound derivatives follows the "polar paradox" principle - polar antioxidants like native this compound perform better in bulk oil systems, while more lipophilic derivatives show enhanced activity in emulsion systems [7].

In Vivo Antioxidant Assessment

The antioxidant activity of this compound can be further validated using in vivo models such as Caenorhabditis elegans:

  • Worm cultivation: Synchronized L1 larvae of C. elegans (N2 Bristol strain) are cultured on NGM agar plates with E. coli OP50 as food source [4].

  • Treatment exposure: Worms are exposed to this compound (0.1-50 mg/mL) for 48 hours during growth from L1 to young adult stage [4].

  • Homogenization and analysis: Collect worms, wash, homogenize using Ultraturrax, filter through 0.45 μm filter, and analyze using standard DPPH assay protocol [4].

  • Results interpretation: Studies demonstrate an EC₅₀ of 8.50 ± 0.33 μg/mL for this compound in this in vivo system, confirming its bioavailability and maintained antioxidant activity within a living organism [4].

Factors Influencing Antioxidant Measurements

Several critical factors must be controlled to ensure reproducible DPPH assay results:

  • Reaction time: The scavenging reaction typically reaches equilibrium within 30-90 minutes, but optimal time should be determined experimentally for each system [5] [4].

  • Solvent effects: Methanol and ethanol are preferred solvents; acetone and acetonitrile may affect reaction kinetics [3].

  • pH dependence: Antioxidant activity is pH-dependent, with optimal performance around neutral pH for most applications [6].

  • Concentration range: A broad concentration range (1.95-1000 μg/mL) is recommended to accurately determine IC₅₀ values [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for DPPH Assays with this compound

Problem Possible Cause Solution
Low radical scavenging activity Compound degradation Use fresh samples, protect from light, add nitrogen blanket
Poor linearity in calibration Inadequate concentration range Extend concentration points, verify serial dilution accuracy
High background absorbance Solvent impurities Use HPLC-grade solvents, filter samples before analysis
Inconsistent replicates Incomplete mixing Use vortex mixer, ensure consistent reaction volumes
Rapid DPPH degradation Light exposure Wrap tubes in aluminum foil, work in dim light
Method Validation Considerations

For research intended for regulatory submissions or quality control applications, the following validation parameters should be established:

  • Precision: Intra-day and inter-day relative standard deviation (RSD) should be <5% and <10%, respectively [3].

  • Accuracy: Recovery studies should yield 95-105% for known concentrations of this compound standards.

  • Linearity: The method should demonstrate R² > 0.99 over the working concentration range.

  • Robustness: Evaluate impact of minor variations in DPPH concentration, reaction time, and solvent composition.

  • Specificity: Confirm that other phenolic compounds present in extracts do not interfere with this compound quantification.

Conclusion

These application notes provide comprehensive protocols for the evaluation of this compound's antioxidant activity using the DPPH assay. The methods outlined have been validated across multiple research settings and demonstrate consistent, reproducible results. This compound exhibits exceptional free radical scavenging capacity, with IC₅₀ values approximately 10.09 μM in the DPPH assay, making it a promising natural antioxidant for pharmaceutical, cosmetic, and food applications. The structural features responsible for its activity - specifically the two catechol moieties - provide insights for further development of this compound derivatives with enhanced biological activities. Researchers are encouraged to adapt these protocols to their specific needs while maintaining the core methodological principles outlined herein.

References

Comprehensive Application Notes and Protocols: Rosmarinic Acid Solubility and Stability for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosmarinic Acid Pharmaceutical Challenges

This compound (RA), an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a naturally occurring phenolic compound widely distributed in plants of the Lamiaceae family, including rosemary, sage, lemon balm, oregano, and peppermint. RA demonstrates multifaceted therapeutic potential with documented antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anticancer activities. Its mechanism of action includes scavenging reactive oxygen species, inhibiting pro-inflammatory cytokine production, and modulating key cellular signaling pathways such as NF-κB. Recent studies have highlighted RA's ability to reverse cancer resistance to first-line chemotherapeutics and protect against therapy-induced toxicity, positioning it as a promising adjunctive therapeutic agent in oncology [1].

Despite its promising pharmacological profile, RA faces significant pharmaceutical development challenges primarily stemming from its limited aqueous solubility and susceptibility to degradation under various environmental conditions. These limitations directly impact its bioavailability, efficacy, and shelf-life in formulated products. The complex equilibrium between RA's hydrophilic catechol groups and hydrophobic aromatic rings creates solubility characteristics that vary dramatically with solvent composition, pH, and temperature. Additionally, RA demonstrates pH-dependent stability, with significant degradation occurring in acidic environments such as the gastric milieu. These physicochemical challenges necessitate strategic formulation approaches and precise control of processing conditions to develop stable, bioavailable RA-containing pharmaceuticals [2] [3].

Solubility Profiles and Extraction Optimization

Solubility in Pure and Binary Solvent Systems

The solubility behavior of RA directly influences its extraction efficiency, purification potential, and formulation strategies. Experimental data reveal that RA exhibits significantly higher solubility in polar organic solvents such as methanol and ethanol compared to aqueous systems. This preference stems from RA's molecular structure, which contains both hydrophilic phenolic groups and hydrophobic aromatic regions, allowing for effective interaction with medium-polarity solvents. The solubility increases substantially with temperature, suggesting endothermic dissolution behavior [3].

Table 1: Solubility of this compound in Pure Solvents Across Temperature Range

Solvent 293.2 K (mg/mL) 298.2 K (mg/mL) 303.2 K (mg/mL) 308.2 K (mg/mL) 313.2 K (mg/mL) 318.2 K (mg/mL)
Water 0.14 0.16 0.19 0.22 0.26 0.31
Methanol 3.42 3.98 4.61 5.32 6.12 7.02
Ethanol 2.87 3.31 3.81 4.38 5.03 5.77

In binary solvent systems, RA demonstrates a nonlinear solubility relationship with solvent composition. Maximum solubility occurs in ethanol-water mixtures containing 70-90% organic modifier, significantly exceeding solubility in either pure solvent. This synergistic solubility enhancement arises from the optimal balance between the nonpolar skeleton solvation by organic solvent and hydrogen bonding of phenolic groups with water. The solubility in these binary systems can be accurately modeled using the Apelblat equation, which shows strong correlation with experimental data (R² > 0.99) [3].

Table 2: Solubility of this compound in Binary Solvent Mixtures at 298.2 K

Solvent System Ethanol Fraction Solubility (mg/mL) Methanol Fraction Solubility (mg/mL)
Water-Ethanol 0.1 0.32 0.1 0.41
Water-Ethanol 0.3 0.87 0.3 1.12
Water-Ethanol 0.5 1.68 0.5 2.04
Water-Ethanol 0.7 2.79 0.7 3.25
Water-Ethanol 0.9 3.22 0.9 3.84
Extraction and Purification Methodologies
  • Solid-Phase Extraction (SPE) Optimization: For purification of RA from complex plant extracts, reversed-phase C18 cartridges provide effective separation when eluted with ethyl acetate-chloroform mixtures. The recovery efficiency can be predicted using Hansen solubility parameters, which account for dispersion forces, polar interactions, and hydrogen bonding. The model demonstrates high correlation with experimental recovery rates (R² > 0.8), enabling rational solvent selection [4].

  • Green Extraction Approaches: Recent developments emphasize environmentally sustainable extraction methods. Edible oils, particularly fish and linseed oils, serve as effective "green" extractants for RA, although with lower efficiency (approximately 30-40% less) compared to methanol or ethanol. However, oil-based maceration offers advantages for direct incorporation in cosmetic and nutraceutical formulations while avoiding organic solvent residues [5].

  • Soxhlet Extraction Protocol: For laboratory-scale isolation, optimized Soxhlet extraction employing a 1:1 H₂O/ethanol mixture followed by sequential partitioning with n-butanol, toluene, and methyl tert-butyl ether (MTBE) at precisely controlled pH values (3.75-4.5) yields high-purity RA (96%) with excellent recovery. The pH control is critical as RA becomes insoluble in water at pH 3.7, enabling selective separation [6].

Stability Under Environmental and Processing Conditions

pH and Temperature Effects

RA stability follows pH-dependent degradation kinetics, with pronounced instability in acidic environments. In vitro digestion models using human gastrointestinal enzymes demonstrate that RA stability decreases significantly after exposure to gastric conditions (pH 2.5), with ≥50% degradation observed. The compound shows greater stability in neutral to slightly alkaline conditions (pH 7.5), where temperature (37°C) alone does not cause significant degradation [2].

Table 3: Stability of this compound Under Different Environmental Conditions

Condition Temperature pH Time Remaining RA Degradation Kinetics
Acidic medium 37°C 2.5 30 min ≤50% First-order
Alkaline medium 37°C 7.5 120 min ≥90% Zero-order
Hydroethanolic tincture 25°C ~5.5 6 months 48-92%* First-order
Edible oil macerate 25°C - 6 months ≥85% First-order
Aqueous solution 25°C ~6.0 6 months ≤60% Second-order

*Note: Range represents variation across different plant tinctures (sage, thyme, peppermint, etc.)

The degradation kinetics of RA vary with formulation matrix. In hydroethanolic solutions and oil macerates, RA degradation generally follows first-order kinetics, while in aqueous solutions, second-order kinetics may prevail. The degradation rate constant for RA in ethanolic tinctures stored at ambient temperature ranges from 0.0015 to 0.0085 day⁻¹, corresponding to half-lives of 82-462 days, depending on the plant matrix and specific storage conditions [7] [5].

Storage Stability in Formulated Products
  • Liquid Formulations: In commercial herbal medicinal products (HMPs) including tinctures and liquid extracts, RA demonstrates variable stability depending on excipient composition. Hydroethanolic solutions (ethanol content ≥20% v/v) generally provide better RA stability compared to purely aqueous systems. Under long-term storage conditions (25°C ± 2°C; 60% ± 5% RH), RA content in peppermint tincture may decrease to 79.6-92.0% of initial concentration after 6 months, with batch-to-batch variability observed [8].

  • Temperature Dependence: Accelerated stability studies (40°C ± 2°C) reveal substantially faster RA degradation compared to ambient conditions, with Q₁₀ values (temperature coefficient) typically ranging from 2.0 to 3.5, indicating significant thermal sensitivity. This temperature dependence necessitates controlled storage conditions throughout the product lifecycle [8].

  • Degradation Products: HPLC analyses of aged tinctures indicate that RA degradation partially yields caffeic acid through ester bond hydrolysis. This transformation pathway is particularly notable in sage tinctures, where decreasing RA concentrations correlate with increasing caffeic acid detection over storage periods [7].

Formulation Strategies to Enhance Stability and Solubility

Liposomal Encapsulation

Liposomal systems represent one of the most effective approaches for enhancing both solubility and stability of RA. The incorporation of RA into phospholipid bilayers significantly improves dissolution characteristics and protects against environmental degradation. Optimized liposomal formulations prepared from phospholipon 90H and DMPG (1:1 ratio) demonstrate exceptional performance, with particle sizes of approximately 234 nm, zeta potential of -30.9 mV, and polydispersity index of 0.35, indicating stable, monodisperse systems [9].

The dissolution profile of liposomal RA (LE1 formulation) shows dramatic improvement compared to free RA, with approximately 99% of loaded carvacrol and 88% of RA released within 25 minutes. This represents a 2.3-3.3-fold increase in dissolution rate compared to non-encapsulated RA. The encapsulation efficiency exceeds 85% for both compounds when extracted from oregano, demonstrating the versatility of liposomal systems for complex plant extracts [9].

Stability studies under ICH-recommended storage conditions (25°C ± 2°C; 60% ± 5% RH) confirm that liposomal encapsulation significantly enhances RA shelf-life. After 12 months storage, liposomal RA retains >90% initial concentration, while non-encapsulated controls degrade to <70% under identical conditions. This stabilization effect derives from both physical barrier protection and reduction of molecular mobility within the lipid bilayer [9].

Alternative Formulation Approaches
  • Oil-Based Macerates: Extraction and stabilization of RA directly into edible oils provides a solvent-free alternative for nutraceutical and cosmetic applications. While extraction efficiency is lower than with alcoholic solvents (approximately 7.1 mg/g sage versus 9.3-10.1 mg/g with methanol), the resulting oil macerates demonstrate superior RA stability, retaining >85% initial concentration after 6 months storage. The lipophilic environment protects against hydrolytic degradation while providing direct formulation applicability [5].

  • Solid Dispersion Systems: Though not directly documented in the search results, based on RA solubility behavior, solid dispersions with hydrophilic carriers could potentially enhance dissolution rate through amorphization and increased surface area. Such systems would likely utilize polymers with complementary hydrogen bonding capacity to stabilize the amorphous state.

  • Nanostructured Lipid Carriers (NLCs): Advanced lipid-based systems including NLCs and SLNs (solid lipid nanoparticles) provide alternative encapsulation strategies that combine high loading capacity with improved chemical stability. These systems particularly suit topical applications where controlled release and enhanced skin penetration are desirable [10].

Experimental Protocols for Solubility and Stability Assessment

Protocol: Equilibrium Solubility Determination in Binary Solvent Systems

Principle: This protocol describes the shake-flask method for determining this compound solubility in pure and binary solvent systems across temperature ranges relevant to pharmaceutical processing and storage.

Materials and Equipment:

  • This compound reference standard (purity ≥96%)
  • HPLC-grade solvents (water, ethanol, methanol)
  • Volumetric flasks (10 mL, amber glass)
  • Analytical balance (accuracy ±0.01 mg)
  • Constant temperature water bath with shaking capability (±0.1°C)
  • HPLC system with UV/VIS or DAD detector
  • 0.22 μm PVDF membrane filters

Procedure:

  • Prepare binary solvent mixtures at varying volume fractions (10%, 30%, 50%, 70%, 90% organic modifier in water)
  • Add excess RA (approximately 1.5× expected solubility) to 10 mL of each solvent mixture in sealed amber glass vials
  • Equilibrate samples in constant temperature water bath at target temperatures (293.2, 298.2, 303.2, 308.2, 313.2, 318.2 K) with continuous shaking (120 rpm) for 24 hours
  • After equilibration, allow undissolved material to settle for 2 hours without disturbance
  • Carefully withdraw supernatant through 0.22 μm filter, avoiding redissolution of precipitate
  • Dilute filtered samples with mobile phase as needed for quantitative analysis
  • Analyze RA concentration by HPLC using validated method (typically C18 column, mobile phase: 0.1% formic acid in water/acetonitrile gradient, detection at 330 nm)
  • Perform triplicate determinations for each solvent-temperature combination

Calculation: Solubility (mg/mL) = (HPLC peak area - intercept) / slope × dilution factor

Validation:

  • Method precision should yield RSD <2% for replicate determinations
  • Mass balance confirmation by collecting and analyzing undissolved material
  • Apelblat model fitting with R² >0.99 indicates methodological consistency [3]
Protocol: Accelerated Stability Studies in Liquid Formulations

Principle: This protocol provides guidelines for assessing RA stability under accelerated storage conditions to predict shelf-life and identify degradation pathways in liquid formulations.

Materials and Equipment:

  • RA-containing formulation (tincture, extract, or finished product)
  • Amber glass vials with PTFE-lined caps
  • Controlled stability chambers (±1°C, ±5% RH)
  • HPLC system with validated analytical method
  • pH meter

Procedure:

  • Transfer 5 mL aliquots of test formulation into amber glass vials, seal securely
  • Place samples in stability chambers under following conditions:
    • Long-term: 25°C ± 2°C / 60% ± 5% RH
    • Intermediate: 30°C ± 2°C / 65% ± 5% RH
    • Accelerated: 40°C ± 2°C / 75% ± 5% RH
  • Withdraw triplicate samples at predetermined time points (0, 1, 2, 3, 6 months)
  • Document physical appearance, pH, and volume changes at each time point
  • Analyze RA content and degradation products by HPLC
  • Monitor for known degradation products (caffeic acid, quinones)

Kinetic Analysis:

  • Plot ln(RA concentration) versus time for each storage condition
  • Calculate degradation rate constant (k) from slope of linear regression
  • Determine reaction order (typically zero, first, or second order) based on linearity of different kinetic models
  • Calculate half-life (t₉₀) using appropriate kinetic model
  • Estimate shelf-life (t₉₀) as time to 90% label claim

Data Interpretation:

  • Degradation rate temperature dependence follows Arrhenius relationship
  • Accelerated data permit shelf-life prediction at recommended storage conditions
  • Significant pH changes during storage may indicate hydrolytic degradation [8] [7]

Pathway Diagrams and Visual Workflows

This compound Degradation Pathways

G RA This compound EsterHydrolysis Ester Hydrolysis RA->EsterHydrolysis Oxidation Oxidative Degradation RA->Oxidation Photolysis Photodegradation RA->Photolysis CaffeicAcid Caffeic Acid EsterHydrolysis->CaffeicAcid DHPLA 3,4-Dihydroxyphenyllactic Acid EsterHydrolysis->DHPLA Quinones Quinone Derivatives Oxidation->Quinones Polymers Polymeric Compounds Photolysis->Polymers AcidicpH Acidic Conditions (pH < 4) AcidicpH->EsterHydrolysis Heat Elevated Temperature Heat->EsterHydrolysis Heat->Oxidation Light UV Exposure Light->Photolysis Oxygen Oxygen Presence Oxygen->Oxidation

Experimental Workflow for Solubility and Stability Assessment

G SamplePrep Sample Preparation SP1 Standard Solution Preparation SamplePrep->SP1 SP2 Binary Solvent Systems SamplePrep->SP2 SP3 Liposomal Encapsulation SamplePrep->SP3 SolubilityStudy Solubility Determination SOL1 Shake-Flask Method SolubilityStudy->SOL1 SOL2 HPLC Analysis SolubilityStudy->SOL2 SOL3 Apelblat Model Fitting SolubilityStudy->SOL3 StabilityStudy Stability Assessment STA1 Accelerated Conditions StabilityStudy->STA1 STA2 Kinetic Modeling StabilityStudy->STA2 STA3 Degradation Product Identification StabilityStudy->STA3 Formulation Formulation Optimization FOR1 Liposomal Systems Formulation->FOR1 FOR2 Oil Macerates Formulation->FOR2 FOR3 Stability-Optimized Formulations Formulation->FOR3 SP1->SolubilityStudy SP2->SolubilityStudy SP3->StabilityStudy SOL3->Formulation STA2->Formulation

Conclusion and Future Perspectives

The comprehensive solubility and stability data presented in these Application Notes provide a robust foundation for rational development of RA-containing pharmaceuticals. The solubility parameter approach enables predictive selection of extraction and purification solvents, while detailed kinetic studies inform appropriate storage conditions and formulation strategies. The pronounced pH-dependent degradation necessitates protective approaches for oral delivery, while temperature sensitivity mandates controlled storage throughout the product lifecycle.

Liposomal encapsulation represents the most promising approach for simultaneously enhancing RA solubility and stability, with documented success in improving dissolution rates 2.3-3.3-fold and extending shelf-life beyond 12 months. Future research directions should focus on advanced nanocarrier systems including polymeric nanoparticles and micellar formulations, which may offer additional stabilization and targeting capabilities. Additionally, systematic investigation of solid dispersion systems could provide alternative approaches for oral dosage form development.

The documented batch-to-batch variability in commercial products underscores the need for robust quality control protocols that monitor both RA content and degradation products throughout shelf-life. Furthermore, the conversion of RA to caffeic acid in certain formulations warrants consideration of both compounds in efficacy assessments, as this transformation may alter biological activity. Implementation of the standardized protocols provided herein will enhance reproducibility and comparability across RA pharmaceutical development programs.

References

Frequently Asked Questions (FAQs) on Low Rosmarinic Acid Yield

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the most critical factors to optimize for improving RA yield? The most critical factors are solvent composition and extraction time/temperature.

  • Solvent Acidity: Using acidified aqueous ethanol (e.g., EtOH-H₂O-HCl, 70:29:1, v/v/v) has been proven to significantly enhance RA recovery compared to non-acidified solvents. The acidity helps in the efficient liberation of RA from the plant matrix [1].
  • Extraction Time & Technique: The optimal duration depends on your method. Here are effective timeframes for different techniques:
    • Heat Reflux Extraction (HRE): 15 minutes at solvent boiling point [1].
    • Microwave-Assisted Extraction (MAE): 5 minutes at 50–80°C [1].
    • Maceration with Stirring (MACS): 120 minutes at 25°C [1].
    • Subcritical Water Extraction (SWE): 10-20 minutes at 100°C. Note that temperatures above 150°C can lead to RA thermal degradation [2].

Q2: My RA has low solubility and permeability, limiting its application. How can this be resolved? Formulating RA with cyclodextrins (CDs), particularly hydroxypropyl-γ-cyclodextrin (HP-γ-CD), is a highly effective strategy.

  • Solubility Enhancement: Complexation with HP-γ-CD can increase RA's water solubility from about 5.9 mg/mL to over 194 mg/mL [3] [4].
  • Permeability Improvement: The RA-HP-γ-CD complex demonstrated significantly better gastrointestinal permeability in artificial membrane assays [4].
  • Bioactivity Retention: This complexation also enhances RA's antioxidant and neuroprotective activities, such as acetylcholinesterase inhibition [4].

Q3: Are there more sustainable ("greener") extraction methods that do not compromise yield? Yes, several efficient and environmentally friendly techniques are available:

  • Subcritical Water Extraction (SWE): Uses only water at high temperature and pressure. At 100°C, it can match the extraction efficiency of 50% ethanol without organic solvents [2].
  • Supercritical CO₂ (scCO₂) Extraction: Especially when coupled with a co-solvent like ethanol (e.g., 15%). One study achieved an RA content of 3.43 mg/g dry matter under optimized conditions (150 bar, 80°C, 15% ethanol) [5].
  • Ultrasound-Assisted Extraction (UAE): This method can achieve high total polyphenol content and antioxidant capacity in a shorter time compared to conventional stirring [6].

Troubleshooting Guide: Common Issues and Solutions

Problem Area Possible Cause Suggested Solution
Solvent System Inefficient solvent polarity; No acid modifier Use acidified aqueous ethanol (e.g., 70:29:1, EtOH:H₂O:HCl) [1]. For scCO₂, add 15% ethanol as a polar co-solvent [5].
Extraction Parameters Excessive temperature causing degradation; Insufficient extraction time For SWE, keep temperature ≤100°C to prevent thermal degradation [2]. Adhere to optimized times: 5 min for MAE, 15 min for HRE [1].
Plant Material Low RA content in source; Poor particle size/pre-treatment Source from known high-RA plants (e.g., Melissa officinalis, Rosmarinus officinalis) [2] [5]. Crush leaves to ~2 cm; consider NaCl addition (5%) in hydrodistillation to improve yield [7].
Post-Extraction Low solubility of final product limiting bioavailability Employ cyclodextrin complexation, preferably with HP-γ-CD, to dramatically increase solubility and permeability [3] [4].
Method Selection Reliance on conventional, low-yield methods Adopt advanced techniques: SWE, scCO₂, or UAE for higher efficiency and lower environmental impact [2] [5] [6].

Optimized Experimental Protocols for RA Extraction

For researchers looking to implement these solutions, here are detailed methodologies for two highly effective techniques.

Protocol 1: High-Efficiency Solvent Extraction from Lamiaceae Herbs This method provides a single, effective protocol for various plants like lemon balm, sage, and rosemary [1].

  • Solvent Preparation: Prepare acidified ethanol by mixing absolute ethanol, deionized water, and hydrochloric acid in a 70:29:1 (v/v/v) ratio.
  • Sample Preparation: Use dried and powdered plant material.
  • Extraction:
    • Use a solvent-to-solid ratio of approximately 10:1 (mL/g).
    • For Heat Reflux Extraction (HRE), heat the mixture at the solvent's boiling point for 15 minutes.
    • For Maceration with Stirring (MACS), stir the mixture at room temperature for 120 minutes.
  • Separation: Filter the extract and concentrate under vacuum. The RA content can be quantified via HPLC-DAD.

Protocol 2: Enhancing Bioavailability via Cyclodextrin Complexation This protocol tackles the challenge of RA's poor solubility and permeability [4].

  • Preparation: Dissolve RA and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) in 70% (v/v) ethanol at a 1:1 mass ratio.
  • Complex Formation: Evaporate the solvent using a rotary evaporator (e.g., 40°C) to form a solid system.
  • Processing: Gently grind the resulting solid in a mortar to create a fine powder.
  • Characterization: The complex can be characterized using XRPD, DSC, and FTIR to confirm the formation of an amorphous system, which is key to improved solubility.

Workflow and Strategy Diagrams

The following diagrams outline a systematic troubleshooting approach and a key solubility-enhancement protocol.

troubleshooting Start Low RA Yield S1 Check Solvent System Start->S1 S2 Review Extraction Parameters Start->S2 S3 Evaluate Raw Material & Pre-treatment Start->S3 S4 Assess Final Product Solubility Start->S4 A1 Switch to acidified ethanol (EtOH-H₂O-HCl, 70:29:1) S1->A1 Solvent inefficient A2 Optimize time/temperature: e.g., HRE: 15 min at boil S2->A2 Parameters sub-optimal A3 Use crushed leaves (2 cm); Consider 5% NaCl additive S3->A3 Material quality low A4 Formulate with HP-γ-CD (1:1 mass ratio) S4->A4 Solubility is limiting

Systematic Troubleshooting for Low RA Yield

workflow Step1 Dissolve RA and HP-γ-CD in 70% Ethanol Step2 Evaporate Solvent (Rotary Evaporator, 40°C) Step1->Step2 Step3 Form Solid System Step2->Step3 Step4 Grind into Fine Powder Step3->Step4 Result RA-CD Complex with High Solubility Step4->Result

Cyclodextrin Complexation to Enhance RA Solubility

Future Perspectives: Metabolic Engineering

Beyond extraction, metabolic engineering presents a forward-looking solution to the inherent limitations of plant-based extraction, such as low natural abundance and fluctuating quality [8]. By engineering microbial cell factories (e.g., E. coli or S. cerevisiae) to produce RA, this strategy can ensure high, consistent yields, reduce production costs, and align with green manufacturing principles, potentially revolutionizing the supply of RA for pharmaceutical applications [8].

References

Factors Affecting Rosmarinic Acid Stability

Author: Smolecule Technical Support Team. Date: February 2026

The stability of rosmarinic acid is influenced by several key factors, summarized in the table below.

Factor Effect on Stability Key Findings & Evidence
Solvent System Higher stability in hydroethanolic solutions vs. pure aqueous systems. RA in hydroethanolic sage tincture showed good stability over 24 months, while stability in aqueous solutions was poorer [1].
Storage Temperature Lower temperatures generally improve stability; degradation accelerates under high heat. RA degrades rapidly in organic solutions at high temperatures [2]. Long-term (25°C) and intermediate (30°C) conditions are preferable to accelerated (40°C) testing conditions [1].
pH Highly acidic environments significantly reduce stability; neutral to slightly alkaline pH may be better. An acidic medium (pH=2.5) decreased RA stability by ≥50% during in-vitro digestion. Temperature (37°C) and a slightly alkaline medium (pH=7.5) did not notably affect stability [3].
Light Exposure Direct light, particularly UV, induces isomerization. Exposure to daylight causes RA to isomerize. It degrades rapidly under different lighting conditions, leading to the formation of its cis-isomer [2].
Long-Term Storage Concentration can decrease significantly over time, even in closed containers at ambient temperature. A study of six Lamiaceae tinctures showed a significant decrease in RA concentration during 6 months of storage in closed amber glass at room temperature [4].

Experimental Protocols for Stability Assessment

Here are detailed methodologies from research studies that you can adapt to evaluate the stability of this compound in your own solutions.

Protocol 1: Long-Term Stability Monitoring in Tinctures

This method is adapted from a study investigating the stability of RA in various herbal tinctures [4].

  • Sample Preparation: Prepare hydroethanolic tinctures (e.g., using 50% v/v ethanol) via maceration. For a control, dissolve pure RA standard in the same solvent system.
  • Storage Conditions: Store samples in closed amber glass bottles at ambient temperature (e.g., 25°C) and a controlled humidity (e.g., 45 ± 5%).
  • Analysis Intervals: Analyze the samples at time zero and at regular intervals (e.g., monthly) over a period of at least six months.
  • Analytical Method:
    • Technique: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Gradient elution with water (containing 0.1% trifluoroacetic acid) and acetonitrile.
    • Detection: 330 nm.
    • Key Metric: Monitor for the degradation of RA and the potential appearance of a caffeic acid peak [4].
Protocol 2: Forced Degradation and Isomerization Study

This protocol is based on a study that systematically tested the stability of pure trans-RA under stress conditions [2].

  • Sample Preparation: Dissolve pure RA in various organic solvents (e.g., Methanol, Ethanol, Tetrahydrofuran).
  • Stress Conditions:
    • Light: Expose solutions to different lighting conditions (daylight, UV light, and dark control).
    • Temperature: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Analysis Method:
    • Technique: GC-MS after derivatization.
    • Key Metric: Monitor for the degradation of the trans-RA peak and the formation of its main degradation product, cis-RA [2].

Troubleshooting Guide & FAQs

Question Answer
Why does the concentration of my RA solution drop over time? This is expected. Studies show RA degrades during storage. One proven degradation pathway is the conversion of RA to caffeic acid [4]. It can also isomerize from the natural trans-form to the cis-form upon exposure to light and heat [2].
My RA solution is unstable even when I protect it from light. What else could be wrong? The solvent is a primary suspect. RA stability is significantly better in hydroethanolic solutions compared to purely aqueous ones [1]. Check your solvent composition.
How does pH affect RA during biological assays? If your experiment involves simulating biological conditions, be aware that the highly acidic environment of the stomach (pH ~2.5) can destroy over 50% of RA [3].
What is the best way to store my RA stock solution? For maximum stability, store your solutions in dark conditions (amber glass or wrapped in foil), at low temperatures (e.g., -20°C), in a hydroethanolic solvent (e.g., 50% ethanol), and ensure the pH is neutral to slightly alkaline [1] [3] [2].

Workflow for Stabilizing this compound

The following diagram synthesizes the key recommendations into a logical workflow for stabilizing this compound in your experiments.

rosmarinic_acid_stability Start Start: Plan RA Solution Solvent Use Hydroethanolic Solvent (e.g., 50% Ethanol) Start->Solvent Storage Store in Amber Glass at Low Temperature Solvent->Storage pH Adjust to Neutral/ Slightly Alkaline pH Storage->pH Monitor Monitor Stability via HPLC pH->Monitor Degradation Degradation Detected? Monitor->Degradation Troubleshoot Troubleshoot: Check pH, exclude metals, verify solvent purity Degradation->Troubleshoot Yes Stable Stable Solution Achieved Degradation->Stable No Troubleshoot->Monitor

References

Troubleshooting Guide: Preventing Rosmarinic Acid Degradation

Author: Smolecule Technical Support Team. Date: February 2026

This guide helps you diagnose and solve common problems related to rosmarinic acid (RA) instability during experiments and storage.

Problem Possible Cause Recommended Solution Key References
Rapid decrease in RA concentration in solvent extracts Instability in organic solvents (e.g., methanol, ethanol), especially with aqueous mixtures [1]. Switch to a more stable extraction medium like edible oil; use high-purity alcohols and minimize storage time in solvent [1]. [1]
Compound degradation during storage Exposure to light, oxygen, or elevated temperatures [1]. Store extracts in darkness and cold (e.g., 4°C or lower); use inert gas (N₂) to blanket solutions; add antioxidants if compatible [1]. [1]
Low extraction yield from plant material Inefficient solvent or method does not match the compound's polarity [1]. For RA, use 70% ethanol or 70% methanol via ultrasound-assisted extraction (UAE). For carnosic acid, use pure ethanol or methanol [1]. [1]
Unexpected degradation in final product (e.g., fortified food) Interaction with other components (e.g., proteins, metals) in a complex matrix [2]. Assess product formulation; consider encapsulation to shield RA from the environment. In fermented milk, RA was stable over 28 days at 4°C [2]. [2]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most stable medium for storing this compound? Recent research indicates that edible oil is an excellent medium for stabilizing this compound. One study found that RA was "very stable" in oil macerates and various organic solvents, degrading significantly only in aqueous extracts [1].

  • FAQ 2: Which solvents provide the highest extraction yield for RA from plant material? According to a 2025 study, 70% ethanol and 70% methanol are the most effective solvents for extracting RA from sage, yielding between 19.16 and 20.24 mg per gram of plant material [1].

  • FAQ 3: Does this compound remain active and stable in functional food applications? Yes, evidence supports its stability. A 2025 study on fermented milk showed that RA not only remained stable over a 28-day refrigerated storage period but also enhanced the product's antioxidant activity and positively modulated the metabolic profile of the fermented milk [2].

Experimental Protocol: Assessing RA Stability & Degradation Kinetics

This protocol is adapted from a recent study to evaluate the stability of RA in different solvents [1].

1. Objective: To determine the degradation kinetics and half-life of this compound in various extraction solvents.

2. Materials:

  • Test Samples: this compound extracted into different solvents (e.g., edible oil, methanol, 70% methanol, ethanol, 70% ethanol, water).
  • Equipment: HPLC system with a UV/VIS detector, controlled temperature storage chambers, analytical balance.

3. Methodology: * Sample Preparation: Prepare RA extracts using your standard method or the recommended solvents above. Filter all samples (e.g., 0.45 µm filter) before HPLC analysis. * Forced Degradation Study: Aliquot each sample into multiple vials. Store these vials under different stress conditions: * Dark & Cold: 4°C (control) * Elevated Temperature: e.g., 40°C, 60°C * Light Exposure: Expose to ambient laboratory light or a controlled light source. * Long-Term Stability: Store samples at 4°C in the dark to simulate real-world storage conditions. * Sampling & Analysis: At predetermined time intervals (e.g., days 0, 7, 14, 28, 60), withdraw samples and analyze them via HPLC to quantify the remaining RA concentration. * Data Analysis: Plot the remaining RA concentration over time for each condition. Fit the data to kinetic models (e.g., zero-order, first-order, second-order) to determine the degradation rate constant (k) and calculate the half-life (t₁/₂).

The workflow for this stability assessment experiment is summarized in the following diagram:

Start Start Prepare RA Extracts\n(e.g., Oil, 70% EtOH) Prepare RA Extracts (e.g., Oil, 70% EtOH) Start->Prepare RA Extracts\n(e.g., Oil, 70% EtOH) End End Subject to Storage Conditions Subject to Storage Conditions Prepare RA Extracts\n(e.g., Oil, 70% EtOH)->Subject to Storage Conditions Dark & Cold (4°C) Dark & Cold (4°C) Subject to Storage Conditions->Dark & Cold (4°C) Control Elevated Temperature Elevated Temperature Subject to Storage Conditions->Elevated Temperature Stress Test Light Exposure Light Exposure Subject to Storage Conditions->Light Exposure Stress Test Sample at Time Intervals Sample at Time Intervals Dark & Cold (4°C)->Sample at Time Intervals Elevated Temperature->Sample at Time Intervals Light Exposure->Sample at Time Intervals HPLC Analysis\n(Quantify RA) HPLC Analysis (Quantify RA) Sample at Time Intervals->HPLC Analysis\n(Quantify RA) Model Degradation Kinetics\n(Fit Data, Find k & t½) Model Degradation Kinetics (Fit Data, Find k & t½) HPLC Analysis\n(Quantify RA)->Model Degradation Kinetics\n(Fit Data, Find k & t½) Compare Stability\nAcross Conditions Compare Stability Across Conditions Model Degradation Kinetics\n(Fit Data, Find k & t½)->Compare Stability\nAcross Conditions Compare Stability\nAcross Conditions->End

RA Stability Assessment Workflow

Key Takeaways for Experimental Design

  • Prioritize Green Chemistry: Using edible oil as an extraction medium is a safe, environmentally friendly ("green") method that also provides superior stability for RA, making it highly suitable for food and cosmetic applications [1].
  • Understand Degradation Kinetics: The degradation of RA in water has been found to follow second-order kinetics, whereas carnosic acid (often co-extracted with RA) follows first-order kinetics. This means the rate of RA degradation in water is concentration-dependent, and mathematical modeling is essential for predicting its shelf-life accurately [1].

References

Rosmarinic Acid HPLC Method Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from established HPLC methods for your easy reference and comparison.

Parameter Method 1: Simultaneous Quantification [1] Method 2: Plant Extract Analysis [2] Method 3: Gradient Elution [3]
Column Phenomenex Luna C18 (4.6 × 250 mm, 5 µm) [1] C18 Column Supelcosil LC-18 (250 cm × 4.6 mm, 5 µm) [3]
Mobile Phase Methanol : 0.1% Formic Acid (60:40) [1] Acetonitrile : 0.1% Trifluoroacetic Acid [3] Acetonitrile (A) & 0.1% Trifluoroacetic Acid (B) [3]
Elution Mode Isocratic [1] Gradient [3] Gradient [3]
Flow Rate 1.0 mL/min [1] Information missing 0.8 mL/min [3]
Column Temperature Optimized (via BBD) [1] Information missing 40 °C [3]
Detection Wavelength Implied by context 280 and 320 nm [3] 280 and 320 nm [3]
Injection Volume Information missing Information missing 20 µL [3]
Retention Time Reported for both analytes Information missing ~18 minutes [3]

HPLC Troubleshooting Guide

Here are answers to specific issues users might encounter during their RA HPLC experiments.

Q1: How can I reduce peak tailing and improve peak shape for Rosmarinic Acid?

  • Cause: Peak tailing often results from secondary interactions between the acidic analyte and active silanol groups on the stationary phase.
  • Solution:
    • Acidic Mobile Phase: Use mobile phase modifiers like 0.1% Formic Acid [1] or 0.1% Trifluoroacetic Acid (TFA) [3]. These additives suppress the ionization of silanol groups and the analyte, leading to sharper, more symmetrical peaks.
    • Column Selection: Employ a high-quality C18 column (e.g., 250 mm length, 5 µm particle size) designed for the separation of acidic compounds [1] [3].

Q2: What should I do if the retention time of RA is inconsistent or drifts?

  • Cause: Instability in the mobile phase composition or column temperature.
  • Solution:
    • For Isocratic Methods: Ensure the mobile phase is thoroughly mixed and degassed. Use a high-precision pump to maintain a consistent flow rate (e.g., 1.0 mL/min) [1].
    • For Gradient Methods: Carefully program the gradient to ensure a robust and reproducible re-equilibration step. For example, one method uses a 39-minute re-equilibration at 5% organic phase [3].
    • Temperature Control: Maintain a stable column temperature (e.g., 40°C) using a column oven [3].

Q3: How can I improve the separation resolution between RA and other compounds?

  • Cause: The current chromatographic conditions do not fully resolve co-eluting compounds.
  • Solution:
    • Systematic Optimization: Apply a structured approach like Box-Behnken Design (BBD) to optimize the % organic phase, flow rate, and column temperature simultaneously [1].
    • Switch to Gradient Elution: If your method is isocratic, consider developing a gradient method. A well-designed gradient can effectively separate RA from other polar and non-polar compounds in a complex extract [3].

Q4: My method lacks sensitivity. How can I lower the detection limit for RA?

  • Cause: The signal-to-noise ratio is insufficient for low concentrations.
  • Solution:
    • Optimize Detection Wavelength: Detect RA at its maximum absorbance wavelength, typically 330 nm or 320 nm, for higher sensitivity [3].
    • Method Validation Data: A well-optimized method can achieve excellent sensitivity. One validated method reported a Limit of Detection (LOD) of 0.35 µg/mL and a Limit of Quantification (LOQ) of 1.07 µg/mL for RA [1].

Validated Method Performance Parameters

For a method to be reliable, it should be validated. The table below shows key performance metrics from a rigorously validated study.

Validation Parameter Result for this compound [1]
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.35 µg/mL
Limit of Quantification (LOQ) 1.07 µg/mL
Precision (%RSD) < 2%
Recovery (in matrices) 96.2 - 102.1%

Workflow for HPLC Method Development & Optimization

The following diagram outlines a systematic workflow for developing and troubleshooting your RA HPLC method, incorporating principles from the search results.

Key Experimental Protocols

For full reproducibility, here are detailed protocols for critical experiments cited in this guide.

Protocol: HPLC Analysis of this compound in Plant Extracts (Based on [3])

  • Column: Supelcosil LC-18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase: (A) Acetonitrile, (B) 0.1% Trifluoroacetic Acid in deionized water.
  • Gradient Program:
    • 0 – 50 min: 5% to 80% A
    • 50 – 60 min: 80% A (hold)
    • 60 – 61 min: 80% to 5% A
    • 61 – 100 min: 5% A (re-equilibration)
  • Flow Rate: 0.8 mL/min.
  • Temperature: 40°C.
  • Injection Volume: 20 µL (filtered through a 0.45 µm nylon syringe filter).
  • Detection: 280 nm and 320 nm.
  • Quantification: Use a external standard curve of authentic this compound for calculation [3].

Protocol: Method Validation for Precision and Recovery (Based on [3] [4])

  • Intermediate Precision: Inject a standard solution (e.g., 100 ppm) in triplicate over two consecutive days. Calculate the % Relative Standard Deviation (%RSD), which should ideally be less than 2% [1] [3].
  • Percent Recovery: Use the standard addition method.
    • Measure the native RA content in the sample (B).
    • Spike the sample with a known amount of RA standard (C).
    • Measure the RA content after spiking (A).
    • Calculate recovery as: % Recovery = (A - B) / C × 100%. Recovery should be in the range of 96-102% [1] [3].

References

Technical Support Guide: Enhancing Rosmarinic Acid Solubility and Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the most effective and modern excipients for improving the water solubility of Rosmarinic Acid (RA)? Modern excipients focus on forming inclusion complexes or nano-encapsulation. The most effective ones include:

  • Cyclodextrins (CDs), particularly hydroxypropyl-γ-cyclodextrin (HP-γ-CD), which has shown the greatest improvement in RA solubility, increasing it from ~5.9 mg/mL to over 194 mg/mL [1] [2].
  • Surfactants like Tween 20 and polyglyceryl-10-monooleate (PG-10-MO), which form micelles that solubilize hydrophobic compounds like RE [3].
  • Nanoparticle carriers such as Selenium-doped Titanium Oxide-Graphene Oxide (Se-TiO2-GO), used to encapsulate RA, improving its delivery and anticancer effects [4].

Q2: My RA precipitation experiments are inconsistent. What factors should I check in my solvent system? Inconsistent precipitation often relates to solvent polarity and temperature. Key factors to check:

  • Solvent Polarity: RA solubility decreases sharply as water content increases in water-ethanol or water-methanol mixtures. Ensure your solvent composition is consistent [5].
  • Temperature: RA solubility increases with temperature. Maintain a constant temperature during experiments, as fluctuations can cause unpredictable precipitation [5].
  • Excipient Incompatibility: Be aware that RA can be chemically incompatible with some common excipients like croscarmellose sodium (CCS) and magnesium stearate (MgSTE), which can lead to a significant loss of RA content (>15%) [6].

Q3: How can I predict the best solvent system for extracting and purifying RA from a complex herbal mixture? Computational models can save time and resources:

  • The Hansen Solubility Parameter model is highly reliable, using three-dimensional parameters (dispersion, polar, and hydrogen bonding forces) to predict RA recovery with high accuracy (R² > 0.8) [7].
  • Solvation Free Energy simulation is another predictive tool. A lower solvation free energy in a solvent indicates better solubility. A chloroform-ethyl acetate (70:30) mixture has been successfully selected using this method for high RA yield [8].

Troubleshooting Guides

Problem: Poor Solubility of RA in Aqueous Solutions

Possible Causes and Solutions:

  • Cause: Inherent low aqueous solubility of RA. Solution: Employ solubilizing agents.

    • Use Cyclodextrins: Form a 1:1 mass ratio system with HP-γ-CD, HP-β-CD, or HP-α-CD using the solvent evaporation method [1] [2].
    • Use Surfactants: Incorporate surfactants like Tween 20 above its critical micelle concentration (CMC ~0.5 wt%) to form micelles that encapsulate RA [3].
  • Cause: Suboptimal solvent for extraction or formulation. Solution: Select solvents based on solubility parameters.

    • For purification, a binary solvent system of ethyl acetate in chloroform is effective in solid-phase extraction [7].
    • For initial extraction, ethanol-water mixtures are commonly used, with solubility increasing with ethanol concentration and temperature [5].
Problem: Low Permeability and Bioavailability of RA

Possible Causes and Solutions:

  • Cause: Poor permeability across biological membranes. Solution: Use permeability enhancers.

    • Complexation with HP-γ-CD has been shown to significantly improve gastrointestinal permeability in PAMPA assays [1] [2].
    • Covalently binding RA to soy protein isolate (SPI) increased its bio-accessibility by 41.55% in an in vitro model [9].
  • Cause: Rapid metabolism and clearance. Solution: Utilize nano-encapsulation for controlled release and protection.

    • Loading RA onto Se-TiO2-GO nanoparticles demonstrated high encapsulation efficiency and enhanced cytotoxic effects on cancer cells by improving delivery and retention [4].

Data Tables for Key Techniques

Table 1: Performance Comparison of Solubility Enhancement Agents
Enhancement Agent Solubility of RA (mg/mL) Increase (Fold) Key Improved Properties Method & Ratio
HP-γ-CD [1] [2] 194.35 ~33x Solubility, permeability, antioxidant activity, cholinesterase inhibition Solvent Evaporation (1:1 mass ratio)
HP-β-CD [1] [2] 179.84 ~31x Solubility, permeability, antioxidant activity, cholinesterase inhibition Solvent Evaporation (1:1 mass ratio)
HP-α-CD [1] [2] 113.03 ~19x Solubility, permeability, antioxidant activity, cholinesterase inhibition Solvent Evaporation (1:1 mass ratio)
Soy Protein Isolate [9] Information Not Provided Information Not Provided Lipid solubility (23.75x increase), bio-accessibility (41.55% increase) Covalent Binding
Se-TiO2-GO NPs [4] Information Not Provided Information Not Provided Anticancer efficacy, cellular uptake (high encapsulation efficiency) Nanocomplex formation
Table 2: Solubility of this compound in Pure and Binary Solvents [5]
Solvent System Molar Fraction of Organic Solvent Temperature Range (K) Solubility Trend
Water 0 293.2 - 318.2 Lowest solubility, increases with temperature
Methanol 1.0 293.2 - 318.2 High solubility, increases with temperature
Ethanol 1.0 293.2 - 318.2 High solubility, increases with temperature
Water + Ethanol 0.1 - 0.9 293.2 - 318.2 Solubility increases with organic solvent fraction and temperature
Water + Methanol 0.1 - 0.9 293.2 - 318.2 Solubility increases with organic solvent fraction and temperature

Detailed Experimental Protocols

Protocol 1: Enhancing Solubility via Cyclodextrin Complexation by Solvent Evaporation [1] [2]

Objective: To prepare a solid system of RA with cyclodextrins (HP-α-CD, HP-β-CD, HP-γ-CD) to enhance water solubility and dissolution rate.

Materials:

  • This compound (RA)
  • Cyclodextrins (HP-α-CD, HP-β-CD, HP-γ-CD)
  • 70% (v/v) Ethanol
  • Rotavapor or similar evaporator

Method:

  • Weighing: Weigh RA and the chosen cyclodextrin in a 1:1 mass ratio.
  • Dissolution: Dissolve both components completely in 70% (v/v) ethanol.
  • Evaporation: Evaporate the solvent using a Rotavapor at 40°C until a solid residue is obtained.
  • Drying: Gently grind the resulting solid in a mortar and store it in a desiccator for further use and analysis.

The workflow is straightforward, as shown below.

Start Start Experiment Weigh Weigh RA and CD in 1:1 mass ratio Start->Weigh Dissolve Dissolve in 70% Ethanol Weigh->Dissolve Evaporate Evaporate Solvent (Rotavapor, 40°C) Dissolve->Evaporate Grind Grind Solid Residue Evaporate->Grind Store Store in Desiccator Grind->Store End Complex Ready for Use Store->End

Validation:

  • Solubility Measurement: Determine the 24-hour water solubility of the resulting system and compare it to pure RA.
  • Dissolution Test: Perform a dissolution study to confirm the accelerated dissolution rate.
  • Characterization: Use techniques like XRPD, DSC, and FTIR to confirm the formation of an amorphous system and interaction between RA and CD [1] [2] [10].
Protocol 2: Micellar Solubilization of Rosemary Extract using Surfactants [3]

Objective: To solubilize the hydrophobic components of Rosemary Extract (RE) in an aqueous solution using surfactant micelles.

Materials:

  • Rosemary Extract (RE)
  • Surfactants (e.g., Tween 20, PG-10-MO)
  • 5 mM Phosphate Buffer (pH 7)
  • Ultrasonic bath

Method:

  • Prepare Surfactant Solution: Dissolve a sufficient amount of surfactant (e.g., 0.5-4 wt%) in phosphate buffer.
  • Add RE: Add RE powder to the surfactant solution.
  • Solubilize: Sonicate the mixture in an ultrasonic bath (e.g., 400 W) for 30 minutes.
  • Equilibrate & Filter: Allow the solution to dissolve for 3 hours, then filter it through a 0.45 μm membrane filter to remove any insoluble components.

Validation:

  • Visual Inspection: The solution should change from cloudy to transparent, indicating successful micellization.
  • UV-Vis Spectrophotometry: Measure the optical density at 285 nm against a standard curve to quantify the amount of dissolved RE [3].
  • Zeta Potential: Use dynamic light scattering (DLS) to measure the ζ-potential of the RE-surfactant complexes to assess stability [3].

Methodology Deep Dive: Key Experimental Setups

1. Parallel Artificial Membrane Permeability Assay (PAMPA) This assay is used to predict passive gastrointestinal permeability [1] [2]. The system uses an artificial membrane on a filter support, separating a donor plate (with the RA sample at a specific pH simulating the GIT) from an acceptor plate. After incubation, the concentration of RA that permeates to the acceptor side is analyzed (e.g., by HPLC) to calculate the apparent permeability coefficient (Papp). An increase in Papp for RA-CD complexes indicates improved permeability.

2. Characterization of Inclusion Complexes To confirm the successful formation of an inclusion complex between RA and cyclodextrins, a multi-technique approach is employed [2] [10] [6]:

  • FTIR (Fourier Transform Infrared Spectroscopy): Identifies changes in functional group vibrations, suggesting interactions.
  • XRPD (X-ray Powder Diffraction): A shift from crystalline (pure RA) to an amorphous halo pattern in the complex indicates a change in physical state.
  • DSC (Differential Scanning Calorimetry): The disappearance of the melting endotherm of RA in the complex confirms its encapsulation within the CD cavity.
  • NMR (Nuclear Magnetic Resonance): Particularly 2D NMR (e.g., ROESY), can provide evidence of host-guest interactions by showing spatial proximity between RA and CD protons [10].

References

Solvent Performance for Rosmarinic Acid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The choice of solvent significantly impacts the yield of Rosmarinic Acid. The following table summarizes data from experimental studies for easy comparison.

Solvent System Target Compound Extraction Efficiency (Yield) Key Advantages / Notes
70% Ethanol RA 19.16 - 20.24 mg/g sage [1] High efficiency for RA; considered a GRAS (Generally Recognized as Safe) solvent [2].
70% Methanol RA 19.16 - 20.24 mg/g sage [1] High efficiency for RA, similar to 70% Ethanol.
Ethanol (Absolute) Carnosic Acid 9.3 - 10.1 mg/g sage [1] High efficiency for Carnosic Acid.
Methanol (Absolute) Carnosic Acid 9.3 - 10.1 mg/g sage [1] High efficiency for Carnosic Acid.
Chloroform-Ethyl Acetate (70:30) RA N/A (Used for fractionation) Produced the lowest solvation free energy for RA in a computational model, ideal for Solid Phase Extraction (SPE) [3].
Edible Oil (e.g., Linseed) RA / Carnosic Acid RA: Lower than 70% EtOH/MeOH; Carnosic Acid: 7.10 mg/g sage [1] "Green" solvent; extracts are safe for cosmetics/food; superior stability for Carnosic Acid vs. organic solvents [1].

Detailed Experimental Protocols

Protocol 1: Reflux Extraction with GRAS Solvents

This is a conventional method suitable for initial extraction using safe solvents [2] [3].

  • 1. Preparation: Air-dry plant material (e.g., rosemary, sage) and grind it into a fine powder (<1 mm) [3].
  • 2. Extraction: Use a solid-to-solvent ratio of 1:9 to 1:12 (g/mL). For high RA yield, 70% ethanol is recommended [3] [1].
  • 3. Process: Carry out reflux extraction at 56.5 °C for 3 hours [3].
  • 4. Work-up: Filter the mixture while hot. Concentrate the filtrate using a rotary evaporator (at approximately 60 °C) and dry the resulting extract in an oven at 50 °C [3].
Protocol 2: Solid Phase Extraction (SPE) for Purification

This protocol purifies and concentrates RA from a crude extract based on computational solvent selection [3].

  • 1. SPE Condition: Use a C18 cartridge. Pre-condition with methanol, then equilibrate with acidified water (0.5% formic acid) [3].
  • 2. Load Sample: Load 1 mL of a crude extract solution (25 mg/mL) onto the cartridge [3].
  • 3. Elute RA: Elute this compound using a mixture of Chloroform-Ethyl Acetate (30:70 v/v). This system was chosen because it computationally demonstrated the lowest solvation free energy for RA, promoting high recovery [3].
  • 4. Dry Fraction: Dry the collected fractions containing RA at 40 °C using an IR concentrator [3].
Protocol 3: Pressurized Liquid Extraction (PLE) - A Green Alternative

PLE uses high temperature and pressure for fast, efficient extraction [4].

  • 1. Sample Prep: Mix 3.1 g of ground plant material with an inert dispersant (e.g., Fontainebleau sand) in an 11 mL stainless-steel cell [4].
  • 2. Optimized PLE Parameters:
    • Solvent: Food-grade ethanol 96% v/v (a GRAS solvent) [4].
    • Temperature: 183 °C [4].
    • Pressure: 130 bar [4].
    • Static Time: 3 minutes [4].
  • 3. Cycle: The cell is filled, pressurized, and heated. After the static period, it is flushed with fresh solvent (60% cell volume) and purged with nitrogen [4].

To visualize the decision process for selecting and troubleshooting an extraction method, this flowchart outlines the key considerations:

rosmarinic_acid_workflow Start Start: Objective for RA Extraction Goal Define Primary Goal Start->Goal HighPurity High-Purity RA for Analysis Goal->HighPurity  Purity Focus BulkExtract Bulk Extract for Food/Cosmetics Goal->BulkExtract  Application Focus GreenMethod Green & Fast Process Goal->GreenMethod  Process Focus SPEPath Use 70% Ethanol for initial reflux extraction HighPurity->SPEPath OilPath Use Edible Oil for Maceration BulkExtract->OilPath PLEPath Use Pressurized Liquid Extraction (PLE) with Ethanol GreenMethod->PLEPath SPE Purify with SPE using Chloroform-Ethyl Acetate (70:30) SPEPath->SPE then Success Success: Validate with HPLC SPE->Success CheckYield Yield Low? OilPath->CheckYield PLEPath->CheckYield AdjustParam Adjust Parameters: - Increase temperature - Increase time - Grind plant finer CheckYield->AdjustParam Yes CheckYield->Success No AdjustParam->CheckYield

Troubleshooting Common Issues

Issue: Low Extraction Yield of RA

  • Cause: Incorrect solvent polarity. RA is a phenolic acid and is more soluble in polar solvents like aqueous ethanol or methanol [1].
  • Solution: Switch to a solvent system with higher polarity, such as 70% ethanol or 70% methanol [1]. Ensure the plant material is finely ground to increase surface area.

Issue: Rapid Degradation of Compounds in Extract

  • Cause: Carnosic acid (often co-extracted with RA) is highly unstable in organic solvents, especially at elevated temperatures or under light [1].
  • Solution:
    • For stability, consider using edible oil as your extraction medium, which significantly improves the stability of carnosic acid compared to organic solvents [1].
    • Store extracts in the dark, at low temperatures, and under an inert atmosphere if possible.

Issue: Solvent Residue in Final Product for Consumer Applications

  • Cause: Use of toxic organic solvents like methanol or chloroform, which are difficult to remove completely and are not safe for ingestion or topical application [2].
  • Solution: Use GRAS (Generally Recognized as Safe) solvents like ethanol, water, or edible oils from the start of your process [2] [1]. This aligns with green chemistry principles and simplifies product registration.

Issue: Poor Selectivity and Purity

  • Cause: Initial extraction pulls a wide range of compounds, making RA purification difficult.
  • Solution: Implement a purification step such as Solid Phase Extraction (SPE). Computational pre-screening of solvents (e.g., solvation free energy simulation) can help select the most selective eluent for RA, saving time and resources [3].

References

Documented Instability Issues and Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main instability challenges for rosmarinic acid and potential solutions identified in recent research.

Challenge Area Specific Instability Issue Proposed Solution/Stabilizing Factor Key Findings & Quantitative Data
Formulation & Solvent [1] Degradation in liquid herbal medicinal products (HMPs). Use hydroethanolic solvents over purely aqueous ones. This compound stability was better in hydroethanolic solutions. In one sage tincture, 97.1% of the initial RA content remained after 24 months in long-term storage [1].
Photostability [2] Degradation under UV radiation in sunscreen formulations. Association with specific UV filters. Adding RA (0.1% w/w) to a sunscreen base improved the initial Sun Protection Factor (SPF). However, RA at this concentration was not sufficient to prevent the photodegradation of the UV filter mixture itself [2].
Chemical & Oxidative Stability [3] Oxidation of other compounds (e.g., myofibrillar proteins in food science). Use of RA as a protective antioxidant. RA effectively donated hydrogen atoms to peroxyl radicals, forming a stable radical itself. It significantly counteracted hemoglobin-mediated oxidation, protecting protein structures [3].

Experimental Insights for Stabilization Strategies

While full protocols are not available, here are methodological insights from the research that can inform your experimental design.

  • Stability-Indicating HPLC Analysis: The stability of this compound and flavonoid glycosides (e.g., luteolin-7-O-β-glucuronide) was monitored using a validated HPLC-DAD method [1]. This suggests that developing a precise quantitative assay is a critical first step for any stability study.
  • Stability Testing Conditions: Research followed standardized conditions for stability testing, including long-term, intermediate, and accelerated studies (e.g., storage at different temperatures and humidity levels as per ICH guidelines) to estimate shelf life [1].
  • Mechanism of Antioxidant Action: Studies on myofibrillar protein oxidation revealed that RA acts by donating hydrogen atoms to peroxyl radicals. Its efficacy can be measured by tracking the suppression of protein carbonyl formation, which is a key marker of protein oxidation [3].

Proposed Stabilization Workflow

Based on the gathered information, the following diagram outlines a logical workflow for troubleshooting this compound instability in a product development setting.

Start Identify Instability A Analyze Formulation & Solvent System Start->A B Assess Oxidative Stress & Antioxidant Needs Start->B C Evaluate Photostability Under UV Light Start->C D1 Switch to Hydroethanolic Solvent A->D1 D2 Add RA as Antioxidant for System Protection B->D2 D3 Reformulate with Photostable UV Filters C->D3 Monitor Monitor Stability with HPLC Under ICH Conditions D1->Monitor D2->Monitor D3->Monitor

How to Proceed with Your Research

The information from this search provides a strong foundation but is not exhaustive. To build a comprehensive technical support center, you may need to:

  • Consult Specialized Databases: Deepen your search in pharmaceutical sciences and cosmetic science journals for more explicit formulation protocols and excipient studies.
  • Investigate Analytical Techniques: Focus on methods for quantifying degradation products, which is crucial for understanding decomposition pathways.
  • Explore Patent Literature: Patents can be a valuable source of specific, applied formulation techniques that are not always detailed in academic papers.

References

Troubleshooting Guide for Rosmarinic Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Issue Category Specific Problem Possible Causes & Mechanisms Proposed Solutions & Method Adjustments

| Chromatographic Separation | Poor resolution, peak tailing, or co-elution [1] | - Inefficient mobile phase [1]

  • Suboptimal column temperature [1] | - Optimize mobile phase: Use methanol and 0.1% formic acid (60:40, v/v) on a C18 column [1].
  • Control temperature: Systematically optimize column temperature [1]. | | Chromatographic Separation | Low sensitivity and high detection limits [1] | - Inefficient detection settings or sample cleanup. | - Improve sample cleanup: Use liquid-liquid or solid-phase extraction [2].
  • Validate method sensitivity: Ensure LOD ~0.35 µg/mL and LOQ ~1.07 µg/mL [1]. | | Sample Preparation & Stability | Low extraction yield from plant material [3] [4] | - Use of non-optimal solvents (e.g., pure water or ethanol) [3].
  • Inefficient extraction technique. | - Use modified solvents: Employ Natural Deep Eutectic Solvents (NADES) like lactic acid:ethylene glycol [4].
  • Apply advanced techniques: Use Ultrasound-Assisted Extraction (UAE) with optimized parameters [4]. | | Sample Preparation & Stability | RA degradation during analysis [1] | - Exposure to harsh pH, oxidants, or light during sample handling. | - Conduct forced degradation studies: Understand stability under acidic, basic, oxidative, and photolytic conditions [1].
  • Control sample environment: Work under controlled pH and light, use antioxidants if needed. | | Sample Preparation & Stability | Interference from complex biological matrices (plasma, urine) [1] | - Co-extraction of matrix components that interfere with detection. | - Employ robust extraction: For plasma/urine, use methods with recovery rates of 96.2–102.1% [1].
  • Ensure chromatographic selectivity: Confirm baseline separation of RA from matrix peaks. |

Advanced Workflow & Method Optimization

For complex problems, a systematic approach to method development and validation is crucial. The following workflow outlines a robust procedure for establishing a reliable RA analysis method.

G cluster_1 Chromatographic Core Start Start: Method Development Sample_Prep Sample Preparation (Extraction & Cleanup) Start->Sample_Prep MP_Optimize Optimize Mobile Phase Param_Adjust Adjust Parameters (Flow Rate, Temperature) MP_Optimize->Param_Adjust Column_Select Select C18 Column Column_Select->MP_Optimize Method_Val Method Validation (ICH Guidelines) Param_Adjust->Method_Val Sample_Prep->Column_Select End Reliable RA Analysis Method_Val->End

Workflow Application Notes
  • Sample Preparation: Begin with efficient extraction. For plant materials, the NADES-UAE method (lactic acid:ethylene glycol with ultrasound) significantly increases yield [4]. For biological fluids, a well-designed solid-phase extraction (SPE) or liquid-phase extraction (LPE) is essential to remove interfering proteins and lipids [2] [1].
  • Chromatographic Core: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) as the standard choice [1] [5]. A reported robust mobile phase is methanol and 0.1% formic acid in a 60:40 ratio under isocratic elution [1].
  • Method Validation: Adhere to ICH guidelines to ensure method reliability [1]. Key parameters include:
    • Linearity: A range of 2–10 µg/mL with a correlation coefficient (R²) ≥ 0.998 is achievable [1].
    • Precision: %RSD for repeatability and intermediate precision should be below 2% [1].
    • Accuracy: Demonstrated through recovery experiments (target: 96–102%) [1].

Frequently Asked Questions (FAQs)

Q1: What is the most common source of interference when analyzing RA in biological samples? The most common interferences come from the matrix itself—endogenous compounds in plasma, urine, or tissue homogenates. These can co-extract with RA and co-elute, causing inaccurate quantification. A thorough sample cleanup and a chromatographic method that provides baseline separation are critical. Using a Quality-by-Design (QbD) approach for method development can help identify and control these sources of variation [1].

Q2: How can I improve the stability of RA in my standard solutions and during extraction? RA can degrade under extreme pH, light, or in the presence of oxidants [1]. To enhance stability:

  • Store stock solutions at low temperatures (e.g., -20°C) in the dark.
  • Avoid extreme pH during sample preparation unless studying degradation.
  • Use antioxidants in the mobile phase or sample solvent, such as 0.1% formic acid, which can improve peak shape and stability [1].
  • Understand its behavior by conducting forced degradation studies [1].

Q3: My extraction yield from rosemary is low. What are modern, greener alternatives? Traditional hydroalcoholic extraction can be inefficient. A modern and greener alternative is Ultrasound-Assisted Extraction (UAE) using Natural Deep Eutectic Solvents (NADES). A specific NADES of lactic acid and ethylene glycol has been shown to increase RA yield by 127–160% compared to conventional 70% ethanol. This method is also more environmentally friendly [4].

References

Purity Challenges & Degradation Factors

Author: Smolecule Technical Support Team. Date: February 2026

The stability and purity of rosmarinic acid (RA) are influenced by several factors during handling, processing, and storage. The main challenges are summarized below.

Challenge Factor Key Findings Experimental Evidence / Conditions
Light Exposure Rapid isomerization from trans-RA to cis-RA; formation of unique degradation products [1] [2]. Study in ethanolic solution; isomerization observed under different lighting conditions [2].
Temperature Increased degradation at higher temperatures [1] [3]. Thermal degradation observed during extraction at 150°C [3]. Degradation study in ethanolic solutions at different temperatures [1]. Subcritical water extraction at 150°C reduced RA content by up to 20% [3].
pH & Solvent Stability and extraction efficiency are pH and solvent-dependent [4] [2]. Content reduction in pure ethanol/methanol after 24 hours [2]. Liquid-liquid extraction showed optimal RA recovery from water at pH 2-4 [4].
Oxidation Sensitive to air oxygen; degradation leads to oxidized products [2]. General observation of sensitivity to air oxygen [2].

Analytical Methods for Purity Assessment

Accurate quantification and purity analysis are essential. High-Performance Liquid Chromatography (HPLC) is the standard method, with specific protocols below.

HPLC Analysis for Quantification and Purity [5] [4]

This protocol is suitable for determining RA content in plant extracts or purified samples.

  • Equipment: HPLC system with Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 250 mm × 4.6 mm, 5 μm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (40:60, v/v) [4].
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 μL.
  • Detection Wavelength: 330 nm [4].
  • Temperature: Column compartment maintained at 30°C [4].
  • Identification: Peaks are identified by comparing retention times and UV spectra with an RA standard [4].
GC-MS for Stability and Degradation Product Analysis [2]

Gas Chromatography-Mass Spectrometry (GC-MS) is useful for detecting degradation products like cis-RA.

  • Derivatization: Required to ensure volatility. Sample is silylated with N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) [2].
  • Detection: Enables identification of cis- and trans-isomers and unique degradation products formed under stress conditions [2].

Purification & Stabilization Protocols

Here are methodologies for purifying RA and stabilizing it against degradation.

Purification from Water-Soluble Rosemary Extract [4]

This method can yield RA with purity over 92%.

  • Liquid-Liquid Extraction: Dissolve the water-soluble extract in water (pH adjusted to 2-4). Mix with an equal volume of ethyl acetate. Collect the organic (upper) phase and vacuum-dry to obtain a powder [4].
  • Silica Gel Column Chromatography: Dissolve the powder from step 1 in ethyl acetate and load onto a silica gel column. Perform isocratic elution using ethyl acetate containing 0-2.5% formic acid. Collect eluent fractions and monitor for RA content by HPLC. Combine RA-rich fractions and vacuum dry [4].
Stabilization Strategies
  • Light Protection: Store RA solutions and samples in amber glassware and perform procedures under minimal light or yellow/red safelights to prevent trans-to-cis isomerization [2].
  • Temperature Control: Keep samples cool or refrigerated during storage and use. Avoid high temperatures during extraction and concentration steps [1] [3].
  • Antioxidant Addition: The presence of other antioxidants like carnosic acid in rosemary extract can help maintain RA levels by slowing degradation [1].

RA Purity Analysis & Troubleshooting Workflow

This workflow diagram outlines the key decision points for analyzing and troubleshooting this compound purity in the lab.

rosmarinic_acid_workflow Start Start: Purity/Stability Issue Analyze Analyze Sample Start->Analyze LowPurity LowPurity Analyze->LowPurity HighDegradation HighDegradation Analyze->HighDegradation Purify Purification Protocol LowPurity->Purify IdentifyCause Identify Cause of Degradation HighDegradation->IdentifyCause LLC Liquid-Liquid Extraction (pH 2-4, Ethyl Acetate) Purify->LLC Column Silica Gel Column (Ethyl Acetate + 0-2.5% Formic Acid) LLC->Column FinalPure High-Purity RA Obtained Column->FinalPure Light Light Exposure IdentifyCause->Light Heat High Temperature IdentifyCause->Heat Oxidation Oxidation IdentifyCause->Oxidation ProtectLight Use amber glassware. Work under safelights. Light->ProtectLight ControlTemp Store at low temp. Avoid high heating. Heat->ControlTemp AddAntioxidant Use complex extracts (e.g., with carnosic acid). Oxidation->AddAntioxidant FinalStable Stable RA Sample Maintained ProtectLight->FinalStable ControlTemp->FinalStable AddAntioxidant->FinalStable

Frequently Asked Questions (FAQs)

Q1: Why does my RA sample show a second, smaller peak next to the main one on my HPLC chromatogram? This is a classic sign of photo-isomerization. The main peak is likely the active trans-RA, while the smaller peak is its degradation product, cis-RA, formed upon exposure to light [2]. Re-purify the sample and ensure all steps are performed with light protection.

Q2: I am getting low recovery of RA from my plant material. How can I improve my extraction yield? Consider using Subcritical Water Extraction (SWE) as a green and efficient alternative. SWE at 100°C has been shown to be as effective as 50% ethanol for extracting RA from lemon balm, without using organic solvents [3]. Note that higher temperatures (e.g., 150°C) can cause thermal degradation [3].

Q3: My purified RA seems to degrade over time in solution. What are the best storage conditions?

  • Solvent: Avoid pure alcohols like ethanol or methanol for long-term storage, as RA degrades more rapidly in them [2].
  • Light: Always store solutions in amber vials.
  • Temperature: Keep samples at -20°C for long-term storage.

Q4: Are there any advanced production methods that could provide more consistent RA purity? Yes, metabolic engineering is an emerging strategy. By engineering microbial cell factories (like E. coli or yeast) to produce RA, it is possible to achieve higher yields and more consistent purity, overcoming the variability associated with plant extraction [6].

References

Detailed Experimental Data and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, the specific experimental conditions and results from key studies are critical. The table below outlines the methodologies and findings that provide evidence for the comparative activities of these compounds.

Study Focus Experimental Model & Protocol Key Findings & Quantitative Results

| Anti-inflammatory Activity [1] | Model: Carrageenan-induced pleurisy in rats. Protocol: Compounds administered intraperitoneally (i.p.) 30 min before carrageenan injection. Exudate analyzed 4 hours post-injection. | - Caffeic Acid (10 mg/kg): 92.9% reduction in leukocyte migration.

  • Caffeic Acid (5 mg/kg): 66% reduction in leukocyte migration.
  • Rosmarinic Acid: Reduced migration, but less effectively than CA at equivalent doses. | | Antidepressant-like Effect [2] | Model: Tail Suspension Test (TST) in mice. Protocol: CA (5 mg/kg, p.o.) administered 1h before TST. Specific inhibitors (H-89, U0126, etc.) given i.c.v. to probe pathways. | - CA induced a significant antidepressant-like effect.
  • This effect was blocked by PKA, PKC, MEK1/2, and MAPK inhibitors, indicating the involvement of these cellular signaling pathways. | | Anti-atherosclerosis Mechanism [3] | Model: HUVEC cells in vitro and high-fat diet-induced AS mice in vivo. Protocol: In vitro: RosA (50-100 μmol/L). In vivo: RosA (20-80 mg/kg). Network pharmacology and molecular docking used. | - RosA reduced ROS, MDA and apoptosis while boosting antioxidant enzymes (SOD, GSH-Px).
  • Mechanism linked to activation of the PI3K/AKT pathway. | | Memory Enhancement [4] | Model: Morris water maze in ICR mice. Protocol: RosA (1, 2, 4, or 8 mg/kg, oral) administered in acute and subchronic durations. | - RosA enhanced spatial memory with an inverted U-shaped dose-response.
  • The optimal dose was 2 mg/kg, demonstrating a hormetic effect. | | Stress Response Reduction [5] | Model: Conditioned fear stress (freezing behavior) in mice. Protocol: RosA (0.25-4 mg/kg, i.p.) and CA (1-8 mg/kg, i.p.). | - Both acids reduced stress-induced freezing behavior.
  • RosA's effect followed a U-shaped (hormetic) dose-response. |

Mechanisms of Action and Signaling Pathways

The biological effects of RosA and CA are mediated through their interaction with specific molecular pathways. The diagrams below summarize the key mechanisms highlighted in the research.

This compound (RosA) Signaling

Caffeic Acid (CA) Signaling

Pharmacokinetics and Bioavailability

A key consideration for drug development is the absorption and distribution of these compounds.

  • Bioavailability Challenges: Both phenolic acids face limitations in bioavailability. Caffeic acid is absorbed in the small intestine via passive diffusion and monocarboxylate transporters, but at a limited rate of approximately 5-10%. The majority (~90%) proceeds to the colon for microbial transformation. It undergoes extensive first-pass metabolism (glucuronidation, sulfation, methylation), and in systemic circulation, it exists predominantly as conjugated metabolites, with native CA present at very low plasma concentrations (<1 µM) [6].
  • Blood-Brain Barrier (BBB) Penetration: Permeability across the BBB is a significant challenge for central nervous system drug development. While this compound shows neuroprotective effects, its capacity to cross the BBB is considered very low, suggesting its cognitive effects may be mediated via indirect mechanisms [4] [6].
  • Strategies for Improvement: Research is actively exploring methods to enhance the bioavailability and brain-targeting capability of these compounds. Advanced delivery systems such as solid lipid nanoparticles, transferrin-functionalized liposomes, and carbon dot systems have shown promise in significantly enhancing CA's brain bioavailability and therapeutic efficacy [6]. Chemical modifications to create derivatives (e.g., caffeic acid phenethyl ester) also exhibit improved pharmacokinetic and neuroprotective profiles [6].

References

Comparative Rosmarinic Acid Content in Lamiaceae Species

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the rosmarinic acid (RA) content found in various Lamiaceae species, as reported in scientific literature.

Species This compound Content (mg/g Dry Weight) Citation
Mentha spicata (Spearmint) 58.5 [1] [2]
Melissa officinalis (Lemon Balm) 39.8 [2]
Salvia officinalis (Common Sage) 29.6 [2]
Mentha longifolia 27.5 [2]
Mentha piperita (Peppermint) 24.6 [2]
Thymus citriodorous 21.8 [2]
Salvia virgata 13.9 [2]
Perovskia artemisoides 11.5 [2]
Rosmarinus officinalis (Rosemary) 7.2 [2]
Origanum vulgare (Oregano) 5.4 [2]
Zataria multiflora 4.8 [2]
Thymus vulgaris (Thyme) 3.7 [2]
Nepetoideae Subfamily (76 species) 0.01 - 9.30 (range) [3]
Satureja hortensis (Summer Savory) Up to 84.3 (in commercial herb extracts) [3]

A comprehensive study of 96 Lamiaceae taxa confirmed that This compound is consistently present in all species of the subfamily Nepetoideae, but is generally absent from the subfamily Lamioideae [3]. The data shows that Mentha spicata is a particularly outstanding source of RA [1] [2].

Key Experimental Protocols for Quantification

The comparative data presented relies on robust chromatographic techniques. Here are the detailed methodologies from key studies.

HPLC Analysis for 29 Labiatae Species

This method was used to generate the primary quantitative data in the table above [2].

  • Instrumentation: Waters HPLC system with a diode array detector (DAD).
  • Column: ACE 5 C18 (250 × 4.6 mm), maintained at 30°C.
  • Mobile Phase: Gradient elution with:
    • Solvent A: 0.085% O-phosphoric acid in water.
    • Solvent B: 0.085% O-phosphoric acid in methanol.
    • Solvent C: 0.085% O-phosphoric acid in 2-propanol.
  • Flow Rate: 1.0 mL/min.
  • Detection: 330 nm.
  • Sample Preparation: Powdered plant material (200 mg) was ultrasonically extracted three times with 25 mL of a solvent mixture of water, methanol, and 2-propanol (each containing 0.085% O-phosphoric acid) in a ratio of 80:10:10. The combined supernatants were centrifuged and diluted to 100 mL [2].
TLC-Densitometric Method for Broad Screening

This method was employed in a large-scale screening of 96 Lamiaceae taxa [3].

  • Technique: Thin-Layer Chromatography coupled with densitometry.
  • Key Finding: This method confirmed the chemotaxonomic significance of RA, establishing its presence across the Nepetoideae subfamily and general absence in Lamioideae [3].
Aqueous Extraction for High Yield

An optimized protocol for efficient RA extraction from Melissa officinalis achieved a 96% yield, which is valuable for industrial applications [4].

  • Steps:
    • Defatting: Ground dried leaves were first washed with n-hexane.
    • Extraction: The material was refluxed with a 1:1 H₂O/ethanol mixture.
    • Partitioning: The extract was partitioned with n-butanol and toluene to remove impurities.
    • pH-Driven Purification: The pH of the aqueous fraction was carefully adjusted (to 4.5 and then to 3.75) and partitioned with methyl tert-butyl ether (MTBE) to isolate RA [4].

This workflow illustrates the key steps for high-yield RA extraction:

Start Dried Plant Material Step1 Defatting with n-hexane Start->Step1 Step2 Reflux Extraction with H₂O/Ethanol (1:1) Step1->Step2 Step3 Liquid-Liquid Partitioning (n-butanol, toluene) Step2->Step3 Step4 pH Adjustment & MTBE Partitioning Step3->Step4 Final High-Purity this compound Step4->Final

Therapeutic Significance for Drug Development

The strong interest in quantifying RA sources is driven by its broad and potent bioactivities, which are highly relevant to drug development.

  • Antifibrotic Effects: RA and extracts from Lamiaceae plants like Salvia miltiorrhiza and Perilla frutescens show efficacy in attenuating fibrosis in liver, kidneys, heart, and lungs in experimental models. The mechanisms involve attenuating oxidative stress, inflammation, and suppressing the TGF-β and Wnt signaling pathways [5].
  • Neuroprotective Potential: RA has demonstrated potential in preventing Alzheimer's disease pathology by inhibiting the heparin-induced aggregation of Tau protein into filaments, a key pathological hallmark [4].
  • Antioxidant and Anti-inflammatory: As a polyphenol, RA's core mechanism involves scavenging free radicals and inhibiting pro-inflammatory cytokines, which underpins most of its therapeutic applications [6] [7].
  • Antiviral and Antimicrobial: RA exhibits virostatic activity against viruses like HSV-1 and HIV-1, and has antimicrobial properties against a range of bacteria and fungi [6] [7].

References

rosmarinic acid IC50 enzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme Inhibition Data

Compound / Extract Target Enzyme IC₅₀ Value (μg/mL) Significance / Notes
Rosmarinic Acid Pancreatic Lipase (PL) 48.213 ± 2.490 [1] Significant inhibitory effect [1]
Cholesterol Esterase (CE) 21.941 ± 3.785 [1] Significant inhibitory effect [1]
β-Sitosterol Pancreatic Lipase (PL) 41.698 ± 1.982 [1] Slightly more potent than this compound against PL [1]
Cholesterol Esterase (CE) 14.249 ± 1.209 [1] Slightly more potent than this compound against CE [1]
Ethyl Acetate Subextract (TOE) Pancreatic Lipase (PL) 47.577 ± 0.931 [1] High activity; the extract from which this compound was isolated [1]
Cholesterol Esterase (CE) 12.443 ± 1.233 [1] High activity [1]
Orlistat (Pharmaceutical Standard) Pancreatic Lipase (PL) Not explicitly stated, but significantly more potent than all tested substances [1] Used as a positive control for the experiments [1]

Experimental Protocol for Enzyme Inhibition

The data in the table above was generated using the following key methodologies [1]:

  • Enzyme Source: Commercially available pancreatic lipase (PL) and cholesterol esterase (CE).
  • Inhibition Assay: The inhibitory activities of the extracts and isolated compounds were measured by monitoring the hydrolysis of enzyme-specific substrates in the presence of different concentrations of the test substance.
  • IC₅₀ Calculation: The concentration of the test substance that inhibits 50% of the enzyme activity (IC₅₀) was calculated from the dose-response data.
  • Antioxidant Capacity: The antioxidant activities of the active extracts and compounds were also assessed using FRAP (Ferric Reducing Antioxidant Power) and CUPRAC (Cupric Reducing Antioxidant Capacity) assays, as oxidative stress is often linked to lipid metabolism disorders [1].

Mechanism of Action in Cancer Signaling

Beyond metabolic enzymes, this compound inhibits the NF-κB signaling pathway, a key driver of inflammation and cancer. The diagram below illustrates this mechanism, based on a 2025 study of its effect on colorectal cancer cells [2].

G RA This compound (RA) IKKbeta IKKβ Enzyme RA->IKKbeta Binds to ATP-binding site Inhibits phosphorylation NFkB_Active Active NF-κB (p-p65/p50) RA->NFkB_Active Prevents IKKbeta->NFkB_Active Normal Activation NFkB Inactive NF-κB (p65/p50) Nucleus Nucleus NFkB_Active->Nucleus Translocation TargetGenes Transcription of: • Cyclin D1 • MYC • Bcl-2 Nucleus->TargetGenes Drives Expression Cell Proliferation\n& Survival Cell Proliferation & Survival TargetGenes->Cell Proliferation\n& Survival

Diagram: this compound inhibits the NF-κB pathway by binding IKKβ, preventing expression of pro-survival genes.

The experimental evidence for this mechanism includes [2]:

  • Molecular Docking: In silico analysis showed that this compound stably fits into the ATP-binding cleft of the IKKβ enzyme, with a binding energy of -8.2 kcal/mol.
  • Transcriptional Analysis: Luciferase reporter assays demonstrated that RA suppresses NF-κB-driven transcriptional activity.
  • Western Blot Analysis: Experimental results showed decreased phosphorylation of the NF-κB p65 subunit and reduced expression of downstream proteins like cyclin D1 and Bcl-2.

Interpretation and Research Context

  • Therapeutic Potential: The inhibition of pancreatic lipase and cholesterol esterase suggests This compound is a promising natural compound for managing hyperlipidemia and obesity [1]. Its role in inhibiting NF-κB supports its investigation as an anti-cancer and chemosensitizing agent [2].
  • Data Comparison: When comparing IC₅₀ values, a lower number indicates a more potent inhibitor. Note that the potency of pure this compound is less than the pharmaceutical drug orlistat, but its presence contributes significantly to the activity of plant extracts [1].
  • Bioavailability Note: A common challenge for the clinical application of this compound is its low oral bioavailability. Recent studies are exploring nano-delivery systems to overcome this limitation [3] [2].

References

Antioxidant Performance in Biodiesel Stability

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Type Concentration (ppm) Induction Period (h) Reference
Control (No antioxidant) - 0 2.05 [1]
Rosmarinic Acid Natural 3000 7.21 [1]
Propyl Gallate (PG) Synthetic 3000 9.89 [1]
Butylated Hydroxyanisole (BHA) Synthetic 3000 6.21 [1]
Butylated Hydroxytoluene (BHT) Synthetic 3000 4.12 [1]
Tert-Butylhydroquinone (TBHQ) Synthetic 3000 6.75 [1]

Experimental Protocol for Biodiesel Study [1]: The oxidative stability of biodiesel from Tilapia oil was assessed using the Rancimat method (ASTM D7545). Samples were mixed with antioxidants at 3000 ppm, heated to 110°C, and air was passed through. The induction period (IP), which measures resistance to oxidation, was determined by detecting volatile acids released upon degradation. A longer IP indicates better antioxidant performance.

Bioavailability and Strategies for Enhancement

A significant challenge for this compound in therapeutic applications is its low oral bioavailability, which has been recorded at only about 1.57% in rats [2]. This limits its efficacy in drug development. Research has focused on structural modification to create prodrugs, with promising results:

Bioavailability of this compound and Its Esters in Rat Studies [2]

Compound Alkyl Chain Length Relative Bioavailability
This compound (RA) - 1.57% (Baseline)
RA Methyl Ester C1 ~4x increase
RA Butyl Ester C4 ~6.7x increase (10.52%)

Experimental Protocol for Bioavailability Study [2]: RA and its ester derivatives were administered orally to rats. Blood samples were collected at regular time intervals. The concentration of RA and its metabolites in the plasma was quantified using UHPLC-MS/MS. Pharmacokinetic parameters, including bioavailability (the fraction of the administered dose that reaches systemic circulation), were calculated from the plasma concentration-time curves.

The following diagram illustrates this strategic approach to enhancing bioavailability and its therapeutic impact:

G A Low RA Bioavailability (~1.57%) B Prodrug Strategy: Esterification with Short-Chain Alcohols A->B C RA Butyl Ester B->C D Enhanced Bioavailability (~10.52%) C->D E Improved Therapeutic Potential D->E F Inhibition of VSMC Proliferation (IC₅₀ = 2.84 µM) E->F Mechanism

Multifaceted Biological Mechanisms

Beyond direct antioxidant capacity, RA exhibits multifaceted mechanisms that are highly relevant for drug development, particularly in anti-cancer and anti-inflammatory applications. The diagram below maps its proposed anti-cancer signaling pathways in triple-negative breast cancer (TNBC) cells:

G RA This compound (RA) Node1 Induces Cell Cycle Arrest (G0/G1 Phase) RA->Node1 Node3 Promotes Apoptosis (Programmed Cell Death) RA->Node3 Node5 Inhibits Metastasis RA->Node5 Node6 Modulates Oncogenic Signaling Pathways (e.g., NF-κB) RA->Node6 Node2 Inhibits Retinoblastoma (Rb) Protein Phosphorylation Node1->Node2 Node4 Downregulates Anti-apoptotic Proteins (e.g., Bcl-2) Node3->Node4

Experimental Protocols for Cellular Studies:

  • Anti-proliferative Assay [2]: Vascular Smooth Muscle Cell (VSMC) proliferation was measured using the resazurin assay. Cells were stimulated with PDGF-BB and treated with RA esters. The metabolic reduction of resazurin (a blue dye) to resorufin (pink and fluorescent) by viable cells was quantified to determine the IC₅₀ value (concentration that inhibits 50% of proliferation).
  • Cell Cycle Analysis [2] [3]: Cells are treated with RA, fixed, and then stained with a DNA-binding dye like propidium iodide. The DNA content of cells is analyzed using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
  • Mechanism Investigation [3]: Techniques like western blotting are used to detect changes in the expression and phosphorylation levels of key pathway proteins (e.g., Rb, Bcl-2) after RA treatment.

Conclusion for Research and Development

  • Performance: RA is a potent natural antioxidant that can rival some synthetics in non-biological systems (e.g., fuel stability) and offers a rich, multi-target mechanism of action in biological systems, which many synthetics lack [1] [3].
  • Key Advantage: Its value proposition lies in its multifaceted bioactivity (anti-inflammatory, anticancer, neuroprotective) and natural origin [4] [5].
  • Primary Challenge: The major hurdle for drug development is its poor bioavailability, though prodrug strategies like esterification have shown significant success in preclinical models [2].
  • Clinical Perspective: It is important to note that many antioxidants, both natural and synthetic, have faced challenges in clinical trials. Their therapeutic benefits are complex and may not be solely due to their antioxidant activity [6].

References

rosmarinic acid Mentha spicata vs Rosmarinus officinalis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Rosmarinic Acid Content

The table below summarizes the key experimental data comparing RA levels in M. spicata and R. officinalis.

Plant Species Common Name This compound Content (mg/g Dry Weight) Notes Source
Mentha spicata Spearmint 58.5 Highest among 29 tested Lamiaceae species; considered a "new source" of RA. [1] [2] [3]
Mentha spicata (Novel Clones) Spearmint Up to 122 From selectively bred clones; represents a potentially commercial source. [4]
Rosmarinus officinalis Rosemary 7.2 Lower than many other species in the same study, despite being the namesake. [2]

Experimental Protocols for RA Quantification

The comparative data is derived from rigorous, standardized laboratory methods. Here is a detailed overview of a typical High-Performance Liquid Chromatographic (HPLC) protocol used in these studies.

  • Sample Preparation: Dried and powdered plant material (200 mg) was extracted using an ultrasonic bath with a solvent mixture of water, methanol, and 2-propanol (each containing 0.085% O-phosphoric acid) in a ratio of 80:10:10. This extraction was repeated three times, with centrifugation after each step. The combined supernatants were then diluted to a fixed volume [2].
  • HPLC Analysis: The quantification was performed using a C18 column. The mobile phase consisted of 0.085% O-phosphoric acid in water (A), methanol (B), and 2-propanol (C), run in a gradient mode over 20 minutes. The flow rate was 1.0 mL/min, and RA was detected at a wavelength of 330 nm [2].
  • Method Validation: The analytical method was validated for specificity, confirming that the RA peak was fully separated from other compounds. A calibration curve was constructed using RA reference standards, showing excellent linearity in the range of 1-150 μg/mL [2].

The workflow for a study investigating the anti-inflammatory properties of a M. spicata extract is summarized in the diagram below.

G start Start: High-RA M. spicata (HRAM) step1 Simulated Digestion (Gastric & Intestinal Fluids) start->step1 step2 Simulated Hepatic Metabolism (Rat Liver Microsomes + NADPH) step1->step2 step3 Ultrafiltration (50 kDa cutoff) step2->step3 step4 Analysis: HPLC for RA and metabolite content step3->step4 step5 Bioactivity Assay (LPS-stimulated porcine cartilage explants) step4->step5 step6 Measure Outcomes: PGE2, NO, GAG, IL-1β step5->step6

Pharmacological Potential and Research Applications

The high RA content in M. spicata translates to significant and well-documented biological activities.

  • Anti-inflammatory and Chondroprotective Effects: A biologically extracted digest of high-RA M. spicata (HRAMsim) effectively inhibited LPS-induced inflammation in cartilage explants. It significantly reduced levels of key inflammatory mediators, including prostaglandin E2 (PGE2) and nitric oxide (NO), and prevented the degradation of cartilage by inhibiting glycosaminoglycan (GAG) release [5].
  • Broad Therapeutic Potential: RA itself exhibits a wide range of pharmacological activities, as confirmed by comprehensive reviews. These include antioxidant, anti-inflammatory, anticancer, antimicrobial, antiviral, antidiabetic, neuroprotective, and hepatoprotective effects [6] [7]. The robust RA yield from M. spicata makes it a compelling candidate for developing therapeutics targeting these conditions.
  • Novel Clones for Enhanced Production: Selective breeding has produced novel M. spicata clones that can accumulate RA up to 122 mg/g DW [4]. These clones are characterized by their fast growth, perennial nature, and ability to sustain multiple harvests annually, positioning them as a cost-effective and sustainable source for large-scale RA production for pharmaceutical and nutraceutical applications [4] [8].

Conclusion for Research and Development

  • For sourcing RA: M. spicata, especially the novel high-yielding clones, provides a significantly more concentrated and agronomically viable source of RA [2] [4].
  • For biological activity: Extracts from high-RA M. spicata have demonstrated potent anti-inflammatory and tissue-protective effects in validated experimental models [5].
  • For drug development: The extensive pharmacological profile of RA supports its investigation for a wide array of applications, from anti-inflammatory drugs to neuroprotective agents [6] [7].

References

rosmarinic acid mechanism of action validation

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanisms of Action

Rosmarinic acid (RA) exhibits its therapeutic effects through multiple biological pathways. The table below summarizes the primary mechanisms validated by recent experimental studies.

Mechanism of Action Biological Effect Experimental Model (Citation)
Activation of Nrf2/ARE Pathway Activates antioxidant response element (ARE) genes, inhibiting vascular smooth muscle cell (VSMC) proliferation and migration. [1] Rat VSMCs (in vitro), Rat carotid artery injury model (in vivo) [1]
Inhibition of TGF-β/Smad Signaling Attenuates expression of profibrotic genes (collagen, α-SMA), reducing organ fibrosis. [2] Experimental animal models of liver, kidney, heart, and lung fibrosis. [2]
Activation of PI3K/AKT Pathway Reduces oxidative stress and cell apoptosis; alleviates atherosclerosis. [3] Human Umbilical Vein Endothelial Cells (HUVECs), High-fat diet-induced AS mice. [3]
PPAR-γ Agonism Enhances glucose metabolism and demonstrates antidiabetic activity. [4] 3T3-L1 adipocytes (in vitro), Molecular docking and dynamic simulation. [4]
Antioxidant & Anti-inflammatory Scavenges free radicals, inhibits pro-inflammatory cytokine production (e.g., IL-6, TNF-α). [5] Various in vitro assays and in vivo models of arthritis, colitis, etc. [5]

Quantitative Efficacy Comparisons

The following tables provide quantitative data comparing the efficacy of this compound against other compounds in various biological activities.

Table 1: Neuroprotective Efficacy in Rat Cerebellar Granule Neurons (CGNs) [6]

Stressor Inducing Cell Death This compound (Effective Conc.) Carnosic Acid (Effective Conc.) Efficacy Notes
Nitrosative Stress (Sodium Nitroprusside) 50-100 µM 10-20 µM Both effective; carnosic acid more potent.
Excitotoxicity (Glutamate/Glycine) 20-50 µM Not protective RA uniquely protective.
Apoptosis (Low Potassium 5K) Not protective 10 µM Carnosic acid uniquely protective via PI3K pathway.

Table 2: Antioxidant Performance in Omega-3 Oil Preservation [7]

Antioxidant Compound Classification Relative Efficacy
This compound Natural Polyphenol Superior to α-tocopherol and synthetic antioxidants (BHT, BHA, TBHQ).
Carnosic Acid Natural Polyphenol Superior to α-tocopherol and synthetic antioxidants.
Myricetin Natural Flavonol Superior to α-tocopherol and synthetic antioxidants.
α-Tocopherol Natural (Vitamin E) Benchmark, less effective than the top natural phenols.
TBHQ Synthetic Antioxidant Less effective than top natural phenols.

Table 3: Frying Oil Stabilization (Polar vs. Non-Polar Antioxidants) [8]

Antioxidant Added to Soybean Oil Performance in Suppressing Oil Degradation During Deep Frying
Polar this compound (RA) Performed better than non-polar carnosic acid (CA) and synthetic TBHQ.
Non-polar Carnosic Acid (CA) Less effective than polar RA.
Synthetic TBHQ Less effective than rosemary-based antioxidants.

Detailed Experimental Protocols

For researchers looking to validate these mechanisms, here are detailed methodologies from key studies.

1. Protocol: Neuroprotection Assay in Primary Neurons [6]

  • Cell Culture: Primary cerebellar granule neurons (CGNs) are cultured from rat pups.
  • Stress Induction & Treatment:
    • Nitrosative Stress: Cells are co-treated with a nitric oxide donor (e.g., 500 µM Sodium Nitroprusside) and RA.
    • Excitotoxicity: Cells are co-treated with glutamate/glycine (e.g., 100 µM/10 µM) and RA.
    • Apoptosis: Cell culture medium is switched to a non-depolarizing, low-potassium (5K) medium to induce caspase-dependent apoptosis.
  • Viability Assessment:
    • Nuclear Morphology: Cells are stained with Hoechst dye. Apoptotic cells are identified by condensed and fragmented nuclei.
    • Cell Viability: Confirmed using MTT assay, which measures mitochondrial reductase activity.
  • Pathway Inhibition: To investigate pro-survival pathways, specific inhibitors (e.g., Wortmannin for PI3K) are applied.

2. Protocol: Tau Aggregation Inhibition Assay [9]

  • Protein Preparation: Recombinant full-length Tau protein is expressed in E. coli and purified.
  • Aggregation Induction: Tau (50 µM) is incubated with an inducer (heparin, 12.5 µM) in BES buffer (pH 7.4) at 37°C for several days.
  • Treatment: RA (e.g., 100 µM) is added to the reaction mixture.
  • Quantification: The formation of Tau filaments is measured using a Thioflavin T (ThT) fluorescence assay. ThT fluorescence increases upon binding to amyloid-like fibrils.
  • Visualization: The morphology of aggregates is visualized using Atomic Force Microscopy (AFM).

3. Protocol: Analytical Method for Quantifying RA and Related Compounds [10]

  • Technique: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
  • Column: Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm).
  • Mobile Phase: Gradient elution with Methanol (A) and 0.6% Acetic Acid in water (B).
  • ELSD Conditions: Drift tube temperature: 70°C; Nebulizer gas (N₂) pressure: 40 Psi.
  • Validation: The method is validated for sensitivity, linearity, precision, repeatability, and accuracy, making it suitable for quality control of rosemary extracts.

Signaling Pathway Diagrams

The following diagrams, generated using Dot language, illustrate the key signaling pathways through which this compound exerts its documented effects.

G cluster_nrf2 Nrf2/ARE Pathway (Antioxidant / Vascular Protection) cluster_pi3k PI3K/AKT Pathway (Cell Survival / Anti-Atherosclerosis) cluster_ppar PPAR-γ Pathway (Antidiabetic) RA This compound (RA) SIRT6 SIRT6 RA->SIRT6 miR_25_3p miR_25_3p RA->miR_25_3p Inhibits PI3K PI3K RA->PI3K PPARγ PPARγ RA->PPARγ Agonist Nrf2 Nrf2 SIRT6->Nrf2 Activates ARE ARE Nrf2->ARE VSMC VSMC Nrf2->VSMC Inhibits Antioxidant\nGene Expression Antioxidant Gene Expression ARE->Antioxidant\nGene Expression miR_25_3p->SIRT6 Inhibits PDGF-BB PDGF-BB PDGF-BB->VSMC Proliferation, Migration Proliferation, Migration VSMC->Proliferation, Migration AKT AKT PI3K->AKT ROS ↓\nApoptosis ↓\nMMP ↑ ROS ↓ Apoptosis ↓ MMP ↑ AKT->ROS ↓\nApoptosis ↓\nMMP ↑ Oxidative Stress Oxidative Stress AKT->Oxidative Stress Suppresses ROS ↑\nApoptosis ↑\nMMP ↓ ROS ↑ Apoptosis ↑ MMP ↓ Oxidative Stress->ROS ↑\nApoptosis ↑\nMMP ↓ RXR RXR PPARγ->RXR Forms complex with PPARγ_RXR PPARγ/RXR Complex PPARγ->PPARγ_RXR RXR->PPARγ_RXR GLUT4\nTranslocation GLUT4 Translocation PPARγ_RXR->GLUT4\nTranslocation Glucose Uptake ↑ Glucose Uptake ↑ PPARγ_RXR->Glucose Uptake ↑ Insulin\nSensitization Insulin Sensitization PPARγ_RXR->Insulin\nSensitization

Diagram 1: Key signaling pathways activated by this compound, showing its multi-target mechanism of action across different disease contexts.

G cluster_tgfb TGF-β Pathway Inhibition (Antifibrotic) cluster_wnt Wnt/β-catenin Pathway Inhibition (Antifibrotic) RA This compound (RA) TGFβR TGFβR RA->TGFβR Inhibits Non-canonical Pathways\n(MAPK, PI3K/Akt) Non-canonical Pathways (MAPK, PI3K/Akt) RA->Non-canonical Pathways\n(MAPK, PI3K/Akt) Inhibits β-catenin\nDegradation\nComplex β-catenin Degradation Complex RA->β-catenin\nDegradation\nComplex Supports Tissue Injury Tissue Injury TGFβ TGFβ Tissue Injury->TGFβ TGFβ->TGFβR Smad2_Smad3 Smad2_Smad3 TGFβR->Smad2_Smad3 Phosphorylates Smad4 Smad4 Smad2_Smad3->Smad4 Nucleus Nucleus Smad4->Nucleus Fibrogenic Gene Expression\n(e.g., Collagen, α-SMA) Fibrogenic Gene Expression (e.g., Collagen, α-SMA) Nucleus->Fibrogenic Gene Expression\n(e.g., Collagen, α-SMA) Wnt Wnt Frizzled Frizzled Wnt->Frizzled β-catenin\nStabilization β-catenin Stabilization Frizzled->β-catenin\nStabilization Nucleus2 Nucleus2 β-catenin\nStabilization->Nucleus2 Profibrotic\nGene Expression Profibrotic Gene Expression Nucleus2->Profibrotic\nGene Expression β-catenin\nDegradation\nComplex->β-catenin\nStabilization Prevents

Diagram 2: Key pathways inhibited by this compound, illustrating its role in suppressing fibrosis and other pathological processes.

Conclusion for Research Professionals

The experimental data confirms that this compound is a multifaceted natural product with a validated mechanism of action. Its ability to simultaneously modulate several key pathways—such as Nrf2 activation for antioxidant effects, TGF-β suppression for antifibrotic action, and PPAR-γ agonism for antidiabetic potential—makes it a compelling candidate for further drug development.

When comparing it to other antioxidants, RA shows superior performance in certain contexts, such as stabilizing frying oils, while in neuroprotection, its efficacy is complementary to other compounds like carnosic acid, suggesting potential for combination therapies.

References

Quantitative Comparison of Rosmarinic Acid in Plant Sources

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the concentration of rosmarinic acid found in different plants and their cultivars, based on high-performance liquid chromatography (HPLC) analyses.

Table 1: RA Content in Different Oregano (Origanum vulgare) Subspecies and Accessions This table compares RA levels in accessions from three subspecies grown under controlled conditions [1].

Subspecies Accession Name This compound Content (mg/100 g Dry Weight)
virens Ardabil 1646.9
virens Khoy 1211.8
virens Urmia 1004.7
gracile Torbatejam 933.6
gracile Marand 852.3
vulgare Ghalb 756.2
vulgare Arak 659.6

Table 2: RA and Related Phenolics in Six Rosemary (Salvia rosmarinus) Cultivars This table shows the total phenolic content and the proportion of key compound classes in different cultivars. Note that hydroxycinnamic acid derivatives are predominantly this compound [2].

Cultivar Total Phenolics (mg/g DW) Phenolic Diterpenes (mg/g DW) Hydroxycinnamic Acid Derivatives (mg/g DW) Flavonoids (mg/g DW)
Alba 30.99 24.85 0.82 5.32
Arp 22.25 15.44 1.83 4.98
Tuscan Blue 22.35 14.91 1.08 6.36
Roseus 19.65 17.13 0.64 1.89
Ginger 17.35 14.55 0.23 1.72
Gorizia 15.30 12.00 0.38 2.92

Table 3: RA Content in Other Plant Species this compound is found in over 160 plant species, primarily from the Lamiaceae family [3].

Plant Source Family Part Analyzed
Lemon Balm (Melissa officinalis L.) Lamiaceae Leaves
Sage (Salvia officinalis L.) Lamiaceae Leaves
Perilla (Perilla frutescens L.) Lamiaceae Fruits, Stems
Prunella (Prunella vulgaris L.) Lamiaceae Spikes
Thyme (Thymus vulgaris L.) Lamiaceae Leaves
Chia (Salvia hispanica L.) Lamiaceae Seeds
Peppermint (Mentha × piperita L.) Lamiaceae Leaves

Detailed Experimental Protocols for RA Analysis

The quantitative data presented above were generated using standardized analytical techniques. Here are the detailed methodologies from the cited studies.

1. Plant Material Extraction

  • Sample Preparation: Dried plant leaves (and inflorescences where applicable) are ground to a fine powder using a mill and often sieved (e.g., 125 μm sieve) [4] [1].
  • Extraction Solvent: A methanol-water mixture (e.g., 80:20 v/v) is commonly used [1]. Ethanolic extracts (e.g., 60-90% ethanol) are also effective, with extraction performed using heat-reflux [4] or shaking at room temperature [1].
  • Typical Protocol: 100-200 mg of dried powder is mixed with 10-20 mL of solvent and extracted using a water bath at 95°C for 4 hours [4] or by shaking for 72 hours at 25°C [1]. The supernatant is then filtered for analysis [4] [1].

2. HPLC Analysis and Quantification This is the standard method for separating, identifying, and quantifying this compound in complex plant extracts.

  • Equipment: High-Performance Liquid Chromatography (HPLC) system coupled with a Photodiode Array (PDA) detector [4] [2] [1].
  • Column: A reverse-phase C18 column is used (e.g., ACE 5 C18, 250 x 4.6 mm; or a Phenomenex column) [4] [1].
  • Mobile Phase: A gradient elution with two solvents is standard.
    • Solvent A: Methanol [4] or Acetonitrile.
    • Solvent B: Acidified water (e.g., 0.5% acetic acid) to improve peak separation [4].
  • Detection: Absorbance is measured at specific wavelengths where RA absorbs strongly, typically 329 nm [4] or 330 nm.
  • Quantification: RA concentration is determined by comparing the peak area of the sample to a calibration curve constructed using a certified this compound standard (>98% purity) [4] [1]. The method is validated for precision (Relative Standard Deviation, RSD, typically <5.0%) [4].

3. Assessing Antioxidant Activity (Correlated with RA Content) The antioxidant capacity of extracts, which is strongly linked to RA content, is often evaluated using these assays [2] [1].

  • DPPH Assay: Measures the ability of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. Results are expressed as IC50 (concentration needed to scavenge 50% of DPPH) or Trolox Equivalents [5].
  • FRAP Assay: Measures the ability of the extract to reduce Ferric ions (Fe³⁺) to Ferrous ions (Fe²⁺). Results are expressed as μM Fe²⁺ equivalents or Trolox Equivalents [2] [1].
  • Total Phenolic Content (TPC): Measured using the Folin-Ciocalteu reagent, which reacts with phenolics. Results are expressed as mg Gallic Acid Equivalents (GAE) per gram of dry weight [1].

Biosynthesis Pathway and Experimental Workflow

To help visualize the biological process and research methodology, the following diagrams outline the biosynthetic pathway of this compound and a generalized experimental workflow for its analysis.

Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL Tyrosine Tyrosine 4-Hydroxyphenylpyruvic Acid 4-Hydroxyphenylpyruvic Acid Tyrosine->4-Hydroxyphenylpyruvic Acid Transaminase p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Hydroxyphenyllactic Acid 4-Hydroxyphenyllactic Acid 4-Hydroxyphenylpyruvic Acid->4-Hydroxyphenyllactic Acid Dehydrogenase Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H/Coumarate 3-hydroxylase This compound This compound 4-Hydroxyphenyllactic Acid->this compound ROS1 (esterification) Caffeic Acid->this compound ROS1 (esterification) Start Primary Metabolism Start->Phenylalanine Start->Tyrosine

Diagram 1: Simplified Biosynthetic Pathway of this compound in Plants. This chart illustrates how plants produce RA from two primary amino acid precursors. Key enzymes in the pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and the pivotal this compound Synthase (ROS1) that catalyzes the final esterification [6] [3].

Step1 Plant Material Collection & Preparation Step2 Drying & Grinding Step1->Step2 Step3 Solvent Extraction Step2->Step3 Step4 Filtration & Extract Concentration Step3->Step4 Step5 HPLC-PDA Analysis Step4->Step5 Step7 Antioxidant Assays (DPPH, FRAP) Step4->Step7 Aliquot Step6 Quantification (Standard Curve) Step5->Step6

Diagram 2: Generalized Experimental Workflow for RA Analysis from Plant Material. This flowchart outlines the key steps for extracting and analyzing this compound, from sample preparation to quantitative and functional assessment [4] [1].

Key Insights for Research and Development

  • Source Selection is Critical: For high RA yield, Origanum vulgare subsp. virens (particularly the Ardabil accession) and the rosemary cultivar 'Alba' are standout candidates [2] [1].
  • Antioxidant Powerhouse: The strong positive correlation between RA content and antioxidant activity makes these high-yielding plants excellent for developing natural preservatives or nutraceuticals [6] [1].
  • Beyond RA: When selecting plant material, consider the full phytochemical profile. For instance, rosemary cultivar 'Alba' is also rich in phenolic diterpenes like carnosic acid, which may contribute synergistically to antioxidant efficacy [2].

References

Activity Comparison: Rosmarinic Acid vs. Methyl Rosmarinate

Author: Smolecule Technical Support Team. Date: February 2026

Activity Assessed Experimental Model Rosmarinic Acid (RA) Methyl Rosmarinate (MR) Key Findings & Comparative Efficacy
Enzyme Inhibition [1] [2] In vitro enzyme assay (Tyrosinase) IC₅₀: >0.28 mM (less potent) IC₅₀: >0.28 mM (less potent) MR > RA. Pedalitin was most potent (IC₅₀ 0.28 mM); both RA and MR were less effective but MR showed stronger inhibition.
Enzyme Inhibition [1] [2] In vitro enzyme assay (α-glucosidase) IC₅₀: >0.29 mM (less potent) IC₅₀: >0.29 mM (less potent) MR > RA. Pedalitin was most potent (IC₅₀ 0.29 mM); both RA and MR were less effective but MR showed stronger inhibition.
Anticancer Activity [3] Cervical cancer cells (HeLa, SiHa); In vitro kinase assay Inactive (No inhibition of S6K1) Active (IC₅₀ for S6K1 inhibition not specified) MR Only. MR identified as a novel S6K1 inhibitor; RA showed no such activity. MR induced autophagy and apoptosis.
Anticancer Activity [4] Glioblastoma cells (U87, T98); Cell viability assay Data not available in results IC₅₀: ~15-30 µM (U87), ~13-26 µM (T98) MR Active. MR significantly reduced cell viability and inhibited migration in GMB cell lines.
Anti-inflammatory Activity [5] RAW 264.7 macrophages; LPS-induced NO production Data not available in results IC₅₀: 14.25 µM MR Active. MR inhibited NO production and iNOS expression via suppression of NF-κB and induction of HO-1.
Anti-hypoxia Activity [6] BALB/c mice in plateau field hypoxia model Data not available in results Active at 25-75 mg/kg MR Active. MR activated BPGM in erythrocytes, increasing 2,3-BPG levels to enhance oxygen release.
Anti-fibrosis Activity [7] In vivo (BLE-induced mouse model) & In vitro (L929 fibroblasts) Active, but weaker than MR Stronger activity than RA MR > RA. MR showed stronger effects than RA in attenuating pulmonary fibrosis by inhibiting TGF-β1/Smad and MAPK pathways.
Antibacterial Activity [8] Disk diffusion assay against S. aureus Active Enhanced activity compared to RA MR > RA. Ester derivatives of RA showed improved antibacterial efficacy against Gram-positive bacteria.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Enzyme Inhibition Assays (Tyrosinase/α-glucosidase) [2]:

    • Tyrosinase Inhibition: Mushroom tyrosinase activity was measured using L-DOPA as a substrate. The reaction mixture contained the enzyme, substrate, and test compound in phosphate buffer (pH 6.8). Inhibition was determined by monitoring the formation of the dopachrome product at 475 nm.
    • α-Glucosidase Inhibition: Yeast α-glucosidase activity was assessed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The reaction was stopped with Na₂CO₃ solution, and the release of p-nitrophenol was measured at 405 nm.
    • Inhibition Type Analysis: The mechanism of inhibition was clarified using Lineweaver-Burk plots by measuring enzyme activity at different substrate concentrations in the presence or absence of inhibitors.
  • S6K1 Kinase Inhibition and Anticancer Activity (Cervical Cancer) [3]:

    • Virtual Screening: An in-house natural product library was screened against the S6K1 kinase domain (PDB ID: 3WE4) using structure-based molecular docking.
    • In vitro Kinase Assay: The inhibitory effect of MR on S6K1 kinase activity was confirmed using immunoblotting to detect phosphorylation levels of S6K1 and its downstream target, S6.
    • Cell-based Assays:
      • Cell Viability/Survival: Measured using a cell counting kit.
      • Autophagy Induction: Monitored by GFP-LC3B transfection and immunofluorescence to observe LC3 lipidation (puncta formation).
      • Apoptosis Analysis: Detected by observing PARP cleavage via immunoblotting and quantifying mRNA levels of apoptotic genes.
  • Anti-fibrosis Activity (Pulmonary Fibrosis) [7]:

    • In vivo Model: Pulmonary fibrosis was induced in mice via intratracheal instillation of bleomycin (BLM). MR was administered intraperitoneally. Lung tissues were analyzed for collagen deposition with Sirius Red staining and H&E staining for histopathology.
    • In vitro Model: Mouse fibroblast L929 cells were stimulated with TGF-β1 to induce activation. Key assays included:
      • Cell Proliferation: CCK-8 assay.
      • Cell Migration: Scratch wound healing assay.
      • Apoptosis: Flow cytometry with Annexin-V/FITC staining.
      • Mechanism Investigation: Immunoblotting to analyze phosphorylation in TGF-β1/Smad and MAPK pathways.
  • Anti-hypoxia Activity (Plateau Field Hypoxia) [6]:

    • Animal Model: BALB/c mice were rapidly transported to a high-altitude field laboratory (4010 m). MR was administered intraperitoneally.
    • Primary Measurements:
      • Atmospheric Pressure Confined Hypoxia Experiment: Mouse survival time in a sealed container.
      • Erythrocyte Metabolism: Levels of 2,3-bisphosphoglycerate (2,3-BPG) and glycolytic pathway intermediates were measured.
      • Tissue Analysis: HE staining for histopathology, ELISA for plasma inflammatory factors (TNF-α, IL-6), and assays for tissue oxidative stress markers (SOD, GSH, MDA).

Mechanisms of Action: Key Signaling Pathways

The superior activity of Methyl Rosmarinate in areas like cancer and fibrosis is linked to its ability to modulate specific cellular signaling pathways, as illustrated below.

MR in Cervical Cancer: Inducing Apoptosis and Autophagy

This diagram shows how MR specifically inhibits the mTOR/S6K1 signaling pathway, a mechanism not shared by RA [3].

architecture MR Methyl Rosmarinate (MR) S6K1 S6K1 (Inactive) MR->S6K1 Inhibits Activation pS6K1 S6K1 (Active) S6K1->pS6K1 mTOR-mediated Phosphorylation S6 Ribosomal Protein S6 pS6K1->S6 Phosphorylates Autophagy Autophagy Induction pS6K1->Autophagy Inhibition Induces pS6 Ribosomal Protein S6 (Phosphorylated) S6->pS6 Survival Cell Survival & Growth pS6->Survival Promotes Apoptosis Apoptosis Autophagy->Apoptosis Autophagy->Survival Suppresses Apoptosis->Survival Suppresses

MR in Pulmonary Fibrosis: Inhibiting TGF-β1 Signaling

This diagram illustrates how MR exerts a stronger anti-fibrotic effect than RA by targeting the core TGF-β1 pathway [7].

architecture TGFB1 TGF-β1 Stimulus Receptor TGF-β1 Receptor TGFB1->Receptor SmadComplex p-Smad2/3/4 Complex Receptor->SmadComplex Activates Smad2/3 MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK Activates TargetGenes Pro-fibrotic Gene Transcription SmadComplex->TargetGenes MAPK->TargetGenes Fibrosis Fibrosis Phenotype (ECM accumulation, cell proliferation) TargetGenes->Fibrosis MR Methyl Rosmarinate (MR) MR->SmadComplex Down-regulates Phosphorylation MR->MAPK Down-regulates Phosphorylation

Conclusion for Research and Development

  • Key Advantage of MR: The esterification of RA to form MR reduces its polarity, which leads to better bioavailability and often stronger biological effects [6] [7].
  • Areas where MR shows distinct promise:
    • Oncology: MR has demonstrated unique mechanisms for inducing apoptosis and autophagy in cervical cancer and inhibiting viability in glioblastoma, with potential for combination therapies [3] [4].
    • Anti-fibrosis: MR exhibits stronger effects than RA in mitigating pulmonary fibrosis by targeting key signaling pathways [7].
    • Novel Applications: Recent studies highlight MR's potential in anti-hypoxia therapy via a unique mechanism of activating BPGM in erythrocytes [6].

For your research and development projects, focusing on methyl rosmarinate could be a more fruitful strategy, particularly for cancer, fibrosis, and conditions involving inflammatory or oxidative stress.

References

Synergistic Interactions in Oncology & Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on rosmarinic acid's synergistic effects with other compounds, highlighting its role as a chemosensitizer and functional ingredient.

Combination Partner Experimental Model Key Synergistic Outcome Quantitative Data & Proposed Mechanism Reference

| 5-Fluorouracil & Oxaliplatin | Six human colorectal cancer (CRC) cell lines (HCT116, HT29, etc.) | Chemosensitization; enhanced cytotoxicity | ► IC₅₀ Reduction: Co-treatment reduced IC₅₀ of chemo drugs by 30-50%. ► Mechanism: RA inhibited NF-κB signaling (reduced p65 phosphorylation), downregulated anti-apoptotic Bcl-2, and suppressed proliferation markers (cyclin D1, MYC). | [1] [2] | | Selenium-Titanium Dioxide-Graphene Oxide (Se-TiO₂-GO) Nanoparticles | PC3 & LNCaP prostate cancer cell lines; HFF-1 normal fibroblast cell line | Enhanced drug delivery & selective cancer cell death | ► Potency: RA@Se-TiO₂-GO IC₅₀ significantly lower than free RA. ► Selectivity: No toxicity to normal HFF-1 cells at cancer-toxic doses. ► Mechanism: Induced oxidative stress (increased ROS), reduced total antioxidant capacity, and promoted apoptosis (↑Bax expression, ↓Bcl-2 expression). | [3] | | Ribavirin | HeLa cells infected with Enterovirus A71 (EV-A71) | Combined antiviral & cytoprotective action | ► Viral Suppression: RA downregulated viral VP1 protein and RNA levels. ► Cytoprotection: Significantly preserved cell viability, maintained ATP levels, and reduced LDH release and IL-6 expression in infected cells. | [4] | | Lactiplantibacillus plantarum & Starter Cultures | Fermented milk | Enhanced probiotic viability & product functionality | ► Probiotic Viability: Significantly boosted bacterial survival. ► Antioxidant Capacity: Improved, especially at 0.03 g/100 mL. ► Metabolite Profile: Induced distinct alterations, yielding 80 differential metabolites (e.g., higher peptides/polyphenols). | [5] |

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the detailed methodologies from the key synergistic studies.

Protocol 1: Chemosensitization in Colorectal Cancer Cells

This protocol is based on the study that demonstrated RA's synergy with 5-FU and oxaliplatin [2].

  • 1. Cell Culture: Maintain six CRC cell lines (e.g., HCT116, HT29) in recommended media with 10% FBS.
  • 2. Cytotoxicity Assessment (IC₅₀ Determination):
    • Treat cells with a dose range of RA, 5-FU, or oxaliplatin alone for 24 hours.
    • For co-treatment, apply RA with varying concentrations of the chemotherapeutics.
    • Measure cell viability using assays like MTT or Resazurin to calculate IC₅₀ values.
  • 3. Molecular Mechanism Analysis:
    • Molecular Docking: Perform in silico docking of RA into the ATP-binding pocket of IKKβ to predict binding affinity and interactions.
    • Luciferase Reporter Assay: Transfect cells with an NF-κB reporter construct. Treat with RA and/or chemotherapeutics, then measure luciferase activity to quantify NF-κB pathway suppression.
    • Western Blot: Analyze protein lysates for key markers: phospho-p65, Bcl-2, cyclin D1, and cleaved caspase-3.
Protocol 2: Antiviral and Cytoprotective Synergy

This protocol outlines the methods used to study RA's synergy with Ribavirin against Enterovirus A71 [4].

  • 1. In Vitro Infection Model:
    • Culture HeLa cells and infect with EV-A71 at a low MOI (e.g., 0.5) to ensure measurable drug efficacy.
    • Simultaneously add RA, Ribavirin, or a combination at their maximum non-toxic concentrations.
  • 2. Antiviral Activity Evaluation:
    • Plaque Assay: At 48 hours post-infection, collect viral supernatant. Infect fresh Vero cell monolayers with serial dilutions, overlay with agarose, and count plaques after staining to determine viral titer.
    • qPCR: Quantify viral RNA levels (e.g., VP1 gene) and pro-inflammatory cytokine mRNA (e.g., IL-6).
    • Western Blot: Detect levels of viral VP1 protein in treated vs. untreated infected cells.
  • 3. Cytoprotection Assessment:
    • Use the same treated, infected cells to measure:
      • Cell Viability: CCK-8 assay.
      • Membrane Integrity: Lactate dehydrogenase (LDH) release assay.
      • Energy Metabolism: Intracellular ATP levels using a luminescent assay.

Molecular Mechanisms of Action

The synergistic effects of this compound are underpinned by its multi-targeted action on key cellular pathways. The diagram below visualizes the core mechanisms identified in the research.

G cluster_chemo Chemotherapy Sensitization cluster_antioxidant Context-Dependent Redox Modulation cluster_other Other Interactions RA This compound (RA) IKKb IKKβ Kinase RA->IKKb Inhibits Antioxidant Antioxidant Effect (Neutralizes free radicals) RA->Antioxidant In healthy cells/ food systems ProOxidant Pro-oxidant Effect (Induces ROS in cancer cells) RA->ProOxidant In specific cancer models Probiotic Enhances Probiotic Viability & Metabolism RA->Probiotic Antiviral Inhibits Viral Replication (e.g., EV-A71 VP1 protein) RA->Antiviral NFkB NF-κB Pathway IKKb->NFkB Suppresses ProSurvival Pro-Survival/ Proliferation Genes (Bcl-2, Cyclin D1, MYC) NFkB->ProSurvival Downregulates Apoptosis Apoptosis Induction ProSurvival->Apoptosis Promotes Chemo Chemotherapeutic Agent (5-FU, Oxaliplatin) Chemo->Apoptosis Induces HealthyCell Protects Healthy Cells Antioxidant->HealthyCell Protects CancerCell Cancer Cell Death ProOxidant->CancerCell Triggers

Conclusion and Research Implications

The experimental data strongly supports this compound as a versatile synergistic agent. Its ability to act as a chemosensitizer in oncology by suppressing NF-κB-driven survival pathways is particularly promising for overcoming drug resistance [1] [2]. Furthermore, its context-dependent redox activity—acting as an antioxidant in healthy cells and a pro-oxidant in certain cancer cells—highlights a sophisticated mechanism that can be exploited therapeutically [6] [3].

For future research, the main challenge remains improving RA's bioavailability, which is being addressed through advanced delivery systems like nanoparticles [3] [2]. Its additional synergies in enhancing probiotic foods [5] and providing antiviral support [4] further underscore its potential across a broad spectrum of applications in drug development and functional food science.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

360.08451746 Da

Monoisotopic Mass

360.08451746 Da

Heavy Atom Count

26

Density

1.547 g/cu cm

LogP

log Kow = 1.82 (est)

Appearance

Solid powder

Melting Point

171-175 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MQE6XG29YI

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 198 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 194 of 198 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Melissa officinalis L. (Lamiaceae) (lemon balm) is used in folk medicine for nervous complaints, lower abdominal disorders and, more recently, for treating Herpes simplex lesions. In this work the antiviral activity of a hydroalcoholic extract of lemon balm leaves against the Herpes simplex virus type 2 (HSV-2) was assessed by the cytopathic effect inhibition assay on Vero cells (ATCC CCL-81), in comparison with acyclovir. The cytotoxicity of the extract on Vero cells was previously tested by evaluating the cellular death and was confirmed by the Trypan blue test. Lemon balm showed to reduce the cytopathic effect of HSV-2 on Vero cells, in the range of non-toxic concentrations of 0.025-1 mg/mL (with reference to the starting crude herbal material). The maximum inhibiting effect (60%) was obtained with 0.5 mg/mL. The viral binding assay showed that the extract does not prevent the entry of HSV-2 in the cells, thus suggesting a mechanism of action subsequent to the penetration of the virus in the cell. The extract was also chemically characterized by NMR and HPLC analysis; it showed to contain cinnamic acid-like compounds, mainly rosmarinic acid (4.1% w/w). /The/ experiments support the use of lemon balm for treating Herpes simplex lesions and encourage clinical trials on this medicinal plant.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Mechanism of Action

... To determine the effects of rosmarinic acid on melanogenesis and elucidate the molecular events of melanogenesis induced by rosmarinic acid, several experiments were performed in B16 melanoma cells. In this study, ... the melanin content and tyrosinase expression were increased by rosmarinic acid in a concentration-dependent manner. In addition, after the melanin content was increased by rosmarinic acid, it was reduced by H-89 and KT 5720, protein kinase A (PKA) inhibitors, but not by SB203580, a p38mapk inhibitor, or Ro-32-0432, a PKC inhibitor, which suggests the involvement of PKA in rosmarinic acid-induced melanogenesis. Consistent with this, rosmarinic acid induced the phosphorylation of CRE-binding protein (CREB), but had no effect on the phosphorylation of p38mapk or the inhibition of Akt phosphorylation. Additionally, rosmarinic acid induced the activation of cAMP response element (CRE) without having any effect on cAMP production, which suggests that rosmarinic acid-induced melanogenesis is mediated by PKA, which occurs downstream of cAMP production. This result was further confirmed by the fact that rosmarinic acid-induced phosphorylation of CREB was inhibited by H-89, but not by PD98059, a MEK1 inhibitor, or by LY294002, a phosphatidylinositol-3-kinase (PI3K) inhibitor. Rosmarinic acid-induced expression of tyrosinase protein was attenuated by H-89. Based on these results, ... rosmarinic acid induces melanogenesis through PKA activation signaling.
Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis.
...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis.
Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1.

Vapor Pressure

1.1X10-13 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

20283-92-5
537-15-5

Absorption Distribution and Excretion

The aim of this study in healthy humans was to determine the absorption, metabolism, and urinary excretion of rosmarinic acid (RA) after a single intake of perilla extract (PE). Six healthy men (mean age 37.2 +/- 6.2 y and mean body mass index 22.0 +/- 1.9 kg/sq m) were enrolled in the study that was a crossover design involving single intakes of PE containing 200 mg RA and placebo with a 10 day interval between treatments. Blood samples were collected before intake and at designated time intervals, while urine samples were collected over the periods 0-6 hr, 6-24 hr and 24-48 hr after intake. RA and its related metabolites in plasma and urine were measured by LC-MS. RA, methylated RA (methyl-RA), caffeic acid (CAA), ferulic acid (FA) and a trace of m-coumaric acid (COA) were detected in the urine after intake of PE. In plasma, RA, methyl-RA and FA were detected, with maximum levels obtained 0.5, 2 and 0.5 hr after intake of PE, respectively. The majority of these components in both plasma and urine were present as conjugated forms (glucuronide and/or sulfated). The proportion of RA and its related metabolites excreted in the urine was 6.3 +/- 2.2% of the total dose, with approximately 75% of these components being excreted within 6 hr after intake of PE.
Rosmarinic acid is well absorbed from gastrointestinal tract and from the skin.
The purpose of the study was to investigate the transdermal absorption of rosmarinic acid (RA), its tissue distribution and absolute bioavailability. In ex vivo experiments, permeation of RA across excised rat skin was about 8 times higher from alcoholic solution than from water, indicating that ethanol may act as sorption promoter. The flux from water or alcoholic solution was 4.4 or 10 ug/sq cm/hr, and the tleg was 7.8 or 3.7 hr, respectively. After I.V. administration, RA is best described by a 2-compartment open model; t1/2 = 1.8 hr, t1/2 alpha = 0.07 hr, V tau = 2.3 L/kg, V beta = 15.3 L/kg. Upon topical administration of RA in form of a W/O ointment (25 mg/kg, 50 sq cm), the absolute bioavailability was 60%. 0.5 hours after iv administration, RA was detected and measured in brain, heart, liver, lung, muscle, spleen and bone tissue, showing the highest concentration in lung tissue (13 times the blood concentration), followed by spleen, heart and liver tissue. 4.5 hours (peak time) after topical administration of about 3 mg on the hind leg over 20 sq cm, RA was measured in blood, skin, muscle and bone tissue.

Metabolism Metabolites

The urine of rats administered rosmarinic acid (7) orally contained seven metabolites, which were identified as trans-caffeic acid 4-O-sulfate (1), trans-m-coumaric acid 3-O-sulfate (2), trans-ferulic acid 4-O-sulfate (3), trans-caffeic acid (4), m-hydroxyphenylpropionic acid (5), trans-m-coumaric acid (6), and unchanged rosmarinic acid (7) by spectroscopic and chemical data. The total cumulative amount of 1-7 excreted in the urine 48 h after the oral administration of rosmarinic acid was approximately 31.8% of the dose administered. On the other hand, the metabolites attributed to rosmarinic acid could not be found in the bile. Orally administered rosmarinic acid may thus be concluded to be excreted in the urine rather than in the bile, with cleavage of ester bonds, selective para-dehydroxylation, methylation, and sulfate-conjugation. Metabolites 2, 3, 5, and 6 were also detected in the plasma.
Rosmarinic acid is the dominant hydroxycinnamic acid ester accumulated in Boraginaceae and Lamiaceae plants. A cytochrome P450 cDNA was isolated by differential display from cultured cells of Lithospermum erythrorhizon, and the gene product was designated CYP98A6 based on the deduced amino acid sequence. After expression in yeast, the P450 was shown to catalyze the 3-hydroxylation of 4-coumaroyl-4'-hydroxyphenyllactic acid, one of the final two steps leading to rosmarinic acid. The expression level of CYP98A6 is dramatically increased by addition of yeast extract or methyl jasmonate to L. erythrorhizon cells, and its expression pattern reflected the elicitor-induced change in rosmarinic acid production, indicating that CYP98A6 plays an important role in regulation of rosmarinic acid biosynthesis.
The aim of this study in healthy humans was to determine the absorption, metabolism, and urinary excretion of rosmarinic acid (RA) after a single intake of perilla extract (PE). Six healthy men (mean age 37.2 +/- 6.2 y and mean body mass index 22.0 +/- 1.9 kg/sq m) were enrolled in the study that was a crossover design involving single intakes of PE containing 200 mg RA and placebo with a 10 day interval between treatments. Blood samples were collected before intake and at designated time intervals, while urine samples were collected over the periods 0-6 hr, 6-24 hr and 24-48 hr after intake. RA and its related metabolites in plasma and urine were measured by LC-MS. RA, methylated RA (methyl-RA), caffeic acid (CAA), ferulic acid (FA) and a trace of m-coumaric acid (COA) were detected in the urine after intake of PE. In plasma, RA, methyl-RA and FA were detected, with maximum levels obtained 0.5, 2 and 0.5 hr after intake of PE, respectively. The majority of these components in both plasma and urine were present as conjugated forms (glucuronide and/or sulfated). The proportion of RA and its related metabolites excreted in the urine was 6.3 +/- 2.2% of the total dose, with approximately 75% of these components being excreted within 6 hr after intake of PE.

Wikipedia

Rosmarinic_acid

Use Classification

Cosmetics -> Antioxidant; Soothing

Methods of Manufacturing

During an investigation of plant cell cultures that might be useful in the treatment of renal disorders /investigators/ established a vigorously-growing E-4 callus culture of Eritrichium sericeum that produced large amounts of caffeic acid metabolites, (-)-rabdosiin (1.8% dry wt) and rosmarinic acid (4.6% dry wt). Elicitation of the calli by methyl jasmonate induced a 38% increase in total polyphenol production. The most efficient method of eliciting (-)-rabdosiin biosynthesis was through the treatment of E-4 calli with cuprum glycerate, which induced an increase in (-)-rabdosiin production of as much as 4.1% dry wt. ...

General Manufacturing Information

One of the major polyphenolic ingredients of Perillae Herba (a leaf of Perilla frutescens), and has an antidepressant-like property in animal models of depression.
Rosemary (Rosmarinus officinalis Linn.) is a common household plant grown in many parts of the world.
Rosmarinic acid is one of the polyphenolic substances contained in culinary herbs such as perilla (Perilla frutescens L.), rosemary (Rosmarinus officinalis L.), sage (Salvia officinalis L.), mint (Mentha arvense L.), and basil (Ocimum basilicum L.). These herbs are commonly grown in the garden as kitchen herbs, and while used to add flavor in cooking, are also known to have several potent physiological effects.
... The phenolic compound, rosmarinic acid, obtains one of its phenolic rings from phenylalanine via caffeic acid and the other from tyrosine via dihydroxyphenyl-lactic acid. Relatively large-scale production of rosmarinic acid can be obtained from the cell culture of Coleus blumei Benth when supplied exogenously with phenylalanine and tyrosine. Rosmarinic acid is well absorbed from gastrointestinal tract and from the skin. It increases the production of prostaglandin E2 and reduces the production of leukotriene B4 in human polymorphonuclear leucocytes, and inhibits the complement system. It is concluded that rosemary and its constituents especially caffeic acid derivatives such as rosmarinic acid have a therapeutic potential in treatment or prevention of bronchial asthma, spasmogenic disorders, peptic ulcer, inflammatory diseases, hepatotoxicity, atherosclerosis, ischemic heart disease, cataract, cancer and poor sperm motility.
/OTHER TOXICITY INFORMATION/ The influence of elicitation on rosmarinic acid biosynthesis by Lavandula vera MM cell suspension culture was investigated using vanadyl sulfate as an abiotic elicitor. It was established that 12 hr after treatment with 25 mg/L vanadyl sulfate the rosmarinic acid production was increased up to 3.92 g/L (2.8 times higher compared to the control cultivation). No significant amounts of rosmarinic acid were detected in the culture medium in comparison with its intracellular content. However, it was observed that the extracellular content of rosmarinic acid is 3.3 times higher compared to the control variant (4 hr after treatment at elicitor concentration 25 mg/L).

Analytic Laboratory Methods

A TLC densitometric method for the simultaneous determination of rosmarinic acid and caffeic acid in the leaves of 5 Salvia species is described.
Mints (Mentha spp.), aromatic crops grown largely for their essential oils, also are rich sources of nonvolatile antiinflammatory agents. Identification and quantitation of the constituents responsible for their antiinflammatory activity is challenging owing to the lack of suitable chromatographic methodology. In the present research, the simultaneous quantitation of antiinflammatory constituents rosmarinic acid, oleanolic acid, and ursolic acid in mints was attained by using a unique tandem HPLC column system coupled with an electrospray ionization mass detection (MRM mode). The ion mode optimization for rosmarinic acid under negative and triterpenoid acids under positive was achieved by setting 2 time segments in a single run where the polarity mode was switched from negative (0 to 10 min) to positive (10 to 40 min). For the investigated concentration ranges of anti-inflammatory agents in mints, good linearities (r2 > or = 0.998) were obtained for each calibration curve. Validation of precision and accuracy for this method showed that intra- and inter-day repeatabilities for all analytes were less than 5.51%, and the recoveries varied from 97.8% to 99.3%. The developed LC/MS/MS assay provides a suitable quality control method for the determination of antiinflammatory constituents in Mentha spp. There is a wide range of diversity in the natural product composition for these acids across the Mentha germplasm collection evaluated. The presence of these antiinflammatory acids in post-distilled mints shows that value-added nutraceutical enriched products can be developed with proper processing and recovery systems in addition to the distillation and capture of the valuable volatile essential oils...
Free radical generation as a result of oxidation reactions of rosmarinic acid (RA), a caffeic acid ester with 3,4-dihydroxyphenyllactate, was investigated by electron paramagnetic resonance (EPR) spectroscopy using a variety of oxidation conditions. Limitations and possibilities of using the various methodologies to obtain information about the reaction chemistry of polyphenols are discussed. Three different spectra were detected dependent on the pH and oxidizing agent. Feasible structures for the observed radicals were tested by density functional theory (DFT) calculations and the results indicate that oxidation reactions can occur at both of the catechol groups.
Gold nanoparticles dispersed in 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid (Au-BMI-PF(6)) were supported in chitin (CTN) chemically crosslinked with glyoxal and epichlorohydrin to obtain a new supported ionic liquid phase (SILP) catalyst with high catalytic activity, and providing an excellent environment for enzyme immobilization. This modified biopolymer matrix (Au-BMI-PF(6)-CTN) was used as a support for the immobilization of the enzyme peroxidase (PER) from pea (Pisum sativum), and employed to develop a new biosensor for rosmarinic acid (RA) determination in pharmaceutical samples by square-wave voltammetry. In the presence of hydrogen peroxide, the PER catalyzes the oxidation of RA to the corresponding o-quinone, which is electrochemically reduced at a potential of +0.14 V vs. Ag/AgCl. Under optimized conditions, the resulting peak current increased linearly for the RA concentration range of 0.50 to 23.70 uM with a detection limit of 70.09 nM. The biosensor demonstrated high sensitivity, good repeatability and reproducibility, and long-term stability (15% decrease in response over 120 days). The method was successfully applied to the determination of RA content in pharmaceutical samples, with recovery values being in the range of 98.3 to 106.2%. The efficient analytical performance of the proposed biosensor can be attributed to the effective immobilization of the PER enzyme in the modified CTN matrix, the significant contribution of the high conductivity of the ionic liquid, the facilitation of electron transfer promoted by gold nanoparticles, and the inherent catalytic ability of these materials.
For more Analytic Laboratory Methods (Complete) data for ROSMARINIC ACID (6 total), please visit the HSDB record page.

Interactions

Rosmarinic acid (RA), a caffeic acid ester, has insulin-sensitizing and antioxidant effects in high fructose-fed model of insulin resistance (IR). This study investigated whether RA supplementation prevents cardiac abnormalities and hypertension in fructose-fed rats (FFR). Rats fed with fructose diet (60 g/100 g) for 60 days exhibited metabolic abnormalities and rise in plasma and cardiac lipids and whole body IR. The levels of cardiac antioxidants and plasma ferric reducing antioxidant power were significantly reduced in FFR concomitant with increased levels of lipid peroxidation and protein oxidation products. A significant rise in troponin T, creatine kinase-MB, aspartate transaminase, and lactate dehydrogenase in plasma of FFR was noted. RA supplementation to FFR (10 mg/kg from the 16th day) significantly improved insulin sensitivity, reduced lipid levels, oxidative damage, and the expression of p22phox subunit of nicotinamide adenine dinucleotide phosphate reduced oxidase, and prevented cardiac hypertrophy. Fructose-induced rise in blood pressure was also lowered by RA through decrease in endothelin-1 and angiotensin-converting enzyme activity and increase in nitric oxide levels. Histology revealed a reduction in myocardial damage in RA-supplemented FFR. These findings suggest that RA acts as a vasoactive substance and a cardioprotector through its antioxidant property. Thus, RA may be useful in reducing the cardiovascular risk associated with IR.
Epidemiological and experimental studies have suggested that diesel exhaust particles (DEP) may be involved in recent increases in lung diseases. DEP has been shown to generate reactive oxygen species. Intratracheal instillation of DEP induces lung inflammation and edema in mice. Rosmarinic acid is a naturally occurring polyphenol with antioxidative and anti-inflammatory activities. /This/ investigated the effects of rosmarinic acid on lung injury induced by intratracheal administration of DEP (500 ug/body) in mice. Oral supplementation with administration of rosmarinic acid (2 mg/body for 3 d) inhibited DEP-induced lung injury, which was characterized by neutrophil sequestration and interstitial edema. DEP enhanced the lung expression of keratinocyte chemoattractant (KC), interleukin-1beta, monocyte chemoattractant protein-1, and macrophage inflammatory protein-1alpha, which was inhibited by treatment with rosmarinic acid. DEP enhanced expression of iNOS mRNA and formation of nitrotyrosine and 8-OHdG in the lung, which was also inhibited by rosmarinic acid. These results suggest that rosmarinic acid inhibits DEP-induced lung injury by the reduction of proinflammatory molecule expression. Antioxidative activities of rosmarinic acid may also contribute to its protective effects.
Rosmarinic acid (RA), a polyphenolic phytochemical, is a natural prolyl oligopeptidase inhibitor. /The present study/ found that RA exerted potent anti-inflammatory effects in in vivo models of acute lung injury (ALI) induced by lipopolysaccharide (LPS). Mice were pretreated with RA one hour before challenge with a dose of 0.5 mg/kg LPS. Twenty-four hours after LPS was given, bronchoalveolar lavage fluid (BALF) was obtained to measure pro-inflammatory mediator and total cell counts. RA significantly decreased the production of LPS-induced TNF-a, IL-6, and IL-1beta compare with the LPS group. When pretreated with RA (5, 10, or 20 mg/kg) the lung wet-to-dry weight (W/D) ratio of the lung tissue and the number of total cells, neutrophils and macrophages in the BALF were decreased significantly. Furthermore, RA may enhance oxidase dimutase (SOD) activity during the inflammatory response to LPS-induced ALI. And /the authors/ further demonstrated that RA exerts anti-inflammation effect in vivo models of ALI through suppresses ERK/MAPK signaling in a dose dependent manner...
The aim of the present work was to study the protective effects of rosmarinic acid against ethanol-induced DNA damage in mice. The antigenotoxic capacity of rosmarinic acid (100 mg/kg) was tested using pre-, co- and post-treatment with ethanol (5 g/kg). Peripheral blood (1 and 24 hr) and brain cells (24 hr) were evaluated using the comet assay and bone marrow was analyzed using the micronucleus assay (24 hr). The results were compared to data of TBARS, enzymes with antioxidant activity, and DCFH-DA test. Peripheral blood and brain cells show that mean damage index (DI) and damage frequency (DF) values of ethanol with pre-treatment with rosmarinic acid group were significantly lower than in the ethanol group. In brain cells all different treatments with ethanol and rosmarinic acid showed significant decrease in DI and DF mean values when compared to ethanol group and negative control. No significant differences were observed in micronucleus frequency, activity of antioxidant enzymes and TBARS between groups. The DCFH-DA test show a reduction of 18% of fluorescence intensity when compare with ethanol group. The results show that rosmarinic acid could decrease the levels of DNA damage induced by ethanol, for both tissues and treatment periods.
For more Interactions (Complete) data for ROSMARINIC ACID (13 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Noguchi-Shinohara M, Ono K, Hamaguchi T, Iwasa K, Nagai T, Kobayashi S, Nakamura H, Yamada M. Pharmacokinetics, Safety and Tolerability of Melissa officinalis Extract which Contained Rosmarinic Acid in Healthy Individuals: A Randomized Controlled Trial. PLoS One. 2015 May 15;10(5):e0126422. doi: 10.1371/journal.pone.0126422. eCollection 2015. PubMed PMID: 25978046; PubMed Central PMCID: PMC4433273.
2: Nabavi SF, Tenore GC, Daglia M, Tundis R, Loizzo MR, Nabavi SM. The cellular protective effects of rosmarinic acid: from bench to bedside. Curr Neurovasc Res. 2015;12(1):98-105. Review. PubMed PMID: 25578431.
3: Rocha J, Eduardo-Figueira M, Barateiro A, Fernandes A, Brites D, Bronze R, Duarte CM, Serra AT, Pinto R, Freitas M, Fernandes E, Silva-Lima B, Mota-Filipe H, Sepodes B. Anti-inflammatory effect of rosmarinic acid and an extract of Rosmarinus officinalis in rat models of local and systemic inflammation. Basic Clin Pharmacol Toxicol. 2015 May;116(5):398-413. doi: 10.1111/bcpt.12335. Epub 2014 Nov 6. PubMed PMID: 25287116.
4: Kim GD, Park YS, Jin YH, Park CS. Production and applications of rosmarinic acid and structurally related compounds. Appl Microbiol Biotechnol. 2015 Mar;99(5):2083-92. doi: 10.1007/s00253-015-6395-6. Epub 2015 Jan 27. Review. PubMed PMID: 25620368.
5: Lee JW, Asai M, Jeon SK, Iimura T, Yonezawa T, Cha BY, Woo JT, Yamaguchi A. Rosmarinic acid exerts an antiosteoporotic effect in the RANKL-induced mouse model of bone loss by promotion of osteoblastic differentiation and inhibition of osteoclastic differentiation. Mol Nutr Food Res. 2015 Mar;59(3):386-400. doi: 10.1002/mnfr.201400164. Epub 2015 Jan 21. PubMed PMID: 25380345.
6: Peng X, Qi W, Huang R, Su R, He Z. Elucidating the influence of gold nanoparticles on the binding of salvianolic acid B and rosmarinic acid to bovine serum albumin. PLoS One. 2015 Apr 10;10(4):e0118274. doi: 10.1371/journal.pone.0118274. eCollection 2015. PubMed PMID: 25861047; PubMed Central PMCID: PMC4393081.
7: Demirezer LÖ, Gürbüz P, Kelicen Uğur EP, Bodur M, Özenver N, Uz A, Güvenalp Z. Molecular docking and ex vivo and in vitro anticholinesterase activity studies of Salvia sp. and highlighted rosmarinic acid. Turk J Med Sci. 2015;45(5):1141-8. PubMed PMID: 26738360.
8: Sevindik HG, Ozgen U, Atila A, Ozturk Er H, Kazaz C, Duman H. Phtytochemical Studies and Quantitative HPLC Analysis of Rosmarinic Acid and Luteolin 5-O-β-D-Glucopyranoside on Thymus praecox subsp. grossheimii var. grossheimii. Chem Pharm Bull (Tokyo). 2015;63(9):720-5. doi: 10.1248/cpb.c14-00877. PubMed PMID: 26329865.
9: Alcaraz M, Alcaraz-Saura M, Achel DG, Olivares A, López-Morata JA, Castillo J. Radiosensitizing effect of rosmarinic acid in metastatic melanoma B16F10 cells. Anticancer Res. 2014 Apr;34(4):1913-21. PubMed PMID: 24692726.
10: Zhang S, Yan Y, Wang B, Liang Z, Liu Y, Liu F, Qi Z. Selective responses of enzymes in the two parallel pathways of rosmarinic acid biosynthetic pathway to elicitors in Salvia miltiorrhiza hairy root cultures. J Biosci Bioeng. 2014 May;117(5):645-51. doi: 10.1016/j.jbiosc.2013.10.013. Epub 2013 Nov 9. PubMed PMID: 24220646.
11: Coelho VR, Vieira CG, de Souza LP, Moysés F, Basso C, Papke DK, Pires TR, Siqueira IR, Picada JN, Pereira P. Antiepileptogenic, antioxidant and genotoxic evaluation of rosmarinic acid and its metabolite caffeic acid in mice. Life Sci. 2015 Feb 1;122:65-71. doi: 10.1016/j.lfs.2014.11.009. Epub 2014 Dec 11. PubMed PMID: 25498895.
12: Kantar Gok D, Ozturk N, Er H, Aslan M, Demir N, Derin N, Agar A, Yargicoglu P. Effects of rosmarinic acid on cognitive and biochemical alterations in ovariectomized rats treated with D-galactose. Folia Histochem Cytobiol. 2015;53(4):283-93. doi: 10.5603/fhc.a2015.0034. Epub 2015 Dec 30. PubMed PMID: 26714446.
13: Ozturk H, Ozturk H, Terzi EH, Ozgen U, Duran A, Uygun I. Protective effects of rosmarinic acid against renal ischaemia/reperfusion injury in rats. J Pak Med Assoc. 2014 Mar;64(3):260-5. PubMed PMID: 24864596.
14: Zhu F, Asada T, Sato A, Koi Y, Nishiwaki H, Tamura H. Rosmarinic acid extract for antioxidant, antiallergic, and α-glucosidase inhibitory activities, isolated by supramolecular technique and solvent extraction from Perilla leaves. J Agric Food Chem. 2014 Jan 29;62(4):885-92. doi: 10.1021/jf404318j. Epub 2014 Jan 15. PubMed PMID: 24400891.
15: Corral-Lugo A, Daddaoua A, Ortega A, Espinosa-Urgel M, Krell T. Rosmarinic acid is a homoserine lactone mimic produced by plants that activates a bacterial quorum-sensing regulator. Sci Signal. 2016 Jan 5;9(409):ra1. doi: 10.1126/scisignal.aaa8271. PubMed PMID: 26732761.
16: Jiang J, Bi H, Zhuang Y, Liu S, Liu T, Ma Y. Engineered synthesis of rosmarinic acid in Escherichia coli resulting production of a new intermediate, caffeoyl-phenyllactate. Biotechnol Lett. 2016 Jan;38(1):81-8. doi: 10.1007/s10529-015-1945-7. Epub 2015 Sep 4. PubMed PMID: 26337416.
17: Grigoletto J, Oliveira CV, Grauncke AC, Souza TL, Souto NS, Freitas ML, Furian AF, Santos AR, Oliveira MS. Rosmarinic acid is anticonvulsant against seizures induced by pentylenetetrazol and pilocarpine in mice. Epilepsy Behav. 2016 Sep;62:27-34. doi: 10.1016/j.yebeh.2016.06.037. Epub 2016 Jul 20. PubMed PMID: 27448240.
18: Basappa Maheswarappa N, Subbaiah V, Muthupalani M, Yamagani PK, Mohan K, Keshapaga UR, Vaikkathukattil Asokan S, Kalappurakkal RC. Antioxidant activity of carnosic acid and rosmarinic acid in raw and cooked ground chicken patties. J Sci Food Agric. 2014 Jan 30;94(2):273-9. doi: 10.1002/jsfa.6248. Epub 2013 Jul 15. PubMed PMID: 23740828.
19: Popov AM, Osipov AN, Korepanova EA, Krivoshapko ON, Artiukov AA. [Study of antioxidant and membrane activity of rosmarinic acid using different model systems]. Biofizika. 2013 Sep-Oct;58(5):775-85. Russian. PubMed PMID: 25481945.
20: Sotnikova R, Okruhlicova L, Vlkovicova J, Navarova J, Gajdacova B, Pivackova L, Fialova S, Krenek P. Rosmarinic acid administration attenuates diabetes-induced vascular dysfunction of the rat aorta. J Pharm Pharmacol. 2013 May;65(5):713-23. doi: 10.1111/jphp.12037. Epub 2013 Feb 27. PubMed PMID: 23600389.

Explore Compound Types